Vedotin
Descripción
Propiedades
Número CAS |
646502-53-6 |
|---|---|
Fórmula molecular |
C39H67N5O7 |
Peso molecular |
718.0 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(3R,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide |
InChI |
InChI=1S/C39H67N5O7/c1-13-25(6)34(43(10)39(49)33(24(4)5)42-38(48)32(40-9)23(2)3)30(50-11)22-31(45)44-21-17-20-29(44)36(51-12)26(7)37(47)41-27(8)35(46)28-18-15-14-16-19-28/h14-16,18-19,23-27,29-30,32-36,40,46H,13,17,20-22H2,1-12H3,(H,41,47)(H,42,48)/t25-,26+,27+,29-,30+,32-,33-,34?,35+,36+/m0/s1 |
Clave InChI |
DASWEROEPLKSEI-AWNAIHLBSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |
Apariencia |
White to off-white solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
VcMMAE; Vc-MMAE; MC-VC-PAB-MMAE; MMAE Vc linker, MMAE antibody conjugate |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Vedotin in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Vedotin, the common designation for monomethyl auristatin E (MMAE) when used as a payload in antibody-drug conjugates (ADCs), represents a pivotal class of antineoplastic agents.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells. It details the molecular interactions, cellular consequences, and the key experimental methodologies used to elucidate its potent cytotoxic effects. The guide presents quantitative data on this compound's efficacy, detailed experimental protocols, and visual representations of its mechanism and associated analytical workflows to support researchers and professionals in the field of oncology drug development.
Introduction to this compound-Based Antibody-Drug Conjugates
This compound-based ADCs are a strategic class of biopharmaceuticals designed to selectively deliver the highly potent cytotoxic agent MMAE to cancer cells, thereby minimizing systemic toxicity.[2][3] These complex molecules consist of three primary components:
-
A Monoclonal Antibody (mAb): This component is engineered to specifically recognize and bind to a tumor-associated antigen that is overexpressed on the surface of cancer cells.[4][5] Examples of target antigens include CD30 in Hodgkin lymphoma and anaplastic large cell lymphoma (targeted by brentuximab this compound) and Nectin-4 in urothelial carcinoma (targeted by enfortumab this compound).[4][6]
-
Monomethyl Auristatin E (MMAE): MMAE is a synthetic analog of the natural antimitotic agent dolastatin 10.[1] It is an exceptionally potent inhibitor of tubulin polymerization, a process crucial for cell division.[2][7] Due to its high toxicity, MMAE is not suitable for systemic administration as a standalone drug.[1]
-
A Cleavable Linker: This chemical bridge connects the MMAE payload to the monoclonal antibody.[2] The linker is designed to be stable in the bloodstream, preventing premature release of the cytotoxic agent.[1][4] Once the ADC is internalized by the target cancer cell, the linker is cleaved by lysosomal proteases, liberating the active MMAE into the cytoplasm.[4][8]
Core Mechanism of Action
The mechanism of action of this compound-based ADCs is a multi-step process that ensures targeted delivery and intracellular activation of the cytotoxic payload.[9]
Targeting, Internalization, and Payload Release
-
Binding to Target Antigen: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to its specific antigen on the surface of a cancer cell.[2][4]
-
Receptor-Mediated Endocytosis: Upon binding, the ADC-antigen complex is internalized into the cell through a process called receptor-mediated endocytosis.[5][8]
-
Lysosomal Trafficking and Linker Cleavage: The internalized vesicle, containing the ADC, fuses with lysosomes.[4][8] The acidic environment and proteolytic enzymes within the lysosome cleave the linker, releasing the active MMAE into the cytosol.[5][8]
Inhibition of Tubulin Polymerization
Once released into the cytoplasm, MMAE exerts its potent antimitotic effect by disrupting microtubule dynamics.[2][7]
-
Binding to Tubulin: MMAE binds to tubulin, the protein subunit of microtubules, at the vinca (B1221190) alkaloid binding site.[10] This high-affinity interaction prevents the polymerization of tubulin heterodimers into microtubules.[2][7]
-
Disruption of Microtubule Network: The inhibition of tubulin polymerization leads to the disassembly of the microtubule network, which is essential for various cellular functions, most critically, the formation of the mitotic spindle during cell division.[2][11]
Cell Cycle Arrest and Apoptosis
The disruption of the mitotic spindle triggers a cascade of events leading to programmed cell death (apoptosis).
-
G2/M Phase Cell Cycle Arrest: The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[4][8]
-
Induction of Apoptosis: Prolonged mitotic arrest initiates the intrinsic apoptotic pathway.[12] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, ultimately resulting in apoptotic cell death.[8][12]
The Bystander Effect
MMAE is a membrane-permeable molecule.[8] After being released into a target cancer cell, some MMAE molecules can diffuse out of the cell and into the surrounding tumor microenvironment.[8] These diffused MMAE molecules can then be taken up by neighboring cancer cells, including those that may not express the target antigen, and induce their death.[13] This phenomenon, known as the "bystander effect," contributes to the overall antitumor activity of this compound-based ADCs, particularly in heterogeneous tumors.[8][13]
Quantitative Data on this compound's Efficacy
The potency of MMAE and the clinical efficacy of this compound-containing ADCs have been extensively documented. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of MMAE in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 |
Data compiled from multiple sources.[11][14]
Table 2: Clinical Efficacy of Brentuximab this compound in Relapsed/Refractory Hodgkin Lymphoma
| Clinical Trial | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) Rate |
| Pivotal Phase II | Relapsed/Refractory Hodgkin Lymphoma (n=102) | 75% | 34% |
| ECHELON-1 (Phase III) | Frontline Stage III/IV Classical Hodgkin Lymphoma (BV+AVD arm) | Not the primary endpoint, focused on Modified PFS | Not the primary endpoint |
| SGN35-027 (Phase II) | Advanced-Stage Classical Hodgkin Lymphoma (BV + Nivolumab) | 98% | 93% |
Data compiled from multiple sources.[13][15][16]
Table 3: Clinical Efficacy of Enfortumab this compound in Locally Advanced or Metastatic Urothelial Carcinoma
| Clinical Trial | Patient Population | Overall Response Rate (ORR) |
| EV-103 Cohort K (Phase Ib/II) | Cisplatin-Ineligible (First-Line, EV + Pembrolizumab) | 64.5% |
| EV-301 (Phase III) | Previously Treated with Platinum and PD-1/L1 inhibitor | 40.6% |
| KEYNOTE-B15 (Phase III) | Cisplatin-Eligible MIBC (Perioperative EV + Pembrolizumab) | Statistically significant improvement in EFS, OS, and pCR |
Data compiled from multiple sources.[17][18][19]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules in vitro.
Principle: The assay utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, leading to an increase in fluorescence intensity.[7] Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.[7]
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Guanosine triphosphate (GTP)
-
Glycerol
-
Fluorescent reporter dye for tubulin polymerization
-
Test compound (MMAE) and vehicle control (e.g., DMSO)
-
Positive controls: Nocodazole (inhibitor), Paclitaxel (enhancer)
-
96-well, black, flat-bottom plates
-
Temperature-controlled microplate reader capable of fluorescence detection
Procedure:
-
Preparation of Reagents:
-
Prepare a 10x stock of the test compound and controls in General Tubulin Buffer.
-
On ice, prepare the tubulin reaction mix to a final concentration of 2-3 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 10% glycerol, and the fluorescent reporter. Keep on ice.
-
-
Reaction Setup:
-
Pre-warm the 96-well plate to 37°C.
-
Add 10 µL of the 10x test compound, controls, or vehicle to the appropriate wells.
-
To initiate polymerization, add 90 µL of the ice-cold tubulin reaction mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader (37°C).
-
Measure fluorescence intensity every minute for 60-90 minutes.
-
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[20] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.[20]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (this compound-ADC or MMAE) and vehicle control
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or vehicle for a specified duration (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate gating strategies to exclude doublets and debris.
-
Generate a histogram of PI fluorescence intensity to determine the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assay by Annexin V and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).[21]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (this compound-ADC or MMAE) and vehicle control
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1x Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells as described in the cell cycle analysis protocol.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1x Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Differentiate cell populations:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and workflows described in this guide.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urologytimes.com [urologytimes.com]
- 4. bosterbio.com [bosterbio.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Regulation of Cancer Cell Survival by BCL2 Family Members upon Prolonged Mitotic Arrest: Opportunities for Anticancer Therapy | Anticancer Research [ar.iiarjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of cancer cell survival by BCL2 family members upon prolonged mitotic arrest: opportunities for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajmc.com [ajmc.com]
- 14. scispace.com [scispace.com]
- 15. Brentuximab this compound for Hodgkin Lymphoma · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. adcreview.com [adcreview.com]
- 17. esmo.org [esmo.org]
- 18. Frontiers | Tumor-shrinking effects of enfortumab this compound between primary urothelial carcinoma and metastatic organs [frontiersin.org]
- 19. merck.com [merck.com]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Monomethyl Auristatin E: A Technical Guide to Its Discovery, Development, and Application in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl auristatin E (MMAE) is a synthetic and exceptionally potent antineoplastic agent, derived from the natural marine product dolastatin 10.[1] Its profound cytotoxicity, which is 100 to 1000 times more potent than doxorubicin, precludes its use as a standalone chemotherapeutic agent.[2] Instead, MMAE has been successfully developed as a payload for antibody-drug conjugates (ADCs), a class of targeted therapies that deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and development of MMAE as a critical component of several FDA-approved and clinical-stage ADCs. Detailed experimental protocols for key assays and visualizations of critical pathways and workflows are provided to support researchers in the field of oncology and drug development.
Discovery and Origins
The story of MMAE begins with the discovery of dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia in the 1980s.[4] Dolastatin 10 exhibited remarkable antimitotic and cytotoxic activity against a wide range of cancer cell lines.[4] However, its limited availability from natural sources spurred efforts to develop synthetic analogs. MMAE is a synthetic derivative of dolastatin 10, specifically a desmethyl-auristatin E, meaning its N-terminal amino group has a single methyl substituent instead of the two found in auristatin E.[1][5] This modification provided a crucial attachment point for linkers used in ADC technology.[]
Mechanism of Action
MMAE exerts its potent cytotoxic effects by disrupting the cellular microtubule network. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape.[7]
Inhibition of Tubulin Polymerization
The primary molecular target of MMAE is tubulin, the protein subunit that polymerizes to form microtubules.[7][8] MMAE binds to the vinca (B1221190) alkaloid-binding site on tubulin, preventing its polymerization into microtubules.[] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing cancer cells from dividing.[9]
Induction of Apoptosis
Prolonged G2/M phase arrest ultimately triggers programmed cell death, or apoptosis.[9][10] The disruption of the microtubule network activates a signaling cascade involving the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization.[11][12] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the key executioner enzymes of apoptosis.[8][13] The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) results in the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8][14]
Development as an Antibody-Drug Conjugate Payload
The high toxicity of MMAE necessitates a targeted delivery approach.[5] ADCs provide this by linking MMAE to a monoclonal antibody that specifically recognizes an antigen overexpressed on the surface of cancer cells.[15]
Linker Technology
A critical component of an ADC is the linker that connects the antibody to the payload. For MMAE, a commonly used linker is the valine-citrulline (vc) dipeptide linker.[5][16] This linker is designed to be stable in the bloodstream but is readily cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[5] This ensures that MMAE is released primarily within the target cancer cells after the ADC is internalized.
ADC Internalization and Payload Release
The process begins with the ADC binding to its target antigen on the cancer cell surface. The ADC-antigen complex is then internalized, typically through endocytosis, and trafficked to the lysosome. Inside the acidic environment of the lysosome, cathepsin B cleaves the vc linker, releasing the active MMAE into the cytoplasm to exert its cytotoxic effect.[5]
Quantitative Data
In Vitro Cytotoxicity
MMAE exhibits potent cytotoxicity across a wide range of human cancer cell lines, with IC50 values typically in the low nanomolar to picomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [4] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [4] |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [17] |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [17] |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [17] |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [17] |
| DoHH2 | Non-Hodgkin Lymphoma | ~0.02 µg/ml* | [4] |
| Jurkat | T-cell Leukemia | 0.099 | [4] |
Note: Original data in µg/ml, conversion to nM depends on the specific conjugate's molecular weight.
Pharmacokinetics
The pharmacokinetic (PK) properties of MMAE are characterized by rapid clearance and a large volume of distribution when administered as a free drug.[2] However, when delivered as part of an ADC like brentuximab vedotin, its PK profile is governed by the pharmacokinetics of the antibody.[18]
Table 2: Pharmacokinetic Parameters of MMAE in Preclinical Species [2][7]
| Species | Dose (mg/kg) | Clearance (CL) | Volume of Distribution (Vss) | Half-life (t½) |
| Mouse | 0.1 | 60 mL/h | 42 mL | 2.5 h |
| Rat | 4-16 (as ADC) | - | - | 2.6-3.1 h (free MMAE) |
| Monkey | 0.03-0.063 | - | 88.4 L | 29.9 h |
Table 3: Pharmacokinetic Parameters of Brentuximab this compound in Humans [15][18]
| Parameter | Value |
| ADC Clearance | ~1.56 L/day |
| ADC Volume of Central Compartment | ~4.29 L |
| MMAE Clearance | ~55.7 L/day |
| MMAE Volume of Central Compartment | ~79.8 L |
| ADC Half-life | ~4-6 days |
| MMAE Half-life (from ADC) | ~2-4 days |
Experimental Protocols
Synthesis of Monomethyl Auristatin E (MMAE)
The total synthesis of MMAE is a complex, multi-step process that is typically achieved through a convergent approach, involving the synthesis of key peptide fragments followed by their coupling.
Protocol 5.1.1: Representative Peptide Coupling Step [11]
-
Activation: Dissolve the carboxylic acid-containing peptide fragment (1.0 eq) and a coupling agent such as HATU (1.2 eq) in an anhydrous aprotic solvent like DMF. Add a non-nucleophilic base, such as DIPEA (2.5 eq), and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling: In a separate flask, dissolve the amine-containing peptide fragment (1.1 eq) in a minimal amount of anhydrous DMF.
-
Reaction: Add the amine solution to the pre-activated carboxylic acid solution. Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography or preparative RP-HPLC.[1]
Conjugation of vc-MMAE to a Monoclonal Antibody
The most common method for conjugating MMAE to an antibody involves the reaction of a maleimide-functionalized vc-MMAE linker with free thiol groups on the antibody, which are generated by the partial reduction of interchain disulfide bonds.[2][16]
Protocol 5.2.1: Thiol-Maleimide Conjugation [2][4]
-
Antibody Preparation: Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a suitable reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
Reduction: Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution in a 2.5 to 4-fold molar excess. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Conjugation: Dissolve the maleimide-activated vc-MMAE in DMSO. Add the vc-MMAE solution to the reduced antibody solution, typically at a 1.2 to 1.5-fold molar excess over the TCEP used. Allow the reaction to proceed at room temperature for 1 hour with gentle mixing.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups.
-
Purification: Purify the ADC from unreacted drug-linker and other reagents using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a cytotoxic agent.
Protocol 5.3.1: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of MMAE in complete cell culture medium and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Linker Stability Assays
Protocol 5.4.1: Cathepsin B Cleavage Assay
-
Reagent Preparation: Prepare an assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 4 mM DTT). Reconstitute recombinant human cathepsin B.
-
Reaction Setup: In a microplate, combine the ADC (at a final concentration in the µM range) with the activated cathepsin B solution in the pre-warmed assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction.
-
Quenching: Immediately stop the reaction by adding a quenching solution (e.g., acetonitrile (B52724) with 1% formic acid).
-
Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of released MMAE.
Protocol 5.4.2: Plasma Stability Assay [1]
-
Incubation: Incubate the ADC at a final concentration of ~100 µg/mL in fresh mouse or human plasma at 37°C for up to 7 days.
-
Sample Collection: At various time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots and immediately freeze them at -80°C.
-
Analysis of Released Payload: Thaw the plasma samples and precipitate the proteins with a cold organic solvent (e.g., acetonitrile containing an internal standard). Centrifuge and analyze the supernatant by LC-MS/MS to quantify the concentration of free MMAE.
-
Analysis of ADC Integrity: The integrity of the ADC can be assessed by various methods, including immuno-capture of the ADC followed by LC-MS analysis to determine the drug-to-antibody ratio (DAR) over time. A decrease in the average DAR indicates payload loss.
Conclusion
Monomethyl auristatin E has emerged as a highly successful and widely utilized payload in the field of antibody-drug conjugates. Its discovery, stemming from the natural product dolastatin 10, and its subsequent development into a key component of targeted cancer therapies highlight the power of chemical synthesis and bioconjugation in modern drug development. The potent antimitotic mechanism of MMAE, combined with the specificity of monoclonal antibodies and the clever design of cleavable linkers, has led to the creation of effective treatments for various malignancies. The in-depth understanding of its mechanism of action, pharmacokinetics, and the availability of robust experimental protocols will continue to facilitate the development of the next generation of MMAE-based ADCs with improved therapeutic indices.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crosstalk of the Caspase Family and Mammalian Target of Rapamycin Signaling | MDPI [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 15. cellmosaic.com [cellmosaic.com]
- 16. researchgate.net [researchgate.net]
- 17. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]
- 18. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
The Vedotin Payload in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. A critical component of an ADC is its cytotoxic payload. Among the most successful payloads are the auristatins, synthetic analogs of the natural product dolastatin 10. "Vedotin" refers to a specific drug-linker combination that utilizes monomethyl auristatin E (MMAE) as the cytotoxic payload. This technical guide provides an in-depth exploration of the this compound payload, its derivatives, mechanism of action, and the experimental protocols used for its evaluation.
Core Concepts: The this compound Payload
The this compound payload is centered around auristatins, a class of potent antimitotic agents. The two most prominent auristatin derivatives used in ADCs are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[1][2] These synthetic pentapeptides exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.[3]
Chemical Structure and Physicochemical Properties:
The primary structural difference between MMAE and MMAF lies at the C-terminus. MMAE possesses an uncharged C-terminal norephedrine (B3415761) moiety, which contributes to its high membrane permeability. In contrast, MMAF has a charged C-terminal phenylalanine, rendering it less membrane-permeable.[4] This difference in permeability has significant implications for the bystander killing effect of the ADC.
Quantitative Data Summary
The potency and efficacy of this compound ADCs are influenced by several factors, including the choice of the auristatin derivative, the drug-to-antibody ratio (DAR), and the specific cancer cell line being targeted. The following tables summarize key quantitative data for approved and investigational this compound ADCs.
Table 1: Physicochemical and Biological Properties of MMAE and MMAF
| Feature | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) |
| Cell Membrane Permeability | High | Low |
| Bystander Effect | Yes | Limited/No |
| Potency (as free drug) | Highly potent (sub-nanomolar IC50) | Potent, but generally less so than MMAE |
| C-terminal Moiety | Uncharged (Norephedrine-like) | Charged (Phenylalanine) |
Table 2: Characteristics of Selected Approved this compound Antibody-Drug Conjugates
| Trade Name (Generic Name) | Target Antigen | Payload | Average DAR | Indication(s) |
| Adcetris® (Brentuximab this compound) | CD30 | MMAE | ~4 | Hodgkin lymphoma, anaplastic large cell lymphoma[5][6] |
| Padcev® (Enfortumab this compound) | Nectin-4 | MMAE | ~3-4 | Urothelial cancer[5][6] |
| Polivy® (Polatuzumab this compound) | CD79b | MMAE | ~3.5 | Diffuse large B-cell lymphoma[3][5] |
| Tivdak® (Tisotumab this compound) | Tissue Factor | MMAE | ~4 | Cervical cancer[5] |
| Blenrep® (Belantamab mafodotin) | BCMA | MMAF | Not specified | Multiple myeloma[5] |
Table 3: In Vitro Cytotoxicity (IC50) of this compound ADCs in Various Cancer Cell Lines
| ADC | Cell Line | Target Antigen Expression | IC50 (ng/mL) |
| Brentuximab this compound | Karpas 299 (ALCL) | CD30+ | <10 |
| Enfortumab this compound | T24 (Bladder) | Nectin-4+ | 1.3 |
| Polatuzumab this compound | SU-DHL-4 (DLBCL) | CD79b+ | ~20 |
| Trastuzumab-vc-MMAE | N87 (Gastric) | HER2+ | ~13-43[7] |
| Trastuzumab-vc-MMAE | MDA-MB-361-DYT2 (Breast) | Moderate HER2+ | ~77 (for DAR >3.5)[7] |
Note: IC50 values can vary significantly depending on the experimental conditions, including cell line, incubation time, and assay method.
Mechanism of Action and Signaling Pathways
The cytotoxic effect of the this compound payload is initiated upon internalization of the ADC into the target cancer cell. The following diagram illustrates the key steps in the mechanism of action.
Caption: Mechanism of action of this compound ADCs.
Upon binding to its target antigen on the cancer cell surface, the this compound ADC is internalized via receptor-mediated endocytosis.[3] The ADC-antigen complex is then trafficked to the lysosome, where the acidic environment and lysosomal proteases, such as Cathepsin B, cleave the linker, releasing the free MMAE payload into the cytoplasm.[5] Free MMAE then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase.[8] This mitotic catastrophe ultimately triggers apoptosis, or programmed cell death, through the activation of the intrinsic apoptotic pathway, involving the activation of caspase-9 and caspase-3, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[8] Some studies also suggest that this compound-induced cell stress may lead to the inhibition of the pro-survival Akt/mTOR pathway.[9]
Experimental Protocols
Accurate and reproducible in vitro assays are essential for the characterization and development of this compound ADCs. The following sections provide detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a this compound ADC using a tetrazolium-based colorimetric assay (MTT).
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
This compound ADC and isotype control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Humidified 5% CO2 incubator at 37°C
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the Ag+ and Ag- cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in a volume of 50 µL of complete culture medium.[10]
-
Include wells for "cells only" (untreated control) and "media only" (background control).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and isotype control ADC in complete culture medium.
-
Add 50 µL of the ADC dilutions to the appropriate wells, resulting in a final volume of 100 µL.[10]
-
Add 50 µL of fresh medium to the "cells only" and "media only" control wells.
-
Incubate the plate for a period appropriate for the payload's mechanism of action (typically 72-144 hours for tubulin inhibitors like MMAE).[10]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for 1-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[10]
-
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]
-
Subtract the average absorbance of the "media only" wells from all other readings.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the percent viability against the logarithm of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[10]
-
Caption: Workflow for an in vitro cytotoxicity assay.
Bystander Effect Assay (Co-culture Method)
This protocol describes a method to evaluate the bystander killing effect of a this compound ADC by co-culturing antigen-positive and antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
This compound ADC
-
Sterile 96-well plates (black-walled for fluorescence measurements)
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding (Co-culture):
-
ADC Treatment:
-
Prepare a concentration of the this compound ADC that is cytotoxic to Ag+ cells but has minimal direct effect on Ag- cells (determined from monoculture cytotoxicity assays).[13]
-
Remove the seeding medium and add the ADC-containing medium to the co-culture and monoculture wells.
-
Include untreated control wells for each condition.[12]
-
-
Incubation:
-
Incubate the plate for a period sufficient to observe bystander killing (typically 72-120 hours).[12]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity of the GFP-expressing Ag- cells using a fluorescence plate reader.
-
Alternatively, use a high-content imager to count the number of viable (GFP-positive) and dead Ag- cells (using a viability dye like propidium (B1200493) iodide).[2]
-
Calculate the percentage viability of the Ag--GFP cells in the co-culture wells relative to the Ag--GFP cells in the monoculture control wells treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.[2]
-
Caption: Workflow for a co-culture bystander effect assay.
Conclusion
The this compound payload, particularly MMAE, has proven to be a highly effective cytotoxic component of numerous successful antibody-drug conjugates. Its potent antimitotic mechanism of action, coupled with the ability to induce a bystander effect, makes it a valuable tool in the fight against cancer. A thorough understanding of its physicochemical properties, mechanism of action, and the appropriate experimental methodologies for its evaluation is crucial for the continued development of innovative and effective ADC therapies. This guide provides a foundational resource for researchers and drug development professionals working in this exciting and rapidly evolving field.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Insight into FDA Approved Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2149185.fs1.hubspotusercontent-na1.net [2149185.fs1.hubspotusercontent-na1.net]
- 7. researchgate.net [researchgate.net]
- 8. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Antitumor Activity of an Anti-5T4 Antibody-Drug Conjugate in Combination with PI3K/mTOR inhibitors or Taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Auristatin Family: A Technical Guide to Potent Microtubule Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The auristatin family of synthetic peptides represents a cornerstone in the development of targeted cancer therapies, most notably as cytotoxic payloads in antibody-drug conjugates (ADCs). Derived from the natural marine product dolastatin 10, auristatins exert their potent anti-neoplastic effects by inhibiting tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in rapidly proliferating cancer cells. This in-depth technical guide provides a comprehensive overview of the auristatin family, focusing on their mechanism of action, structure-activity relationships, and key experimental protocols for their evaluation. Quantitative data on the cytotoxic potency of prominent auristatin derivatives are presented for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their biological impact and laboratory application.
Core Mechanism of Action: Microtubule Disruption
The primary mechanism of action for the auristatin family is the potent inhibition of tubulin polymerization.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular functions, including the formation of the mitotic spindle during cell division.[1] Auristatins bind to the vinca (B1221190) alkaloid binding site on β-tubulin, interfering with tubulin-dependent GTP hydrolysis and preventing the assembly of tubulin dimers into microtubules.[1][2] This disruption of microtubule dynamics is particularly detrimental to cancer cells, which are characterized by rapid proliferation. The inability to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.[3] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.[3][4]
Signaling Pathway for Auristatin-Induced Apoptosis
The signaling cascade from microtubule disruption to apoptosis involves the activation of the spindle assembly checkpoint and the involvement of the Bcl-2 family of proteins. While the exact pathway is complex and can be cell-type dependent, a generalized schematic is presented below.
Key Auristatin Derivatives: MMAE and MMAF
Among the numerous synthetic auristatin analogues, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are the most extensively studied and utilized in ADC development.[5] Their structural differences at the C-terminus lead to distinct physicochemical and biological properties.[6][7]
-
Monomethyl Auristatin E (MMAE): MMAE is a highly potent, membrane-permeable auristatin derivative.[6] Its ability to diffuse across cell membranes allows for a "bystander effect," where it can kill neighboring antigen-negative tumor cells after being released from the targeted cancer cell.[5] This property can be advantageous in treating heterogeneous tumors.
-
Monomethyl Auristatin F (MMAF): MMAF contains a charged phenylalanine at its C-terminus, which renders it significantly less permeable to cell membranes compared to MMAE.[6][7] This limits its bystander effect but can result in reduced off-target toxicity.[8]
The choice between MMAE and MMAF as an ADC payload depends on the specific therapeutic strategy, target antigen, and tumor microenvironment.
Quantitative Data on Cytotoxicity
The anti-proliferative activity of auristatin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize representative IC50 values for MMAE and MMAF. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell line, incubation time, and assay method used.
| MMAE | |||
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [9] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [9] |
| Mia PaCa-2 | Pancreatic Cancer | 0.06 ± 0.01 to 0.89 ± 0.24 | [10] |
| PL45 | Pancreatic Cancer | 0.06 ± 0.01 to 0.89 ± 0.24 | [10] |
| NCI-N87 | Gastric Cancer | ~0.1 | [10] |
| BT-474 | Breast Cancer | ~0.1 | [10] |
| PC-3 | Prostate Cancer | ~2 | [10] |
| C4-2B | Prostate Cancer | 1.65 | [11] |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [12] |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [12] |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [12] |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [12] |
| MMAF | |||
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various | Generally less potent than MMAE as a free drug due to lower cell permeability.[3][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of the auristatin family of microtubule inhibitors.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of auristatins on the polymerization of purified tubulin in a cell-free system.
Principle: The assay utilizes a fluorescent reporter dye that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity. Inhibitors of tubulin polymerization will prevent this increase.[1]
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (1 mM)
-
Glycerol (B35011) (10%)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (Auristatins) and controls (e.g., Paclitaxel as a stabilizer, Vinblastine as a destabilizer)
-
96-well plates (black, opaque walls)
-
Temperature-controlled fluorescence plate reader
Methodology:
-
Reagent Preparation: On ice, reconstitute tubulin to 2 mg/mL in General Tubulin Buffer containing 10% glycerol and the fluorescent reporter.
-
Compound Preparation: Prepare serial dilutions of the auristatin compounds and controls in General Tubulin Buffer.
-
Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the test compounds and controls.
-
Initiation of Polymerization: To each well, add the tubulin solution to initiate polymerization.
-
Measurement: Immediately place the plate in the fluorescence plate reader pre-set to 37°C and measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm for DAPI) at regular intervals for a defined period (e.g., 60 minutes).
-
Data Analysis: Plot fluorescence intensity versus time. The inhibitory effect can be quantified by calculating the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[1]
In Vitro Cytotoxicity Assay (MTT-Based)
This protocol measures the cytotoxic effect of auristatins on cancer cells by assessing their metabolic activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.[1]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Test compounds (Auristatins)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]
-
Compound Treatment: Prepare serial dilutions of the auristatin compounds in complete culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include untreated cells as a control.[10]
-
Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator.[10]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[1]
-
Solubilization: Carefully remove the MTT-containing medium and add solubilization buffer to each well to dissolve the formazan crystals.[1]
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[1]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of auristatins on cell cycle progression.
Principle: Cells are treated with the auristatin compound, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide, PI). The DNA content of individual cells is then quantified by flow cytometry, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
Test compounds (Auristatins)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the auristatin compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.[2]
-
Cell Harvesting and Fixation: Harvest both adherent and floating cells. Wash with PBS and then fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.[2]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in the PI/RNase A staining solution.[10] Incubate for 15-30 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.[14]
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following auristatin treatment.
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome and used to detect apoptotic cells. Propidium iodide (PI) is a membrane-impermeant dye that is excluded from live and early apoptotic cells but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
Test compounds (Auristatins)
-
Annexin V-fluorochrome conjugate (e.g., FITC, PE)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the auristatin compound for a specified time (e.g., 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[10]
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add the Annexin V-fluorochrome conjugate and PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
-
Data Analysis: Create a quadrant dot plot to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Experimental and Logical Workflows
Visualizing experimental and logical workflows can aid in the design and execution of research projects involving auristatins.
General Workflow for In Vitro ADC Cytotoxicity Assay
Logical Relationship of Auristatin Properties and ADC Efficacy
Conclusion
The auristatin family of microtubule inhibitors, particularly MMAE and MMAF, have proven to be exceptionally potent cytotoxic agents and are integral to the success of many ADCs in clinical development and on the market. Their well-defined mechanism of action, involving the disruption of microtubule dynamics and induction of apoptosis, makes them highly effective against proliferating cancer cells. A thorough understanding of their biological properties, coupled with robust in vitro characterization using the detailed experimental protocols provided in this guide, is essential for the continued development of next-generation targeted cancer therapeutics. The careful selection of the auristatin payload, in conjunction with the antibody and linker components, will continue to be a critical factor in designing ADCs with an optimal therapeutic window.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Hydrophilic Monomethyl Auristatin E Derivatives as Novel Candidates for the Design of Antibody-Drug Conjugates [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Vedotin (MMAE)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vedotin, more commonly known as Monomethyl Auristatin E (MMAE), is a synthetic and highly potent antineoplastic agent.[1][2] Owing to its profound cytotoxicity, MMAE is not administered as a standalone drug but serves as a critical cytotoxic "payload" in the design of antibody-drug conjugates (ADCs).[1][2] This targeted delivery system utilizes a monoclonal antibody to selectively guide MMAE to cancer cells, thereby enhancing the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to MMAE.
Chemical Structure and Identification
MMAE is a synthetic analogue of the natural product dolastatin 10, originally isolated from the sea hare Dolabella auricularia.[5][6] It is a pentapeptide-like molecule with a complex stereochemistry that is crucial for its biological activity.[6] The name "this compound" refers to MMAE along with its linker structure that attaches it to the monoclonal antibody in an ADC formulation.[2]
Chemical Name: (S)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamide[7]
Synonyms: Monomethyl Auristatin E, MMAE, SGD-1010[8][9]
Chemical Structure:
Caption: Chemical structure of Monomethyl Auristatin E (MMAE).
Physicochemical Properties
A summary of the key physicochemical properties of MMAE is provided in the table below. It is important to note that while some properties are well-documented, specific experimental values for melting point and pKa are not consistently reported in publicly available literature.
| Property | Value | Reference |
| Molecular Formula | C₃₉H₆₇N₅O₇ | [7][10] |
| Molecular Weight | 717.98 g/mol | [7][10] |
| CAS Number | 474645-27-7 | [7][10] |
| Appearance | Crystalline solid | [11] |
| Boiling Point (Predicted) | 873.5 ± 65.0 °C at 760 mmHg | [12] |
| LogP (Predicted) | 4.13 | [12] |
| Solubility | DMSO: ≥ 48 mg/mL (up to 20 mM reported) Ethanol: ~25 mg/mL Dimethyl formamide: ~20 mg/mL PBS (pH 7.2): ~0.5 mg/mL | [7][8][11][13] |
| Storage | Store at -20°C as a solid | [11] |
| Stability | Stable for ≥ 4 years when stored as a solid at -20°C. Aqueous solutions are not recommended for storage for more than one day. | [11] |
Pharmacological Properties
Mechanism of Action
MMAE exerts its potent cytotoxic effects by disrupting the cellular microtubule network.[1][2] It is a highly effective anti-mitotic agent that functions by inhibiting the polymerization of tubulin, a critical protein for the formation of microtubules.[1][2] This disruption leads to:
-
Cell Cycle Arrest: The inability to form a proper mitotic spindle prevents cells from progressing through the G2/M phase of the cell cycle.[14]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis).[14]
The potency of MMAE is remarkably high, reported to be 100 to 1000 times more potent than the conventional chemotherapeutic agent doxorubicin.[3]
Role in Antibody-Drug Conjugates (ADCs)
Due to its extreme toxicity, MMAE cannot be used as a standalone therapeutic agent.[1] Instead, it is conjugated to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen.[1][4] This ADC approach ensures that the cytotoxic payload is delivered preferentially to cancer cells, minimizing exposure to healthy tissues.[3]
A critical component of this compound-based ADCs is the linker that connects MMAE to the antibody. A commonly used linker is the valine-citrulline (vc) linker.[4] This linker is designed to be stable in the extracellular environment but is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated within tumor cells.[4][7]
The mechanism of action of an MMAE-based ADC can be summarized in the following steps:
Caption: Mechanism of action of a this compound (MMAE)-based ADC.
Experimental Protocols
This section provides detailed methodologies for key experiments involving MMAE, including its synthesis, conjugation to antibodies, and the determination of its cytotoxic activity.
Synthesis of Monomethyl Auristatin E (MMAE)
The total synthesis of MMAE is a complex, multi-step process that is often proprietary. However, a general and representative protocol for a crucial fragment coupling step is outlined below. This illustrates the core chemical principles involved.
Protocol: Fragment Coupling in MMAE Synthesis [5]
This protocol describes the coupling of a protected dipeptide fragment (Fragment A, carboxylic acid) with a tripeptide fragment (Fragment B, amine) to form a protected pentapeptide precursor of MMAE.
Materials:
-
Fragment A (1.0 equivalent)
-
Fragment B (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (2.5 equivalents)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Pre-activation of Fragment A: In a round-bottom flask under an inert atmosphere, dissolve Fragment A in anhydrous DMF. Add HATU and DIPEA to the solution and stir at room temperature for 15-20 minutes.
-
Coupling Reaction: In a separate flask, dissolve Fragment B in a minimal amount of anhydrous DMF. Add the solution of Fragment B to the pre-activated solution of Fragment A.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 times) and brine (1 time).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure protected pentapeptide.
Logical Workflow for MMAE Synthesis Fragment Coupling:
Caption: Workflow for the fragment coupling step in MMAE synthesis.
Conjugation of MMAE to a Monoclonal Antibody
The most common method for conjugating MMAE to an antibody involves the reaction of a maleimide-functionalized MMAE-linker with free thiol groups on the antibody.[3] These thiols are typically generated by the selective reduction of the antibody's interchain disulfide bonds.[3]
Protocol: Cysteine-Based Antibody Conjugation [3][4]
Materials:
-
Monoclonal antibody (5-10 mg/mL in a suitable buffer, e.g., PBS with 1 mM EDTA, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in reaction buffer)
-
Maleimide-activated MMAE-linker (e.g., MC-VC-PAB-MMAE) dissolved in DMSO
-
Cysteine solution (for quenching)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an appropriate reaction buffer. If necessary, perform a buffer exchange.
-
Reduction of Disulfide Bonds: Add a molar excess of TCEP to the antibody solution (typically a 2.5 to 4-fold molar excess). Incubate at 37°C for 1-2 hours.
-
Conjugation Reaction: Add a molar excess of the maleimide-activated MMAE-linker solution to the reduced antibody (typically a 1.2 to 1.5-fold molar excess over TCEP). Ensure the final DMSO concentration is below 10% (v/v). Allow the reaction to proceed at room temperature for 1 hour with gentle mixing.
-
Quenching: Add an excess of cysteine to cap any unreacted maleimide (B117702) groups.
-
Purification: Purify the resulting ADC using a suitable chromatography method to remove unreacted drug-linker and other reagents.
Workflow for Cysteine-Based ADC Conjugation:
References
- 1. benchchem.com [benchchem.com]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 7. adcreview.com [adcreview.com]
- 8. abmole.com [abmole.com]
- 9. Monomethylauristatin E | C39H67N5O7 | CID 11542188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. xcessbio.com [xcessbio.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Monomethyl auristatin E (MMAE) | antimitotic/antitubulin agent | CAS 474645-27-7 | Buy Monomethyl auristatin E (MMAE) from Supplier InvivoChem [invivochem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. bicellscientific.com [bicellscientific.com]
Vedotin ADC Platform Technology: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the Vedotin Antibody-Drug Conjugate (ADC) platform technology. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the platform's core components, mechanism of action, and clinical applications. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological processes.
Core Components of the this compound ADC Platform
The this compound ADC platform is a sophisticated drug delivery system designed to selectively target and eliminate cancer cells while minimizing damage to healthy tissues. This is achieved through the synergistic action of three key components: a monoclonal antibody (mAb), a stable linker, and a potent cytotoxic payload.[1]
-
Monoclonal Antibody (mAb): The mAb serves as the targeting component of the ADC. It is specifically chosen to bind to a tumor-associated antigen that is highly expressed on the surface of cancer cells and shows limited expression on healthy cells. This specificity is crucial for directing the cytotoxic payload to the tumor site.
-
Linker: The linker connects the mAb to the cytotoxic payload. In the this compound platform, a protease-cleavable linker, typically composed of valine and citrulline (vc), is employed.[2] This linker is designed to be stable in the bloodstream, preventing premature release of the payload, but is efficiently cleaved by lysosomal proteases, such as cathepsin B, within the target cancer cell. A self-immolative spacer, p-aminobenzyl carbamate (B1207046) (PABC), is often used in conjunction with the valine-citrulline linker to ensure the complete and unmodified release of the cytotoxic agent.
-
Payload (MMAE): The cytotoxic agent, or payload, of the this compound platform is monomethyl auristatin E (MMAE).[1] MMAE is a synthetic and highly potent antimitotic agent, approximately 100 to 1000 times more potent than doxorubicin.[1] Its high toxicity makes it unsuitable for systemic administration as a standalone drug but highly effective as a payload in an ADC.[2]
Mechanism of Action
The therapeutic effect of a this compound ADC is a multi-step process that begins with targeted delivery and culminates in the induction of apoptosis in cancer cells.
-
Targeting and Binding: The mAb component of the this compound ADC circulates through the bloodstream and selectively binds to its target antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosomes. The acidic environment and the presence of proteases, such as cathepsin B, within the lysosomes lead to the cleavage of the valine-citrulline linker.[2]
-
Cytotoxic Action of MMAE: Once the linker is cleaved, the active MMAE is released into the cytoplasm. MMAE then binds to tubulin, a protein that is essential for the formation of microtubules.[2] This binding disrupts microtubule polymerization, leading to the collapse of the microtubule network.
-
Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network prevents the formation of the mitotic spindle, a structure crucial for cell division. This leads to cell cycle arrest in the G2/M phase.[2][3] Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
-
Bystander Effect: A key feature of the this compound platform is the "bystander effect." Because MMAE is a membrane-permeable molecule, once released into a target cancer cell, it can diffuse out and kill neighboring antigen-negative cancer cells in the tumor microenvironment.[4] This bystander killing is an important mechanism for overcoming tumor heterogeneity.
Signaling Pathways
The primary mechanism of MMAE-induced cell death is through the disruption of microtubule dynamics, which in turn activates a cascade of signaling events leading to apoptosis.
References
The Gatekeeper of Potency: An In-depth Technical Guide to the vc-MMAE Linker in Vedotin Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline-Monomethyl Auristatin E (vc-MMAE) linker-payload system represents a cornerstone in the field of antibody-drug conjugates (ADCs), particularly in the development of vedotin ADCs. This technical guide provides a comprehensive analysis of the vc-MMAE linker's critical role, detailing its mechanism of action, impact on ADC stability and efficacy, and the methodologies used for its characterization.
The Core Triad: Antibody, Linker, and Payload
This compound ADCs are a tripartite molecular entity designed to selectively deliver the potent cytotoxic agent, MMAE, to cancer cells. The vc-MMAE linker is the linchpin of this system, responsible for ensuring the ADC remains stable in systemic circulation and releases the payload only upon internalization into the target cancer cell.
Monomethyl Auristatin E (MMAE) is a synthetic antineoplastic agent that potently inhibits cell division by blocking tubulin polymerization.[1] This disruption of the microtubule network leads to G2/M phase cell cycle arrest and subsequent apoptosis. Due to its high toxicity, MMAE cannot be administered as a standalone drug and requires targeted delivery.[1]
The valine-citrulline (vc) linker is a protease-cleavable dipeptide. Its design is predicated on the differential enzymatic environment between the bloodstream and the intracellular lysosomes of tumor cells.[2]
Mechanism of Action: A Spatially and Temporally Controlled Release
The efficacy of a this compound ADC is critically dependent on the controlled cleavage of the vc-MMAE linker. This process ensures that the highly potent MMAE payload is released predominantly within the target cancer cells, minimizing off-target toxicity.
ADC Internalization and Trafficking
The journey of a this compound ADC begins with the binding of the monoclonal antibody component to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex. The complex is then trafficked through the endosomal-lysosomal pathway.
Cathepsin B-Mediated Cleavage
Within the acidic environment of the lysosome, the vc linker is recognized and cleaved by lysosomal proteases, primarily cathepsin B, which is often overexpressed in tumor cells.[3] Cathepsin B hydrolyzes the amide bond between the citrulline residue and a self-immolative spacer, typically p-aminobenzyl carbamate (B1207046) (PABC). This cleavage event initiates a cascade that leads to the release of the active MMAE payload.
The Bystander Effect: Amplifying Antitumor Activity
A key advantage of using a cleavable linker like vc-MMAE is the potential for a "bystander effect." Once released, the membrane-permeable MMAE can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[4][5] This is particularly important in treating heterogeneous tumors where antigen expression can be varied.
Quantitative Data on vc-MMAE ADCs
The following tables summarize key quantitative data for this compound ADCs, providing insights into their characterization and performance.
Table 1: Drug-to-Antibody Ratio (DAR) of vc-MMAE ADCs
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. It is typically determined by Hydrophobic Interaction Chromatography (HIC-HPLC).
| ADC Construct | Average DAR | Method | Reference |
| Trastuzumab-vc-MMAE | ~4.0 | HIC-HPLC | [6] |
| cAC10-vcMMAE | ~4 | Not Specified | [7] |
| HB22.7-vcMMAE | ~4 | HIC-HPLC | |
| Brentuximab this compound | ~4 | Not Specified | [8] |
Table 2: In Vitro Cytotoxicity (IC50) of vc-MMAE ADCs in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Cell Line | Target Antigen | ADC | IC50 (ng/mL) | Reference |
| Ramos | CD22 | HB22.7-vcMMAE | 38 | |
| DoHH2 | CD22 | HB22.7-vcMMAE | 20 | |
| Granta 519 | CD22 | HB22.7-vcMMAE | 284 | |
| Jurkat (CD22-) | CD22 | HB22.7-vcMMAE | >2500 | |
| SK-BR-3 (HER2+++) | HER2 | Trastuzumab-vc-MMAE | Not Specified | [5] |
| NCI-N87 (HER2+++) | HER2 | Trastuzumab-vc-MMAE | Not Specified | [5] |
| MCF7 (HER2+) | HER2 | Trastuzumab-vc-MMAE | Not Specified | [5] |
Table 3: Plasma Stability of vc-MMAE Linker
The stability of the linker in plasma is crucial to prevent premature drug release and associated off-target toxicities.
| Plasma Source | Incubation Time | % MMAE Release | Reference |
| Human | 6 days | <1% | [9] |
| Cynomolgus Monkey | 6 days | <1% | [9] |
| Rat | 6 days | ~4% | [9] |
| Mouse | 6 days | >20% | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the preclinical evaluation of this compound ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency (IC50) of a vc-MMAE ADC on target cancer cell lines.
Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the vc-MMAE ADC in complete cell culture medium. Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a negative control and free MMAE as a positive control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting model.[10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 8. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
A Technical Guide to Preclinical Cancer Models for Vedotin ADC Testing
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core preclinical models and methodologies employed in the evaluation of vedotin-based Antibody-Drug Conjugates (ADCs). This compound ADCs, which utilize the potent microtubule-disrupting agent monomethyl auristatin E (MMAE), have emerged as a promising class of targeted cancer therapeutics. Their preclinical assessment requires robust and well-characterized models that can accurately predict clinical efficacy and inform patient selection strategies. This document details the various in vitro and in vivo models, provides structured quantitative data for comparative analysis, outlines detailed experimental protocols, and visualizes key biological processes.
Preclinical Models for this compound ADC Evaluation
The preclinical evaluation of this compound ADCs relies on a variety of cancer models, each with its own advantages and limitations. The choice of model is critical and depends on the specific research question, such as initial potency screening, efficacy in a heterogeneous tumor environment, or the assessment of immunomodulatory effects.
In Vitro Models: Cell Lines
Cancer cell lines are fundamental tools for the initial screening and characterization of this compound ADCs. They offer a rapid and cost-effective method to assess key parameters such as target antigen expression, ADC binding, internalization, and cytotoxic potency.
-
Adherent Cell Lines: These are suitable for a wide range of solid tumors and are amenable to various high-throughput screening assays.
-
Suspension Cell Lines: Primarily used for hematological malignancies, these models are crucial for testing ADCs like brentuximab this compound.
A critical consideration for in vitro testing is the level of target antigen expression on the cell surface, which directly correlates with ADC efficacy.
In Vivo Models: Xenografts and Syngeneic Models
In vivo models are indispensable for evaluating the anti-tumor efficacy, pharmacokinetics, and tolerability of this compound ADCs in a more complex biological system.
-
Cell Line-Derived Xenografts (CDX): These models are established by subcutaneously implanting human cancer cell lines into immunodeficient mice. CDX models are widely used for initial efficacy testing due to their reproducibility and relatively low cost.
-
Patient-Derived Xenografts (PDX): PDX models are generated by implanting tumor fragments from a patient directly into immunodeficient mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity, architecture, and molecular diversity of the original patient tumor.[1][2] PDX models are particularly valuable for assessing efficacy across a diverse patient population and for studying mechanisms of resistance.[1]
-
Syngeneic Models: These models involve the transplantation of murine tumor cell lines into immunocompetent mice of the same genetic background.[3] Syngeneic models are essential for investigating the immunomodulatory effects of this compound ADCs, such as the induction of immunogenic cell death (ICD), and for evaluating combination therapies with immune checkpoint inhibitors.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of various this compound ADCs, providing a basis for comparison across different models and cancer types.
Table 1: In Vitro Cytotoxicity of this compound ADCs in Cancer Cell Lines
| ADC | Target Antigen | Cancer Type | Cell Line | IC50 (ng/mL) | Reference |
| Brentuximab this compound | CD30 | Hodgkin Lymphoma | L540cy | ~10 | [6] |
| Brentuximab this compound | CD30 | Anaplastic Large Cell Lymphoma | Karpas 299 | <10 | [7] |
| Brentuximab this compound | CD30 | Germ Cell Tumor | GCT27 | 219.5 | [8] |
| Enfortumab this compound | Nectin-4 | Bladder Cancer | - | - | [9] |
| Tisotumab this compound | Tissue Factor | Cervical Cancer | - | - | [2] |
| Polatuzumab this compound | CD79b | Non-Hodgkin Lymphoma | - | - | [10] |
Note: IC50 values can vary depending on the specific assay conditions and duration of exposure.
Table 2: In Vivo Efficacy of this compound ADCs in Xenograft Models
| ADC | Cancer Type | Model Type | Mouse Strain | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Reference |
| Enfortumab this compound | Bladder Cancer | PDX (AG-B1) | SCID | 1 | Significant tumor regression | [1] |
| Enfortumab this compound | Breast Cancer | PDX (AG-Br7) | SCID | 1 | Significant tumor regression | [1] |
| Enfortumab this compound | Pancreatic Cancer | Xenograft (AG-Panc4) | SCID | 1 | Significant tumor inhibition | [1] |
| Enfortumab this compound | Lung Cancer | Xenograft (NCI-H322M) | SCID | 1 | Significant tumor inhibition | [1] |
| Brentuximab this compound | Hodgkin Lymphoma | CDX (L540cy) | SCID | 1 | Dose-dependent tumor regression | [11] |
| Brentuximab this compound | Anaplastic Large Cell Lymphoma | CDX (Karpas 299) | SCID | 1 | Dose-dependent tumor regression | [11] |
Note: TGI is often reported as a percentage or as tumor regression. The specific values can be found in the referenced literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the preclinical testing of this compound ADCs.
Protocol 1: In Vitro Cytotoxicity - MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a this compound ADC using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][4][5][12][13]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound ADC and isotype control ADC
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the isotype control ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include wells with medium only as a blank control and untreated cells as a vehicle control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the ADC concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a this compound ADC in a subcutaneous CDX or PDX model.[14][15][16][17]
Materials:
-
Immunodeficient mice (e.g., Nude, SCID, or NSG)
-
Cancer cell line or patient-derived tumor tissue
-
Sterile PBS and Matrigel (optional)
-
This compound ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
-
Animal housing and handling equipment compliant with institutional guidelines
Procedure:
-
Tumor Implantation:
-
CDX Model: Harvest and resuspend cancer cells in sterile PBS (with or without Matrigel) at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
PDX Model: Mince fresh patient tumor tissue into small fragments (2-3 mm³).
-
Subcutaneously inject the cell suspension or implant the tumor fragment into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, and different dose levels of the this compound ADC) with 8-10 mice per group.
-
Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the planned dosing schedule (e.g., once weekly for 3 weeks).
-
-
Efficacy and Tolerability Assessment:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The study is typically terminated when tumors in the control group reach a predetermined size or if significant toxicity is observed.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to this compound ADC testing.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. adcreview.com [adcreview.com]
- 3. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polatuzumab this compound: Current Role and Future Applications in the Treatment of Patients with Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biospace.com [biospace.com]
- 8. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Profile of Polatuzumab this compound in the Treatment of Patients with Relapsed/Refractory Non-Hodgkin Lymphoma: A Brief Report on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 15. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 16. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
The Core Mechanism of Vedotin: A Technical Guide to Its Impact on Microtubule Dynamics and Cell Cycle Arrest
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth examination of the core mechanism of action of vedotin, the cytotoxic payload formally known as monomethyl auristatin E (MMAE). As the potent warhead in numerous antibody-drug conjugates (ADCs), understanding its precise interaction with cellular machinery is critical for the development of next-generation targeted cancer therapies. This document details this compound's profound effects on microtubule dynamics, the subsequent induction of cell cycle arrest, and the experimental protocols used to characterize these phenomena.
Introduction to this compound (MMAE) and Antibody-Drug Conjugates
Monomethyl auristatin E (MMAE), referred to as this compound in the context of an ADC, is a synthetic and highly potent antineoplastic agent.[1][2] It is a derivative of dolastatin 10, a natural antimitotic peptide isolated from the sea hare Dolabella auricularia.[1][2][3][4] Due to its extreme cytotoxicity, MMAE is not suitable for systemic administration as a standalone drug.[1][2][] Its therapeutic value is unlocked when it is attached as a payload to a monoclonal antibody (mAb) via a specialized linker, creating an antibody-drug conjugate.[1][2]
This ADC platform provides a targeted delivery system. The mAb component is engineered to bind with high specificity to a tumor-associated antigen on the surface of cancer cells.[2][6][7] This targeted binding leads to the internalization of the ADC-antigen complex, typically through endocytosis.[6][8][9][10][11] Once inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved by proteases in the acidic environment, liberating the active MMAE payload into the cytoplasm to exert its cytotoxic effects.[1][2][][6][9] This mechanism is central to the action of numerous approved ADCs, including brentuximab this compound (targeting CD30), enfortumab this compound (targeting Nectin-4), polatuzumab this compound (targeting CD79b), tisotumab this compound (targeting Tissue Factor), and disitamab this compound (targeting HER2).[6][8][12][13][14][15]
This compound's Impact on Microtubule Dynamics
The primary molecular target of MMAE within the cancer cell is tubulin, the fundamental protein subunit of microtubules.[2] Microtubules are critical components of the cytoskeleton, existing as dynamic polymers that undergo constant cycles of assembly (polymerization) and disassembly (depolymerization). This property, known as dynamic instability, is essential for numerous cellular functions, most notably the formation of the mitotic spindle required for chromosome segregation during cell division.[16]
Mechanism of Microtubule Disruption
MMAE functions as a potent inhibitor of tubulin polymerization.[1][2][][9] It binds to tubulin heterodimers (the building blocks of microtubules), preventing their assembly into protofilaments and subsequently into the hollow microtubule structure.[2][17] This disruption of the microtubule network is the foundational event that triggers the downstream cytotoxic effects.[18] Research indicates that MMAE binds abundantly along the length of pre-assembled microtubules and with high affinity at their ends, introducing structural defects and severely suppressing microtubule dynamics.[17] This catastrophic dysregulation of the microtubule network is a key feature of its potent antimitotic activity.[17][19]
Quantitative Analysis of Microtubule Disruption
The potent effects of MMAE on microtubule assembly have been quantified in various studies. While specific IC50 values can vary by cell line and experimental conditions, the data consistently demonstrate sub-nanomolar potency.
| Parameter | Observation | Cell Line / System | Reference |
| IC50 (Cell Viability) | 1.6 nmol/L | HCT116 Cells | [3] |
| IC50 (Cell Viability) | 0.8 nmol/L | PANC-1 Cells | [3] |
| Tubulin Binding | Binds to soluble tubulin with a stoichiometry of ~1:1 | In vitro reconstituted system | [17] |
| Effect on Assembly | Reduces kinetics and extent of microtubule assembly | In vitro reconstituted system | [17] |
Induction of G2/M Cell Cycle Arrest
The disruption of the microtubule network by this compound has profound consequences for cell division. The formation of a functional bipolar mitotic spindle is an absolute requirement for the proper alignment and segregation of chromosomes during the M phase of the cell cycle. By inhibiting microtubule polymerization, MMAE prevents the formation of this critical structure.[4][20]
This failure in spindle formation activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. The SAC halts the cell cycle at the transition from G2 to M phase, preventing cells with a defective mitotic spindle from proceeding into anaphase.[21] This leads to a prolonged arrest in the G2/M phase of the cell cycle.[6][7][9][22] If the damage is irreparable and the cell cannot form a functional spindle, this prolonged arrest ultimately triggers the apoptotic cascade, leading to programmed cell death.[6][7][9][18][23][24]
Quantitative Analysis of Cell Cycle Arrest
The induction of G2/M arrest is a hallmark of this compound's mechanism and can be quantified using flow cytometry. Studies have demonstrated a significant increase in the proportion of cells in the G2/M phase following treatment with this compound-based ADCs.
| Cell Line | Treatment | G2/M Population (Control) | G2/M Population (Treated) | Fold Increase | Reference |
| BC-1 (PEL) | 100 ng/mL Brentuximab this compound | 45.85% | 72.15% | ~1.6x | [25] |
| BC-3 (PEL) | 100 ng/mL Brentuximab this compound | 44.45% | 62.80% | ~1.4x | [25] |
| UM-PEL-1c | Brentuximab this compound | 15.87% | 32.00% | ~2.0x | [25] |
| UM-PEL-3c | Brentuximab this compound | 26.00% | 45.00% | ~1.7x | [25] |
| (PEL: Primary Effusion Lymphoma) |
Key Experimental Protocols
The following sections provide generalized protocols for essential experiments used to investigate the mechanism of action of this compound (MMAE).
In Vitro Microtubule Polymerization Assay (Turbidimetry)
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin by monitoring changes in light scattering (turbidity).
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate) solution (100 mM)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9
-
Glycerol
-
This compound (MMAE) stock solution in DMSO
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well microplates
Procedure:
-
Preparation: Pre-warm the spectrophotometer to 37°C. Keep all reagents on ice until use.
-
Reaction Mix: On ice, prepare a reaction mix containing G-PEM buffer, 10% glycerol, and 2-3 mg/mL purified tubulin.
-
Compound Addition: Add various concentrations of MMAE (or vehicle control, e.g., DMSO) to the wells of a pre-chilled 96-well plate.
-
Initiation: To initiate polymerization, add 1 mM GTP to the tubulin reaction mix, mix gently, and immediately dispense the mixture into the wells containing the compound/vehicle.
-
Measurement: Immediately place the plate in the pre-warmed spectrophotometer. Measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Plot absorbance (turbidity) versus time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves of MMAE-treated samples to the vehicle control to determine the extent of inhibition.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle based on DNA content.
Materials:
-
Cancer cell line of interest
-
This compound-based ADC or free MMAE
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) Staining Solution: 50 µg/mL PI, 100 µg/mL RNase A in PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the this compound compound or vehicle control for a specified time (e.g., 24-48 hours).[2]
-
Cell Harvest: Harvest both adherent and floating cells by trypsinization and centrifugation to ensure all cells, including those arrested in mitosis and detached, are collected.[2]
-
Fixation: Wash the cells once with cold PBS. Resuspend the cell pellet by gently vortexing while adding ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours (or up to several weeks).[2]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash once with PBS. Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.[2]
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence of the PI-DNA complex.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to gate the cell population and generate a histogram of DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence Microscopy of Microtubule Networks
This technique allows for the direct visualization of the microtubule cytoskeleton within cells, revealing the disruptive effects of MMAE.
Materials:
-
Cells cultured on glass coverslips
-
This compound compound
-
Microtubule-Stabilizing Buffer (MTSB): e.g., PIPES, HEPES, EGTA, MgCl₂
-
Paraformaldehyde (PFA) or ice-cold methanol (B129727) for fixation
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody (mouse or rabbit)
-
Secondary antibody: fluorescently-conjugated anti-mouse/rabbit IgG
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a petri dish. Allow them to adhere and grow. Treat with the desired concentration of the this compound compound for the appropriate time.
-
Fixation: Gently wash the cells with pre-warmed MTSB. Fix the cells, for example, with 4% PFA for 10 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization: If using PFA fixation, wash with PBS and then permeabilize the cell membranes with Triton X-100 buffer for 5-10 minutes.
-
Blocking: Wash with PBS and incubate in blocking buffer for 30-60 minutes to reduce non-specific antibody binding.
-
Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Wash three times with PBS. Incubate with DAPI for 5 minutes if desired. Perform a final wash and mount the coverslip onto a microscope slide using antifade mounting medium.
-
Imaging: Visualize the microtubule network using a fluorescence microscope. Compare the well-organized, filamentous networks in control cells to the disrupted, fragmented, or diffuse tubulin staining in this compound-treated cells.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 6. researchgate.net [researchgate.net]
- 7. Polatuzumab this compound: Anti-CD79b ADC for DLBCL Treatment | Mechanism & Clinical Data - Creative Biolabs [creativebiolabs.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. What is the mechanism of Disitamab this compound? [synapse.patsnap.com]
- 11. What is the mechanism of Brentuximab this compound? [synapse.patsnap.com]
- 12. Tisotumab this compound - Wikipedia [en.wikipedia.org]
- 13. Disitamab this compound - Wikipedia [en.wikipedia.org]
- 14. adcreview.com [adcreview.com]
- 15. Polatuzumab this compound - Wikipedia [en.wikipedia.org]
- 16. Mechanistic Insights into the Regulation of Microtubule Assembly and Dynamic Instability by Tau and MMAE - ProQuest [proquest.com]
- 17. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Brentuximab this compound, an antibody–drug conjugate, in patients with CD30‐positive haematologic malignancies and hepatic or renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Brentuximab this compound–Driven Microtubule Disruption Results in Endoplasmic Reticulum Stress Leading to Immunogenic Cell Death and Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. patientpower.info [patientpower.info]
- 21. Brentuximab this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. emedicine.medscape.com [emedicine.medscape.com]
- 23. What is the mechanism of Enfortumab this compound-ejfv? [synapse.patsnap.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
The Journey from Sea Hare to Targeted Therapeutics: A Technical Guide to the History and Development of Dolastatins and Auristatins
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history of dolastatins, a class of potent antimitotic peptides originally isolated from a marine mollusk, and the subsequent development of their synthetic analogs, the auristatins. We delve into the discovery, mechanism of action, and the pivotal transition from dolastatins as standalone agents to auristatins as highly effective payloads in antibody-drug conjugates (ADCs). This document includes a compilation of quantitative cytotoxicity data, detailed experimental protocols for key biological assays, and visualizations of the underlying molecular pathways and experimental workflows to serve as a valuable resource for researchers in oncology and drug development.
A Serendipitous Discovery from the Sea: The History of Dolastatins
The story of dolastatins begins in the 1970s with the pioneering work of Professor G. R. Pettit and his team at Arizona State University. Their extensive research into marine natural products as a source of novel anticancer agents led them to the sea hare, Dolabella auricularia, a mollusk found in the Indian Ocean. Bioassay-guided fractionation of extracts from this organism revealed a series of exceptionally potent cytotoxic peptides, which they named dolastatins.
Among these, dolastatin 10 and dolastatin 15 emerged as the most promising candidates due to their remarkable antineoplastic activity.[1] Dolastatin 10, a pentapeptide, and dolastatin 15, a depsipeptide, demonstrated the ability to inhibit the growth of a wide range of cancer cell lines at sub-nanomolar concentrations.[2][3] However, the natural abundance of these compounds was exceedingly low, necessitating complex and laborious extraction processes to obtain even small quantities for research. This scarcity spurred efforts in total synthesis, which not only provided a sustainable supply but also opened the door for the creation of synthetic analogs.
Despite their potent in vitro and in vivo activity, the clinical development of dolastatins as standalone chemotherapeutic agents was ultimately hampered by a narrow therapeutic window, with significant toxicity observed at efficacious doses.[4] This challenge, however, paved the way for a new and highly successful therapeutic strategy: their use as payloads in antibody-drug conjugates.
The Core Mechanism of Action: Potent Inhibition of Tubulin Polymerization
The primary mechanism by which dolastatins and their synthetic derivatives, the auristatins, exert their cytotoxic effects is through the potent inhibition of tubulin polymerization.[5] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a critical role in various cellular processes, most notably in the formation of the mitotic spindle during cell division.
By binding to the vinca (B1221190) alkaloid site on β-tubulin, these compounds disrupt microtubule dynamics, leading to a cascade of events that culminate in cell death.[6] This disruption prevents the formation of a functional mitotic spindle, which is necessary for the proper segregation of chromosomes during mitosis. Consequently, the cell cycle is arrested in the G2/M phase.[7][8] Prolonged arrest at this checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7]
Signaling Pathway of Dolastatin/Auristatin-Induced Apoptosis
The sustained G2/M arrest initiated by tubulin disruption leads to the activation of a complex signaling cascade that ultimately results in apoptosis. A key event in this process is the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like Bcl-2 are downregulated, while pro-apoptotic members such as Bax are upregulated. This shift in the balance of pro- and anti-apoptotic signals leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade. Initiator caspases, such as caspase-9, are activated, which in turn cleave and activate executioner caspases, like caspase-3, leading to the systematic dismantling of the cell.[9]
The Evolution to Auristatins: Synthetic Analogs for Targeted Delivery
The high systemic toxicity of dolastatins prompted the development of synthetic analogs with improved therapeutic indices. This led to the creation of the auristatins, most notably monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) .[4] These synthetic pentapeptides retain the core pharmacophore of dolastatin 10 responsible for tubulin binding but incorporate key structural modifications that make them more suitable as payloads for ADCs.
A crucial modification was the removal of one methyl group from the N-terminus of the dolavaline residue of dolastatin 10.[10] This seemingly minor change provided a secondary amine that serves as a convenient attachment point for linkers, enabling conjugation to monoclonal antibodies without significantly compromising cytotoxic potency.[10]
MMAE and MMAF differ primarily at their C-terminus. MMAF has a C-terminal phenylalanine, which is charged at physiological pH, making it less membrane-permeable than MMAE.[11] This difference in permeability has significant implications for the "bystander effect" of the corresponding ADCs. The more permeable MMAE can diffuse out of the target cancer cell and kill neighboring antigen-negative cells, which can be advantageous in treating heterogeneous tumors.[5] In contrast, the less permeable MMAF is largely confined to the target cell, potentially leading to a better safety profile.[5]
Linker Technology: The Critical Connection
The linker connecting the auristatin to the monoclonal antibody is a critical component of the ADC, influencing its stability, pharmacokinetics, and mechanism of drug release. Two main types of linkers are used with auristatins:
-
Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cell, such as the acidic environment of lysosomes or the presence of specific enzymes like cathepsin B.[12][13] A widely used cleavable linker for auristatins is the valine-citrulline (vc) dipeptide linker, which is susceptible to cleavage by lysosomal proteases.[14]
-
Non-Cleavable Linkers: These linkers form a stable bond between the drug and the antibody. The release of the active drug relies on the complete degradation of the antibody-drug conjugate within the lysosome of the target cell.[15][16] This can result in a more stable ADC in circulation and may reduce off-target toxicity.[15]
Quantitative Data on Cytotoxicity
The following table summarizes the in vitro cytotoxicity (IC50 values) of dolastatin 10, MMAE, and MMAF against a range of cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell line, exposure time, and assay method. As a free drug, dolastatin 10 is generally the most potent, followed by MMAE and then MMAF, the latter of which has reduced cell permeability.[11][17]
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Dolastatin 10 | L1210 | Murine Leukemia | 0.03 | [2] |
| NCI-H69 | Small Cell Lung Cancer | 0.059 | [2] | |
| MCF-7 | Breast Cancer | ~0.04 | [4] | |
| DU-145 | Prostate Cancer | 0.5 | [2] | |
| DLD-1 | Colon Adenocarcinoma | 2.0 (1-hour exposure) | [17] | |
| COLO 205 | Colon Adenocarcinoma | 1.8 (1-hour exposure) | [17] | |
| MMAE | HeLa | Cervical Cancer | 3 | [4] |
| Ramos | Burkitt's Lymphoma | ~1 | ||
| Daudi | Burkitt's Lymphoma | ~1 | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1.5 | [18] | |
| MMAF | HCT116 | Colon Cancer | 1.58 | [19] |
| BT474 | HER2+ Breast Cancer | >10 | [18] | |
| SKBR3 | HER2+ Breast Cancer | >10 | [18] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of dolastatins and auristatins.
In Vitro Tubulin Polymerization Assay
Objective: To measure the inhibitory effect of a compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compound (dolastatin or auristatin) dissolved in DMSO
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution at a final concentration of 2 mg/mL in general tubulin buffer supplemented with 10% glycerol. Keep on ice.
-
Prepare serial dilutions of the test compound in general tubulin buffer. The final DMSO concentration should not exceed 1%.
-
In a pre-chilled 96-well plate on ice, add the test compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
To initiate the reaction, add the cold tubulin solution to each well.
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate of polymerization can be determined from the linear phase of the curve. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Test compound (dolastatin or auristatin) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells and vehicle control wells.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 1 hour at room temperature with gentle shaking to ensure complete dissolution.
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Test compound (dolastatin or auristatin) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the test compound at various concentrations (e.g., IC50 and 10x IC50) for a specified time (e.g., 24 hours). Include an untreated control.
-
Harvest both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 0.5 mL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Data Analysis: Analyze the stained cells using a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The journey of dolastatins from their discovery in a marine sea hare to the development of auristatin-based antibody-drug conjugates represents a remarkable success story in natural product-inspired drug discovery. While the high systemic toxicity of the parent compounds limited their clinical utility as standalone agents, their exceptional potency as tubulin inhibitors made them ideal candidates for targeted delivery. The auristatins, MMAE and MMAF, have become cornerstones of modern ADC technology, with several approved drugs demonstrating significant clinical benefit in the treatment of various cancers. The continued refinement of linker technologies and the exploration of novel auristatin analogs hold great promise for the development of the next generation of highly effective and safer targeted cancer therapies. This technical guide provides a foundational resource for researchers and drug developers working in this exciting and rapidly evolving field.
References
- 1. Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Auristatins - Creative Biolabs [creativebiolabs.net]
- 7. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atorvastatin induces apoptosis by a caspase-9-dependent pathway: an in vitro study on activated rat hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 11. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 16. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Bystander Effect of MMAE Payloads
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the bystander effect mediated by Monomethyl Auristatin E (MMAE), a potent anti-tubulin agent widely used as a payload in Antibody-Drug Conjugates (ADCs). We will delve into the core mechanisms, quantitative data, detailed experimental protocols, and the signaling pathways that underpin this crucial phenomenon in cancer therapy.
Introduction: The Significance of the Bystander Effect
Antibody-Drug Conjugates (ADCs) are designed to selectively deliver highly potent cytotoxic agents to cancer cells that express a specific target antigen on their surface.[1] However, solid tumors often exhibit heterogeneous antigen expression, meaning not all cancer cells within the tumor express the target antigen.[2][3] This heterogeneity can limit the efficacy of targeted therapies.
The "bystander effect" is a critical mechanism that overcomes this limitation.[2][4] It occurs when the cytotoxic payload, once released inside the target antigen-positive (Ag+) cell, diffuses out and kills adjacent antigen-negative (Ag-) tumor cells.[5][6] This extends the therapeutic reach of the ADC beyond the directly targeted cells, leading to a more profound anti-tumor response.[2][7] Monomethyl Auristatin E (MMAE) is a payload renowned for its potent bystander killing capability.[4][]
The Molecular Basis of the MMAE Bystander Effect
The ability of a payload to induce a bystander effect is largely governed by its physicochemical properties, particularly its cell membrane permeability.[4][7] The key differentiator between MMAE and its close analog, Monomethyl Auristatin F (MMAF), lies in their chemical structures which dictate their ability to cross cell membranes.
-
MMAE: Is a more hydrophobic and neutral molecule.[2][4] These properties allow it to readily diffuse across the lipid bilayers of the lysosomal and plasma membranes.[7]
-
MMAF: Possesses a charged C-terminal phenylalanine, which makes it more hydrophilic and significantly less permeable to cell membranes at physiological pH.[4][9] Consequently, released MMAF is largely trapped within the target cell, resulting in a minimal bystander effect.[4][9]
This fundamental difference in membrane permeability is the primary reason for MMAE's potent bystander activity.[4]
Mechanism of Action: From ADC Internalization to Bystander Cell Killing
The bystander effect of an MMAE-based ADC is a sequential process that relies on a cleavable linker stable in circulation but labile within the cancer cell.[7][]
-
ADC Binding and Internalization: The ADC binds to its target antigen on an Ag+ cancer cell and is internalized, typically through endocytosis.[7][11]
-
Lysosomal Trafficking and Payload Release: The ADC-antigen complex is trafficked to the lysosome. The acidic environment and lysosomal proteases (e.g., Cathepsin B) cleave the linker (commonly a valine-citrulline linker), liberating the active MMAE payload.[7][12]
-
Payload Diffusion: Due to its high membrane permeability, the free MMAE diffuses out of the lysosome, across the cytoplasm, and through the plasma membrane into the extracellular tumor microenvironment.[7][11]
-
Bystander Cell Killing: The released MMAE can then penetrate adjacent Ag- cells, where it exerts its cytotoxic effect.[7][]
Caption: MMAE bystander effect mechanism.
Signaling Pathway of MMAE-Induced Apoptosis
MMAE is a potent antimitotic agent that, like other auristatins and vinca (B1221190) alkaloids, disrupts microtubule dynamics.[12][13] Its primary mechanism of cytotoxicity involves the inhibition of tubulin polymerization.[14][15]
-
Tubulin Binding: Once inside a cell (either Ag+ or Ag-), MMAE binds to β-tubulin at the vinca alkaloid binding site.[13]
-
Inhibition of Polymerization: This binding prevents the polymerization of tubulin heterodimers into microtubules, which are essential components of the mitotic spindle.[13][14]
-
G2/M Cell Cycle Arrest: The disruption of microtubule assembly leads to the arrest of the cell cycle in the G2/M phase.[12][16]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases (e.g., caspase-3, caspase-9) and PARP cleavage, ultimately leading to programmed cell death.[16][17]
Caption: MMAE-induced apoptosis signaling pathway.
Experimental Methodologies for Assessing the Bystander Effect
Several in vitro and in vivo models are used to quantify the bystander killing effect of MMAE-ADCs.
This assay directly measures the ability of an ADC to kill Ag- cells when they are cultured together with Ag+ cells.[7]
Experimental Protocol:
-
Cell Labeling: Label the Ag- "bystander" cell line with a fluorescent marker (e.g., GFP) or a luciferase reporter to distinguish it from the unlabeled Ag+ "target" cell line.[5][7]
-
Co-culture Seeding: Seed the Ag+ and labeled Ag- cells together in a multi-well plate at a predetermined ratio (e.g., 1:1, 1:3, 3:1).[7] Include monocultures of each cell line as controls.[7]
-
ADC Treatment: After allowing cells to adhere, treat the co-cultures with a range of concentrations of the MMAE-ADC. Include an isotype control ADC and untreated wells as controls.[4]
-
Incubation: Incubate the plates for a defined period, typically 72-120 hours.[7][11]
-
Analysis: Quantify the viability of the fluorescently labeled Ag- cell population using flow cytometry or high-content imaging.[4] A significant reduction in the viability of Ag- cells in the co-culture compared to the Ag- monoculture control indicates a bystander effect.[4]
Caption: In Vitro Co-Culture Assay Workflow.
This assay determines if the cytotoxic agent is released into the culture medium and can kill bystander cells without direct cell-to-cell contact.[11][18]
Experimental Protocol:
-
Treat Ag+ Cells: Culture Ag+ cells and treat them with the MMAE-ADC for a set period (e.g., 48-72 hours).
-
Collect Medium: Collect the culture supernatant (conditioned medium). Centrifuge to remove any cells or debris.[11]
-
Treat Ag- Cells: Seed Ag- cells in a separate plate. After they adhere, replace their medium with the collected conditioned medium.[11]
-
Incubation: Incubate the Ag- cells with the conditioned medium for 48-72 hours.[11]
-
Analysis: Assess the viability of the Ag- cells. A significant decrease in viability compared to cells treated with conditioned medium from untreated Ag+ cells confirms a bystander effect mediated by a secreted payload.[11]
This model provides a more physiologically relevant assessment of the bystander effect in a solid tumor context.[2]
Experimental Protocol:
-
Cell Labeling: Engineer the Ag- cell line to express a reporter gene like luciferase for in vivo imaging.[5]
-
Tumor Implantation: Co-implant a mixture of Ag+ and labeled Ag- tumor cells subcutaneously into immunodeficient mice.[4]
-
ADC Administration: Once tumors are established (e.g., ~100 mm³), administer the MMAE-ADC and control ADCs intravenously.[7]
-
Tumor Monitoring: Monitor total tumor volume over time using calipers. The growth of the Ag- cell population can be specifically tracked using in vivo bioluminescence imaging.[5][7]
-
Analysis: A significant reduction or eradication of the bioluminescent signal from the Ag- cells in the MMAE-ADC treated group, especially when compared to an ADC with a non-permeable payload (like MMAF), provides compelling evidence of in vivo bystander killing.[9]
Caption: In Vivo Admixed Tumor Model Workflow.
Quantitative Analysis of the Bystander Effect
The bystander effect can be quantified by comparing the cytotoxicity of MMAE-ADCs in monocultures versus co-cultures. Studies consistently show that the presence of Ag+ cells significantly enhances the killing of Ag- cells.[6]
Table 1: Comparative Properties of MMAE vs. MMAF
| Property | MMAE | MMAF | Reference |
| Bystander Effect | Potent | Minimal to None | [4][9] |
| Cell Membrane Permeability | High | Low | [2][4] |
| Molecular Characteristic | More hydrophobic, neutral | Hydrophilic, negatively charged | [2][4] |
| General In Vitro Potency (IC50) | Generally lower (more potent) | Generally higher (less potent) | [4][9] |
Table 2: Representative Data from an In Vitro Bystander Assay
This table illustrates typical results from a co-culture experiment using a HER2-targeting ADC (T-vc-MMAE).
| Cell Culture Condition | ADC Concentration | % Viability of Ag- Cells (GFP-MCF7) | Key Finding | Reference |
| Monoculture (Ag- only) | 100 nM | ~90% | Minimal direct killing of Ag- cells. | [6] |
| Co-culture (25% Ag+ N87) | 100 nM | ~70% | Bystander killing initiated. | [6] |
| Co-culture (50% Ag+ N87) | 100 nM | ~45% | Increased bystander killing. | [6] |
| Co-culture (75% Ag+ N87) | 100 nM | ~20% | Potent bystander killing. | [6] |
Note: IC50 values and viability percentages are highly dependent on the specific cell lines, ADC constructs, and experimental conditions used.[2] The data shows that the bystander effect of the ADC increases with an increasing fraction of Ag+ cells in the co-culture system.[6]
Implications for ADC Development
The potent bystander effect of MMAE has significant implications for the design and application of ADCs:
-
Treating Heterogeneous Tumors: MMAE is a compelling payload choice for solid tumors known for varied antigen expression, as it can eliminate surrounding cancer cells that are not directly targeted.[2]
-
Overcoming Resistance: The bystander effect may help overcome resistance mechanisms where some tumor cells downregulate antigen expression.
-
Balancing Efficacy and Toxicity: While powerful, the ability of MMAE to diffuse into surrounding tissues can also increase the risk of off-target toxicity to healthy cells.[2][12] Therefore, careful consideration of the target antigen's expression profile on healthy tissues is critical. The selection of the payload must be guided by the specific tumor biology and the desired therapeutic window.[2]
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 13. benchchem.com [benchchem.com]
- 14. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
The Vedotin Payload's Dominant Role in the Nonclinical Safety Profile of Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal contribution of the vedotin payload, monomethyl auristatin E (MMAE), to the nonclinical safety profiles of antibody-drug conjugates (ADCs). As a highly potent microtubule-disrupting agent, MMAE is the cytotoxic engine behind several approved and investigational ADCs. Understanding its inherent toxicities is paramount for the rational design and safe development of next-generation this compound-based therapies. This guide provides a comprehensive overview of MMAE's mechanism of action, its associated nonclinical toxicities, detailed experimental protocols for safety assessment, and quantitative data to inform preclinical studies.
Introduction: The Double-Edged Sword of MMAE
This compound ADCs are designed to selectively deliver MMAE to antigen-expressing tumor cells, thereby minimizing systemic exposure and associated toxicities.[1] However, nonclinical studies have consistently revealed a distinct pattern of adverse effects that are largely independent of the antibody target and instead are intrinsically linked to the pharmacological activity of the MMAE payload.[2][3][4] These "off-target" toxicities are a critical consideration in the preclinical development of any new this compound ADC and often define the dose-limiting toxicities (DLTs) observed.[3][5] The primary mechanism of MMAE-induced cytotoxicity involves its interaction with tubulin, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and ultimately, apoptosis.[1][6][7] This potent anti-mitotic activity, while effective against rapidly dividing cancer cells, also impacts healthy tissues with high cell turnover rates.
Core Contribution of the this compound Payload to Nonclinical Toxicities
A comprehensive analysis of nonclinical safety data from numerous this compound ADCs reveals a consistent toxicity profile primarily attributable to the MMAE payload.[3][4] These toxicities are generally considered antigen-independent.[3]
Hematologic Toxicities
Hematologic toxicity is the most common and often the dose-limiting toxicity observed in nonclinical studies of this compound ADCs in both rats and monkeys.[2][3] MMAE's potent anti-proliferative effects on hematopoietic progenitor cells in the bone marrow lead to:
-
Neutropenia: A significant decrease in neutrophils is a hallmark of MMAE toxicity.[4][8]
-
Anemia: Reduced red blood cell counts are frequently observed.[5]
-
Thrombocytopenia: A decline in platelet counts is another common finding.[8]
These cytopenias are a direct consequence of MMAE's mechanism of action on rapidly dividing hematopoietic cells.[8]
Peripheral Neuropathy
Peripheral neuropathy is a significant and clinically relevant toxicity associated with MMAE-based ADCs.[9][10] Nonclinical findings, although sometimes less pronounced than in humans, point towards MMAE-induced damage to peripheral nerves.[11] The underlying mechanism is the disruption of microtubule-dependent axonal transport in neurons.[9][10] This can manifest as:
-
Axonal degeneration
-
Tactile allodynia in animal models[12]
Ocular Toxicities
Ocular toxicities have emerged as a class-wide concern for this compound ADCs.[13][14][15] These are often characterized by:
The expression of target antigens in ocular tissues can sometimes contribute to these toxicities, as seen with tisotumab this compound targeting Tissue Factor.[13] However, ocular findings are also noted with other this compound ADCs, suggesting a contribution from off-target MMAE exposure.
Quantitative Nonclinical Safety Data
The following tables summarize key quantitative data from nonclinical studies of various this compound ADCs, providing a comparative overview of their safety profiles.
Table 1: Highest Non-Severely Toxic Doses (HNSTD) of this compound ADCs in Nonclinical Species [13]
| This compound ADC | Target Antigen | Rat HNSTD (mg/kg) | Monkey HNSTD (mg/kg) |
| Brentuximab this compound | CD30 | 10 | 3 |
| Enfortumab this compound | Nectin-4 | 5 | 3 |
| Polatuzumab this compound | CD79b | 10 | 6 |
| Tisotumab this compound | Tissue Factor | Not Reported | 3 |
| SGN-B6A | Undisclosed | Not Reported | 3 |
| Ladiratuzumab this compound | LIV-1 | Not Reported | 3 |
Table 2: Key Histopathological Findings in Nonclinical Toxicology Studies of this compound ADCs [3][16]
| Organ System | Key Histopathological Findings | Species Observed |
| Hematopoietic and Lymphoid | Bone marrow hypocellularity, lymphoid depletion (spleen, thymus, lymph nodes) | Rat, Monkey |
| Reproductive (Male) | Testicular atrophy/degeneration, epididymal aspermia | Rat, Monkey |
| Reproductive (Female) | Ovarian and uterine atrophy | Monkey |
| Integumentary | Epidermal hyperplasia, inflammation, ulceration (at injection sites) | Rat, Monkey |
| Gastrointestinal | Mucosal atrophy and necrosis (in high-dose groups) | Rat, Monkey |
| Nervous System | Axonal degeneration (in peripheral nerves) | Monkey |
Table 3: In Vitro Cytotoxicity of MMAE in Human Cancer Cell Lines [17]
| Cell Line | Cancer Type | IC50 (nM) |
| SKBR3 | Breast Cancer | 3.27 |
| HEK293 | Kidney Cancer | 4.24 |
| Mia PaCa-2 | Pancreatic Cancer | 0.06 - 0.89 |
| NCI-N87 | Gastric Cancer | ~0.1 |
| BT-474 | Breast Cancer | ~0.1 |
| PC-3 | Prostate Cancer | ~2 |
Experimental Protocols for Nonclinical Safety Assessment
Detailed and standardized protocols are crucial for accurately assessing the nonclinical safety of this compound ADCs.
General Toxicology Studies (GLP-compliant)
These studies are designed to identify potential target organs of toxicity and determine a safe starting dose for clinical trials.
-
Objective: To evaluate the systemic toxicity of a this compound ADC following repeated administration in two relevant species (one rodent, one non-rodent).
-
Test System: Sprague-Dawley rats and Cynomologus monkeys are commonly used.
-
Route of Administration: Intravenous (IV) infusion, mimicking the clinical route.
-
Dosing Regimen: Typically, once every three weeks (Q3W) for multiple cycles to mimic clinical dosing schedules.
-
Study Design:
-
Multiple dose groups (low, mid, high) and a vehicle control group.
-
Includes main study animals for terminal endpoints and recovery groups to assess the reversibility of findings.
-
In-life observations: Clinical signs, body weight, food consumption, ophthalmology, electrocardiography (ECG).
-
Clinical Pathology: Hematology, clinical chemistry, coagulation, urinalysis.
-
Toxicokinetics: To determine the exposure to the ADC and free MMAE.
-
Anatomic Pathology: Full necropsy, organ weights, and comprehensive histopathological examination of a standard list of tissues.
-
In Vitro Cytotoxicity Assay
This assay determines the potency of the this compound ADC and free MMAE.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test article in various cancer cell lines.
-
Materials:
-
Target antigen-positive and negative cancer cell lines.
-
Complete cell culture medium.
-
Test articles: this compound ADC, isotype control ADC, free MMAE.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
96-well plates.
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test articles.
-
Treat cells with the test articles and incubate for 72-96 hours.
-
Add the cell viability reagent and measure luminescence or absorbance.
-
Calculate IC50 values using a non-linear regression analysis.
-
Bystander Effect Assay
This assay evaluates the ability of the released MMAE to kill neighboring antigen-negative cells.
-
Objective: To assess the bystander killing potential of a this compound ADC.
-
Materials:
-
Antigen-positive and antigen-negative cancer cell lines (the latter engineered to express a fluorescent protein, e.g., GFP).
-
This compound ADC and control ADC.
-
Flow cytometer or high-content imaging system.
-
-
Procedure:
-
Co-culture antigen-positive and GFP-expressing antigen-negative cells at a defined ratio.
-
Treat the co-culture with the this compound ADC.
-
After a set incubation period (e.g., 72 hours), harvest the cells.
-
Analyze the percentage of viable GFP-positive cells by flow cytometry or imaging to determine the extent of bystander killing.
-
Visualizing the Mechanisms and Workflows
Signaling Pathway of MMAE-Induced Apoptosis
The following diagram illustrates the intracellular cascade initiated by MMAE, leading to programmed cell death.
Caption: MMAE-induced apoptosis signaling pathway.
Experimental Workflow for Nonclinical GLP Toxicology Study
The following diagram outlines the typical workflow for a Good Laboratory Practice (GLP)-compliant toxicology study for a this compound ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. PADCEV™ Plus Keytruda® Significantly Improves Survival for Patients with Muscle-Invasive Bladder Cancer Regardless of Cisplatin Eligibility [prnewswire.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Peripheral neuropathy with microtubule inhibitor containing antibody drug conjugates: Challenges and perspectives in translatability from nonclinical toxicology studies to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibody-Drug Conjugates and Ocular Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The this compound Antibody–Drug Conjugate Payload Drives Platform-Based Nonclinical Safety and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Tisotumab this compound for the treatment of cervical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
The Molecular Basis of Vedotin Cytotoxicity in Tumor Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the cytotoxic effects of vedotin-based antibody-drug conjugates (ADCs) in cancer cells. Vedotins, which utilize the potent microtubule-disrupting agent monomethyl auristatin E (MMAE), represent a significant class of targeted cancer therapies. This document details the mechanism of action from cell surface binding to the induction of apoptosis, presents quantitative data on their efficacy, outlines key experimental protocols for their study, and provides visual representations of the critical cellular pathways and workflows involved.
Core Mechanism of Action of this compound ADCs
This compound-based ADCs are complex therapeutic agents designed to selectively deliver the highly toxic payload, MMAE, to cancer cells expressing a specific target antigen on their surface. The cytotoxic process involves a series of orchestrated molecular events:
-
Target Binding and Internalization: The monoclonal antibody component of the ADC binds with high specificity to its cognate antigen on the tumor cell surface. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[1][2][3]
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC-antigen complex fuses with a lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the linker connecting the antibody to MMAE is cleaved.[3][4] Most this compound ADCs utilize a valine-citrulline (vc) linker, which is susceptible to cleavage by lysosomal proteases like cathepsin B.[4]
-
Microtubule Disruption: Once liberated from the antibody, MMAE is released into the cytoplasm. MMAE is a potent inhibitor of tubulin polymerization. It binds to tubulin dimers, preventing their assembly into microtubules, which are essential components of the mitotic spindle required for cell division.[4][5] This disruption of the microtubule network leads to a cascade of cytotoxic events.
-
Cell Cycle Arrest: The interference with microtubule dynamics triggers the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase.[3][6][7] This prevents the cell from progressing through mitosis.
-
Induction of Apoptosis: Prolonged G2/M arrest ultimately culminates in the induction of programmed cell death, or apoptosis.[3][7] This is orchestrated through the activation of intracellular signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway and the Bcl-2 family of proteins, leading to the activation of the caspase cascade.
Bystander Effect
A crucial aspect of the efficacy of some this compound ADCs is the "bystander effect." Once released into the target cell, the membrane-permeable MMAE can diffuse out of the cell and kill neighboring antigen-negative tumor cells, thereby augmenting the anti-tumor activity.[3][6]
Quantitative Data on this compound Cytotoxicity
The potency of this compound-based ADCs and MMAE itself has been quantified across various cancer cell lines and in clinical trials. The half-maximal inhibitory concentration (IC50) is a common measure of in vitro cytotoxicity, while clinical trial data provides insights into their efficacy in patients.
Table 1: In Vitro Cytotoxicity (IC50) of MMAE and this compound ADCs in Cancer Cell Lines
| Compound/ADC | Cancer Type | Cell Line | Target Antigen | IC50 (nM) | Reference(s) |
| MMAE | Breast Cancer | SKBR3 | - | 3.27 ± 0.42 | [1] |
| MMAE | Kidney Cancer | HEK293 | - | 4.24 ± 0.37 | [1] |
| MMAE | Pancreatic Cancer | BxPC-3 | - | 0.97 ± 0.10 | [8] |
| MMAE | Pancreatic Cancer | PSN-1 | - | 0.99 ± 0.09 | [8] |
| MMAE | Pancreatic Cancer | Capan-1 | - | 1.10 ± 0.44 | [8] |
| MMAE | Pancreatic Cancer | Panc-1 | - | 1.16 ± 0.49 | [8] |
| Anti-TF-MMAE ADC | Pancreatic Cancer | High TF Expression | Tissue Factor | 1.15 | [9] |
| Anti-TF-MMAE ADC | Pancreatic Cancer | Low TF Expression | Tissue Factor | >100 | [9] |
| [natCu]PDC-1 (MMAE conjugate) | Pancreatic Cancer | BxPC-3 | αvβ6 integrin | 65.1 ± 10.6 | [10] |
| [natCu]PDC-1 (MMAE conjugate) | Melanoma | DX3puroβ6 | αvβ6 integrin | 0.058 ± 0.003 | [10] |
Table 2: Clinical Efficacy of Approved this compound ADCs
| ADC | Target Antigen | Cancer Type | Trial/Cohort | Overall Response Rate (ORR) | Complete Response (CR) | Reference(s) |
| Brentuximab this compound | CD30 | Hodgkin Lymphoma (Relapsed/Refractory) | Pivotal Phase II | 75% | 34% | [11] |
| Brentuximab this compound | Hodgkin Lymphoma (Limited Stage, +AVD) | Phase II | 97% | 80% (PET-negative) | [2] | |
| Enfortumab this compound | Nectin-4 | Urothelial Carcinoma (Post-Platinum/PD-1/L1) | EV-201 Cohort 1 | 44% | 12% | [1] |
| Enfortumab this compound + Pembrolizumab | Nectin-4 | Urothelial Carcinoma (Cisplatin-ineligible, 1L) | EV-103 Cohort K | 64.5% | 10% | [12][13][14] |
| Polatuzumab this compound + BR | CD79b | Diffuse Large B-Cell Lymphoma (R/R) | Phase II | 40% (CR rate) | - | [15][16] |
| Polatuzumab this compound + R-CHP | CD79b | Diffuse Large B-Cell Lymphoma (1L) | POLARIX | 89% | 77% | [7][16] |
| Disitamab this compound | HER2 | HER2+ Metastatic Breast Cancer | Phase II | 34.4% | - | [17] |
| Disitamab this compound + Toripalimab | HER2 | HER2-expressing Urothelial Carcinoma (1L) | RC48-C016 | 76.1% | 4.5% | [4][8] |
| Tisotumab this compound | Tissue Factor | Cervical Cancer (Recurrent/Metastatic, 2L/3L) | innovaTV 301 | 17.8% | - | [9][10][18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the cytotoxic mechanism of this compound ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative controls)
-
Complete cell culture medium
-
This compound ADC or MMAE
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[2][12]
-
Treatment: Prepare serial dilutions of the this compound ADC or MMAE in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.[1]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[2][15]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[2][15]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in target cells by treating with the this compound ADC or MMAE for a specified time. Include untreated cells as a negative control.
-
Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS by centrifugation.[19]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[19][20]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][20]
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.[14]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with the this compound ADC or MMAE.
-
Fixation: Wash the cells with cold PBS and resuspend the pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C (or overnight).[4][16]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark. The RNase A in the solution will degrade RNA, ensuring that only DNA is stained.[4][16]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA. This allows for the differentiation and quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.
Tubulin Polymerization Assay (Fluorescence-based)
This in vitro assay measures the effect of compounds on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter dye (e.g., DAPI)
-
MMAE or this compound ADC
-
Control compounds (e.g., paclitaxel (B517696) as a polymerization enhancer, nocodazole (B1683961) as an inhibitor)
-
384-well black wall microplates
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), glycerol (e.g., 10%), and the fluorescent reporter dye in General Tubulin Buffer on ice.[21]
-
Compound Addition: Add increasing concentrations of MMAE or a control compound to the wells of a pre-warmed (37°C) 384-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells to initiate polymerization.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader set to 37°C and measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified duration (e.g., 60 minutes). The incorporation of the fluorescent dye into the polymerizing microtubules results in an increase in fluorescence.
-
Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. The rate and extent of polymerization can be determined and compared between treated and untreated samples to assess the inhibitory effect of MMAE.
Visualizing the Molecular Mechanisms
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows involved in this compound cytotoxicity.
Caption: General mechanism of action of a this compound ADC.
Caption: Experimental workflow for a typical in vitro cytotoxicity assay.
Caption: MMAE-induced apoptosis signaling pathway.
References
- 1. Pivotal Trial of Enfortumab this compound in Urothelial Carcinoma After Platinum and Anti-Programmed Death 1/Programmed Death Ligand 1 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. trial.medpath.com [trial.medpath.com]
- 4. HER2-expressing urothelial cancer:improved OS w disitamab this compound [dailyreporter.esmo.org]
- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urologytimes.com [urologytimes.com]
- 7. Spotlight on polatuzumab this compound: new standards for diffuse large B-cell lymphoma? | Haematologica [haematologica.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Tisotumab this compound as Second- or Third-Line Therapy for Recurrent Cervical Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. esmo.org [esmo.org]
- 11. Five-year survival and durability results of brentuximab this compound in patients with relapsed or refractory Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. onclive.com [onclive.com]
- 14. esmo.org [esmo.org]
- 15. ascopubs.org [ascopubs.org]
- 16. Spotlight on polatuzumab this compound: new standards for diffuse large B-cell lymphoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
- 18. Tisotumab this compound shows clinically meaningful OS improvement versus chemo for metastatic cervical cancer - ecancer [ecancer.org]
- 19. Results from the Phase III POLARGO trial: Pola-R-GemOx vs R-GemOx for R/R DLBCL | VJHemOnc [vjhemonc.com]
- 20. oncozine.com [oncozine.com]
- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural and Functional Differences Between MMAE and MMAF
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), two prominent auristatin-based payloads used in the development of Antibody-Drug Conjugates (ADCs). We will explore their core structural differences, the resulting impact on their physicochemical and biological properties, and the experimental protocols used for their evaluation.
Core Structural and Physicochemical Differences
Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are synthetic, highly potent analogs of the natural antimitotic agent dolastatin 10.[1][2] Both are pentapeptide-like molecules that exert their cytotoxic effects by inhibiting tubulin polymerization.[3][4] However, a subtle yet critical structural modification at the C-terminus of the peptide chain distinguishes them, leading to significant differences in their properties and therapeutic application.
The primary structural difference is that MMAF possesses a charged phenylalanine residue at its C-terminus, whereas MMAE features an uncharged norephedrine-like moiety at the same position.[1][3][] This single alteration makes MMAF more hydrophilic and gives it a charged character at physiological pH, while MMAE remains more hydrophobic and neutral.[][7]
This structural variance is directly reflected in their fundamental chemical properties.
| Property | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) |
| Molecular Formula | C₃₉H₆₇N₅O₇[8][9] | C₃₉H₆₅N₅O₈[10][11] |
| Molecular Weight | 717.98 g/mol [8] | 731.96 g/mol [11] |
| C-terminal Group | Norephedrine-like moiety[1] | Phenylalanine[1][3][] |
| Charge (Physiological pH) | Uncharged[4] | Negatively charged (carboxylic acid)[4] |
| Hydrophobicity | More Hydrophobic / Lipophilic[1] | More Hydrophilic[][7] |
| Cell Permeability | High[1][12] | Limited / Low[1][12][13] |
| Bystander Effect | Potent bystander killing[1][2] | Limited to no bystander effect[1][2][12] |
| Systemic Toxicity | Higher potential for off-target toxicity due to permeability.[2] | Lower systemic toxicity and potential for a wider therapeutic window.[2][] |
Mechanism of Action and the Bystander Effect
As payloads within an ADC, both MMAE and MMAF share a common intracellular mechanism of action.[2] The ADC first binds to a specific antigen on the surface of a cancer cell, leading to internalization of the ADC-antigen complex into an endosome, which then fuses with a lysosome.[1] Inside the lysosome, proteases cleave the linker, releasing the active auristatin payload into the cytoplasm.[][15] The free payload then binds to tubulin, disrupting the microtubule network, which causes cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[1][3]
The critical divergence in their function arises after the payload is released.
-
MMAE: Due to its high hydrophobicity and cell permeability, free MMAE can diffuse across the cancer cell membrane into the extracellular space.[1] There, it can penetrate and kill adjacent cells, including antigen-negative cancer cells that would not be targeted by the ADC directly. This phenomenon, known as the bystander effect , is highly advantageous for treating heterogeneous tumors where antigen expression is varied.[2]
-
MMAF: The charged C-terminal phenylalanine renders MMAF largely membrane-impermeable.[3][12] Consequently, it remains trapped within the target cell where it was released, leading to a limited or negligible bystander effect.[1] While this restricts its efficacy in heterogeneous tumors, it can significantly reduce off-target toxicity, potentially leading to a wider therapeutic window and improved safety profile.[][12]
Quantitative Performance Data
The difference in cell permeability directly impacts cytotoxic potency when the drugs are administered freely in vitro. MMAE is generally more potent than MMAF as a free drug because it can readily enter cells.[1] However, when delivered via an ADC, MMAF can be equally or more effective, provided the antigen is expressed homogeneously.
Table 3: Illustrative In Vitro Cytotoxicity (IC₅₀) Note: Direct comparison of IC₅₀ values across different studies can be misleading due to variations in antibodies, linkers, drug-antibody ratios (DAR), cell lines, and assay durations. The data below is for illustrative purposes.
| Compound/ADC | Cell Line | IC₅₀ (nM) | Reference Context |
| Free MMAE | Karpas 299 | ~1 | Potent due to high permeability.[16] |
| Free MMAF | Karpas 299 | 119 | Attenuated activity due to low permeability.[17] |
| cAC10-vcMMAE | Karpas 299 | ~0.1 | High potency when delivered by an ADC.[16] |
| cAC10-vcMMAF | Karpas 299 | ~0.1 | Potency restored upon ADC-mediated delivery.[16] |
Key Experimental Protocols
4.1 Protocol: In Vitro Cytotoxicity Assay
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of an auristatin-based ADC.
-
Objective: To quantify the potency of an ADC by measuring its ability to inhibit cancer cell proliferation.
-
Methodology:
-
Cell Culture: Plate target cancer cells (e.g., SK-BR-3 for a HER2-targeting ADC) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the ADC, free payload (MMAE/MMAF), and relevant controls (e.g., naked antibody) in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the diluted compounds. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for a defined period, typically 72 to 120 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Measure cell viability using a commercially available reagent such as a luminescent ATP assay (e.g., CellTiter-Glo®). Luminescence is proportional to the number of viable cells.
-
Data Analysis: Plot the viability data against the logarithm of the compound concentration and fit a four-parameter dose-response curve to calculate the IC₅₀ value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. adcreview.com [adcreview.com]
- 9. Monomethylauristatin E | C39H67N5O7 | CID 11542188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Monomethyl auristatin F | C39H65N5O8 | CID 10395173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. adcreview.com [adcreview.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Precision Chemoradiotherapy for HER2 Tumors Using Antibody Conjugates of an Auristatin Derivative with Reduced Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. medchemexpress.com [medchemexpress.com]
The Pivotal Role of Vedotin in Modern Oncology: A Technical Guide to Approved Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. Among the most successful cytotoxic payloads are the auristatins, with vedotin—specifically monomethyl auristatin E (MMAE)—being a key component in several FDA-approved ADCs. This technical guide provides an in-depth analysis of this compound's mechanism of action, its application in approved therapies, the experimental protocols for its evaluation, and its influence on cellular signaling pathways.
The this compound Payload: Structure and Mechanism of Action
This compound is a synthetic, highly potent antimitotic agent derived from dolastatin 10.[1][2] The this compound payload in all currently approved ADCs is monomethyl auristatin E (MMAE) .[3][4] MMAE functions by inhibiting tubulin polymerization, a critical process for forming the mitotic spindle during cell division.[2][5] This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces programmed cell death, or apoptosis.[6][7]
The general mechanism of a this compound-based ADC is a multi-step process designed for targeted cytotoxicity:
-
Target Binding: The monoclonal antibody (mAb) component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells.[8][9]
-
Internalization: Upon binding, the entire ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[5][8][10]
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosomes, the cell's degradative compartments.[10][11]
-
Payload Release: Inside the lysosome, the acidic environment and proteolytic enzymes cleave the specialized linker connecting the antibody to the MMAE payload.[7][9][10][11] This linker is designed to be stable in the bloodstream to prevent premature drug release.[9][10]
-
Cytotoxicity: The released, cell-permeable MMAE diffuses into the cytoplasm, where it binds to tubulin and exerts its potent cell-killing effect.[5][11]
-
Bystander Effect: For ADCs with cleavable linkers and membrane-permeable payloads like MMAE, the released toxin can diffuse out of the target cancer cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect".[7][12][13]
References
- 1. biochempeg.com [biochempeg.com]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. susupport.com [susupport.com]
- 4. Free Online CME & CE for Physicians, NPs, PAs and more | myCME [mycme.com]
- 5. What is the mechanism of Enfortumab this compound-ejfv? [synapse.patsnap.com]
- 6. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacology of the Antibody–Drug Conjugate Enfortumab this compound in Advanced Urothelial Carcinoma and Other Malignant Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Disitamab this compound? [synapse.patsnap.com]
- 10. What is the mechanism of action of Enfortumab this compound-ejfv? [synapse.patsnap.com]
- 11. What is the mechanism of action of Tisotumab this compound-tftv? [synapse.patsnap.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tisotumab this compound - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Vedotin Antibody-Drug Conjugate (ADC) Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vedotin antibody-drug conjugates (ADCs) represent a significant class of targeted cancer therapeutics. These complex biomolecules consist of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, covalently linked to the potent cytotoxic agent, monomethyl auristatin E (MMAE).[1][2] The linkage is typically achieved through a protease-cleavable valine-citrulline (vc) linker, which ensures stability in circulation and payload release within the target cancer cell.[][4] This document provides a detailed protocol for the conjugation of a this compound drug-linker to a target antibody via cysteine-maleimide chemistry, a widely used method for generating ADCs with a drug-to-antibody ratio (DAR) of approximately 4.[1][5]
The conjugation process involves the partial reduction of interchain disulfide bonds within the antibody, creating free thiol groups that react with the maleimide (B117702) group of the vc-MMAE drug-linker to form a stable thioether bond.[6][7] The resulting ADC is a heterogeneous mixture of species with varying numbers of conjugated drug molecules (DAR 0, 2, 4, 6, 8), which can be characterized by techniques such as Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC).[8][9]
Mechanism of Action
The efficacy of this compound ADCs is dependent on a multi-step process that begins with the binding of the ADC to its target antigen on the surface of a cancer cell.[10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 9. agilent.com [agilent.com]
- 10. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Conjugation of Monomethyl Auristatin E (MMAE) to Monoclonal Antibodies
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. By coupling the high specificity of a monoclonal antibody (mAb) with the cell-killing power of a small molecule drug, ADCs aim to maximize efficacy while minimizing systemic toxicity.[1][2] Monomethyl Auristatin E (MMAE) is a highly potent synthetic antineoplastic agent, derived from dolastatins, which are natural products isolated from the sea hare Dolabella auricularia.[3][4] Due to its high toxicity, MMAE cannot be used as a standalone drug. However, when conjugated to a mAb, it becomes a powerful payload for ADCs.[3][5] This document provides detailed protocols for the conjugation of MMAE to monoclonal antibodies using both cysteine-based and lysine-based chemistries.
Mechanism of Action of MMAE-based ADCs
The therapeutic action of an MMAE-based ADC is a multi-step process that begins with the specific recognition and binding of the ADC's monoclonal antibody component to a tumor-associated antigen on the surface of a cancer cell.[5][]
-
Binding and Internalization: The ADC binds to the target antigen, and the resulting ADC-antigen complex is internalized into the cell, typically via receptor-mediated endocytosis.[5]
-
Lysosomal Trafficking: The endocytic vesicle containing the complex traffics to the lysosome.
-
Payload Release: Inside the lysosome, the linker connecting MMAE to the antibody is cleaved. A commonly used linker contains a valine-citrulline (VC) peptide sequence, which is specifically designed to be stable in the bloodstream but is efficiently cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[1][3]
-
Tubulin Inhibition: Upon cleavage, the active MMAE is released into the cytoplasm. MMAE is a potent antimitotic agent that functions by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton.[3][4]
-
Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[5]
MMAE can also diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect," which enhances the anti-tumor activity of the ADC.[5]
Conjugation Chemistries: Cysteine vs. Lysine (B10760008)
The covalent attachment of the drug-linker to the monoclonal antibody can be achieved through several chemical strategies. The two most common methods target either cysteine or lysine residues on the antibody.
-
Cysteine-Based Conjugation: This is the most prevalent method for producing MMAE-based ADCs, including approved therapeutics like brentuximab vedotin.[7] It involves the partial reduction of the antibody's native interchain disulfide bonds to generate free thiol (-SH) groups. These thiols then react with a maleimide-functionalized drug-linker, such as Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-MMAE (MC-VC-PAB-MMAE), via a Michael addition reaction to form a stable thioether bond.[1][] This approach offers greater control over the conjugation sites and generally produces ADCs with a more defined and narrow drug-to-antibody ratio (DAR) distribution, typically resulting in DAR values of 0, 2, 4, 6, or 8.[7][9]
-
Lysine-Based Conjugation: This method targets the primary amine (-NH2) groups found on the side chains of lysine residues and the N-terminus of the antibody. The drug-linker is activated, for example as an N-hydroxysuccinimide (NHS) ester, to react with the amine groups, forming a stable amide bond.[] Since a typical IgG antibody has numerous solvent-accessible lysine residues (~80-90), this method results in a highly heterogeneous mixture of ADC species with a broad range of DAR values and conjugation sites.[11] While technically simpler, controlling the final product's homogeneity is a significant challenge.[]
| Feature | Cysteine-Based Conjugation | Lysine-Based Conjugation |
| Target Residue | Cysteine (thiol group) | Lysine (primary amine group) |
| Bond Formed | Thioether | Amide |
| Homogeneity | More homogeneous, defined DAR species (0, 2, 4, 6, 8) | Highly heterogeneous, broad DAR distribution |
| Process Control | Requires a controlled partial reduction step | Simpler one-step or two-step reaction |
| DAR Control | Good control by modulating the extent of reduction | Poor control, statistically driven |
| Common Linker Chemistry | Thiol-reactive (e.g., Maleimide) | Amine-reactive (e.g., NHS ester) |
| Example ADCs | Adcetris®, Polivy®, Padcev®[2] | Kadcyla® (DM1 payload), other investigational ADCs |
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of MMAE via Thiol-Maleimide Chemistry
This protocol describes the partial reduction of a monoclonal antibody's interchain disulfide bonds followed by conjugation to a maleimide-activated MMAE drug-linker.
1. Materials and Reagents
-
Monoclonal Antibody (mAb) in a non-amine-containing buffer (e.g., PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4, with 1 mM EDTA
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
MC-VC-PAB-MMAE (Maleimide-activated drug-linker)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
L-Cysteine
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
2. Antibody Preparation
-
Prepare the mAb at a concentration of 5-10 mg/mL in PBS with EDTA at pH 7.4.[1]
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer (PBS, pH 7.4 with EDTA) using a desalting column.[1]
3. Partial Reduction of Antibody Disulfide Bonds
-
Prepare a fresh 10 mM stock solution of TCEP in water.[1]
-
Add a molar excess of TCEP to the antibody solution. A typical starting point is a 2.5 to 4-fold molar excess of TCEP per mole of antibody.[1] The exact ratio must be optimized to achieve the desired average DAR.
-
Incubate the reaction at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.[1]
-
After incubation, allow the mixture to cool to room temperature.
4. Drug-Linker Preparation
-
Immediately before conjugation, dissolve the MC-VC-PAB-MMAE in DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).
5. Conjugation Reaction
-
Add the MC-VC-PAB-MMAE solution to the reduced antibody. A common starting point is a 1.2 to 1.5-fold molar excess of the drug-linker over the TCEP used in the reduction step.[1]
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to prevent antibody denaturation.[1]
-
Allow the reaction to proceed at room temperature for 1 hour with gentle mixing.[1]
-
Quench the reaction by adding a 5-fold molar excess of L-Cysteine (relative to the maleimide (B117702) linker) to cap any unreacted maleimide groups. Incubate for 15-20 minutes.
6. ADC Purification
-
Remove unreacted drug-linker and other small molecules using a desalting column or through dialysis against PBS.
-
For higher purity and to separate aggregates, perform Size Exclusion Chromatography (SEC).
| Parameter | Typical Condition | Resulting Average DAR |
| mAb Concentration | 10 mg/mL | - |
| TCEP:mAb Molar Ratio | 2.5 | ~2 |
| TCEP:mAb Molar Ratio | 3.5 | ~4 |
| TCEP:mAb Molar Ratio | 4.5 | ~6 |
| Drug-Linker:TCEP Ratio | 1.2 - 1.5 | - |
| Reaction Time | 1 hour | - |
| Temperature | 37°C (Reduction), RT (Conjugation) | - |
Protocol 2: Lysine-Based Conjugation of MMAE
This protocol describes the conjugation of an amine-reactive MMAE drug-linker to the lysine residues of a monoclonal antibody.
1. Materials and Reagents
-
Monoclonal Antibody (mAb)
-
Reaction Buffer (e.g., PBS, pH 8.5)
-
SC-VC-PAB-MMAE (NHS-ester activated drug-linker)
-
Dimethyl sulfoxide (DMSO)
-
Desalting columns
-
Purification system (e.g., SEC)
2. Antibody Preparation and Buffer Exchange
-
Prepare the mAb at a concentration of 1-5 mg/mL.
-
The conjugation reaction is more efficient at a slightly alkaline pH. Exchange the antibody into a reaction buffer of PBS at pH 8.5.[12] A pH value below 9.0 is critical for limiting the drug-to-antibody ratio.[12]
3. Drug-Linker Preparation
-
Immediately before use, dissolve the SC-VC-PAB-MMAE in DMSO to prepare a concentrated stock solution (e.g., 10x the final desired reaction concentration).
4. Conjugation Reaction
-
Add the drug-linker stock solution to the antibody solution. A typical starting point is a 5-10 fold molar excess of the drug-linker over the antibody. The ratio should be optimized to achieve the desired average DAR.
-
Incubate the reaction at room temperature for 2 hours with gentle mixing.[12]
5. ADC Purification
-
Stop the reaction and remove the unreacted drug-linker by buffer exchanging the ADC into a storage buffer (e.g., PBS, pH 7.4) using a desalting column.[12]
-
For higher purity and to remove aggregates, perform Size Exclusion Chromatography (SEC).
Characterization of MMAE-ADCs
Thorough analytical characterization is essential to ensure the quality, consistency, and performance of the final ADC product.
| Analytical Method | Parameter Measured | Description |
| UV/Vis Spectroscopy | Average DAR, Protein Concentration | The simplest technique to estimate the average number of drug molecules conjugated to an antibody. It relies on measuring absorbance at two wavelengths (e.g., 280 nm for the protein and a wavelength specific to the drug) and using their respective extinction coefficients.[13] |
| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution, Average DAR | Separates ADC species based on hydrophobicity. Since the drug payload is hydrophobic, species with different DAR values (DAR0, DAR2, DAR4, etc.) can be resolved into distinct peaks, allowing for quantification of each species and calculation of the average DAR.[14] |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | DAR, Purity | Often performed after reducing the ADC to separate the light and heavy chains. It can provide information on drug load distribution on each chain. |
| Size Exclusion Chromatography (SEC) | Aggregation, Purity | Separates molecules based on size. It is used to quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in the ADC preparation. |
| Mass Spectrometry (MS) | DAR Distribution, Conjugation Sites | Provides a precise mass of the intact ADC and its subunits (light and heavy chains), allowing for unambiguous determination of the DAR distribution. Peptide mapping (LC-MS/MS) can identify the specific cysteine or lysine residues that were conjugated. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Free Drug Quantification, PK studies | Can be used to determine the amount of unconjugated (free) MMAE in the final product or in biological matrices during pharmacokinetic studies.[13] |
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 7. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. bicellscientific.com [bicellscientific.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellmosaic.com [cellmosaic.com]
Application Note: A Guide to In Vitro Cytotoxicity Assays for Vedotin Antibody-Drug Conjugates
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of vedotin-based Antibody-Drug Conjugates (ADCs).
Introduction: Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells.[1][2] this compound ADCs utilize monomethyl auristatin E (MMAE), a powerful antimitotic agent, as their cytotoxic payload.[3][] In vitro cytotoxicity assays are fundamental for the preclinical assessment of these complex biologics.[5][6] They are essential for determining an ADC's potency (typically measured as the half-maximal inhibitory concentration, IC50), target specificity, and potential for bystander killing, thereby providing critical data to guide further development.[5][7][8] This guide provides detailed protocols for conducting target-specific cytotoxicity and bystander effect assays for this compound ADCs.
Mechanism of Action of this compound ADCs
This compound ADCs exert their cytotoxic effect through a multi-step process that begins with specific targeting of cancer cells.
-
Binding and Internalization: The monoclonal antibody component of the ADC binds to a specific target antigen expressed on the surface of a cancer cell.[3][9]
-
Endocytosis and Trafficking: Upon binding, the entire ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis and trafficked to the lysosome.[3][9]
-
Payload Release: Inside the lysosome, the acidic environment and resident proteases cleave the linker connecting the antibody to the MMAE payload.[3][9] This protease-sensitive linker is designed to be stable in the bloodstream, minimizing premature drug release and systemic toxicity.[3][9]
-
Cytotoxicity: Once liberated into the cytoplasm, MMAE binds to tubulin and inhibits microtubule polymerization.[3][] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[3]
Key In Vitro Assays
A thorough in vitro assessment involves multiple assays to characterize the ADC's efficacy and mode of action.
-
Target-Specific Cytotoxicity Assay: This assay is crucial for determining the IC50 of an ADC on both antigen-positive (target) and antigen-negative (non-target) cell lines.[7] A significant difference in potency between these cell lines demonstrates the ADC's target specificity.[7][8]
-
Bystander Effect Assay: this compound ADCs with cleavable linkers can exhibit a "bystander effect," where the membrane-permeable MMAE payload is released from the target cell and kills adjacent antigen-negative tumor cells.[8] This is a vital mechanism for treating heterogeneous tumors and is often evaluated using a co-culture system.[5][8]
Experimental Protocols
The following protocols outline standard procedures for evaluating this compound ADCs using a tetrazolium reduction (MTT) assay, a widely used method for measuring cell viability.[5][6]
Protocol 1: Target-Specific Cytotoxicity Assay (Monoculture)
This protocol determines the IC50 of a this compound ADC on separate cultures of antigen-positive (Ag+) and antigen-negative (Ag-) cells.
Materials:
-
Ag+ and Ag- cell lines[6]
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)[6]
-
This compound ADC and corresponding isotype control antibody
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7][10]
-
Sterile 96-well flat-bottom plates[6]
-
Microplate reader[10]
Procedure:
-
Cell Seeding: Harvest logarithmically growing Ag+ and Ag- cells. Seed the cells into separate 96-well plates at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.[10] Include wells with medium only for blank controls.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.[6][10]
-
ADC Preparation and Treatment: Prepare serial dilutions of the this compound ADC and isotype control antibody in complete medium at 2x the final desired concentration. Remove the medium from the cells and add 100 µL of the ADC dilutions. Also include untreated cell controls (medium only).
-
Assay Incubation: Incubate the plates for a period appropriate for MMAE's mechanism of action, typically 72 to 96 hours, as tubulin inhibitors require cells to enter mitosis to exert their effect.[10][11]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan (B1609692) crystals.[6][10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Incubate overnight at 37°C in the dark.[10]
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[7][10]
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.[6]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Plot the percent viability against the logarithm of the ADC concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.[6][7]
-
Protocol 2: Bystander Effect Assay (Co-Culture)
This protocol assesses the ability of the ADC to kill neighboring Ag- cells. It requires an Ag- cell line stably expressing a fluorescent protein (e.g., GFP) for differentiation from the Ag+ cell line.[8][10]
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ cells and fluorescently-labeled Ag- cells at a defined ratio (e.g., 1:1 or 1:3) in a 96-well plate.
-
Incubation: Incubate the plate overnight to allow cell attachment.
-
ADC Treatment: Treat the co-culture with the this compound ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture (e.g., above the Ag+ IC90 and below the Ag- IC50).[8]
-
Assay Incubation: Incubate the plate for 72-96 hours.
-
Analysis: Quantify the number of viable, fluorescently-labeled Ag- cells using high-content imaging or flow cytometry.[7]
-
Data Interpretation: A significant decrease in the viability of the Ag- cells in the ADC-treated co-culture compared to untreated or isotype control-treated co-cultures indicates a bystander effect.[7]
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Example of Target-Specific Cytotoxicity Data
| Cell Line | Target Antigen | ADC Treatment | IC50 (ng/mL) |
| Cell Line A | Positive (Ag+) | This compound ADC 1 | 15.5 |
| Cell Line B | Negative (Ag-) | This compound ADC 1 | > 2,000 |
| Cell Line A | Positive (Ag+) | Isotype Control | > 2,000 |
| Cell Line B | Negative (Ag-) | Isotype Control | > 2,000 |
Table 2: Example of Bystander Effect Co-Culture Data
| Condition | Cell Culture | ADC Conc. (ng/mL) | % Viability of Ag- Cells (GFP+) |
| Untreated Control | Co-culture (Ag+ & Ag-) | 0 | 100% |
| Isotype Control | Co-culture (Ag+ & Ag-) | 500 | 98% |
| ADC Treatment | Co-culture (Ag+ & Ag-) | 500 | 45% |
| ADC Treatment | Monoculture (Ag- only) | 500 | 95% |
Troubleshooting
Inconsistent or unexpected results can arise during in vitro assays.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High IC50 Variability | Inconsistent cell health, passage number, or seeding density. ADC aggregation or degradation. | Use cells within a consistent low passage range. Standardize cell seeding protocols. Ensure proper ADC formulation, storage, and handling.[11] Characterize ADC aggregation state via SEC.[11] |
| High Background Signal | High cell density. Contamination. Medium components. | Optimize initial cell seeding number. Check for contamination. Test medium components for interference. |
| No Bystander Effect Observed | ADC concentration is too low. Linker is not efficiently cleaved. Payload is not membrane permeable. Incubation time is too short. | Use an ADC concentration well above the IC90 for the Ag+ cell line.[8] Verify linker cleavage in lysosomal assays. Ensure the payload (like MMAE) is known to be membrane permeable. Extend incubation time. |
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of action of Enfortumab this compound-ejfv? [synapse.patsnap.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Disitamab this compound? [synapse.patsnap.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Preclinical Vedotin Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and utilizing preclinical cancer models for evaluating the efficacy of vedotin-based antibody-drug conjugates (ADCs). Detailed protocols for establishing patient-derived xenograft (PDX), cell line-derived xenograft (CDX), and syngeneic models are presented, along with methodologies for conducting in vivo efficacy studies.
Introduction to this compound ADCs
This compound ADCs are a class of targeted cancer therapies that consist of a monoclonal antibody, a protease-cleavable linker, and a potent microtubule-disrupting agent, monomethyl auristatin E (MMAE).[1][2] The monoclonal antibody directs the ADC to a specific antigen expressed on the surface of cancer cells.[3][4] Upon binding to the target antigen, the ADC is internalized by the cancer cell.[3][5] Inside the cell, the linker is cleaved, releasing the MMAE payload.[3][5] MMAE then disrupts the microtubule network, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[3][4] In addition to direct cell killing, this compound ADCs can also induce immunogenic cell death and a "bystander effect," where the released MMAE can kill neighboring antigen-negative cancer cells.[6]
Preclinical In Vivo Models for Efficacy Testing
The selection of an appropriate preclinical model is critical for the successful evaluation of this compound ADC efficacy. The three most commonly used in vivo models are Patient-Derived Xenograft (PDX) models, Cell Line-Derived Xenograft (CDX) models, and syngeneic models.
-
Patient-Derived Xenograft (PDX) Models: These models are created by implanting tumor fragments from a patient directly into immunodeficient mice.[7] PDX models are considered highly clinically relevant as they retain the histological and genetic characteristics of the original human tumor, including its heterogeneity.[7][8][9] They are particularly valuable for assessing efficacy, understanding mechanisms of action, and investigating drug resistance.[8]
-
Cell Line-Derived Xenograft (CDX) Models: CDX models are established by implanting cultured human cancer cell lines into immunodeficient mice.[9][10] These models are highly reproducible, cost-effective, and well-suited for large-scale screening of ADC candidates.[9][10]
-
Syngeneic Models: These models utilize the implantation of murine tumor cell lines into immunocompetent mice of the same genetic background.[10][11] Syngeneic models are essential for evaluating the interplay between the ADC and the immune system, including the assessment of immunogenic cell death and the efficacy of combination therapies with immune checkpoint inhibitors.[12] Humanized syngeneic models, which express human tumor-associated antigens, are also being developed to enhance their clinical relevance.[12]
Data Presentation: this compound Efficacy in Preclinical Models
The following tables summarize the quantitative efficacy data of various this compound ADCs in different preclinical cancer models.
Table 1: Efficacy of Enfortumab this compound in Preclinical Cancer Models
| Cancer Type | Model Type | Model Name | Treatment Dose | Efficacy Metric | Result | Citation |
| Bladder Cancer | PDX | AG-B1 | Not Specified | Tumor Regression | Observed | [6] |
| Breast Cancer | PDX | AG-Br7 | Not Specified | Tumor Regression | Observed | [6] |
| Pancreatic Cancer | PDX | AG-Panc4 | Not Specified | Tumor Growth Inhibition | Significant | [6] |
| Lung Cancer | CDX | NCI-H322M | Not Specified | Tumor Growth Inhibition | Significant | [6] |
| Urothelial Carcinoma | Clinical Trial (EV-201) | Human Patients | 1.25 mg/kg | Objective Response Rate (ORR) | 44% | [13] |
| Urothelial Carcinoma | Clinical Trial (EV-101) | Human Patients | Not Specified | Objective Response Rate (ORR) | 42% | [13] |
Table 2: Efficacy of Disitamab this compound in Preclinical Cancer Models
| Cancer Type | Model Type | Model Name | Treatment Dose | Efficacy Metric | Result | Citation |
| Breast Cancer (T-DM1/T-DXd Resistant) | CDX | JIMT-1 | Not Specified | Tumor Growth Inhibition | Effective | [8][14] |
| Gastric Cancer (T-DM1/T-DXd Resistant) | CDX | Not Specified | Not Specified | Tumor Growth Inhibition | Effective | [8][14] |
| HER2-positive Breast Cancer | Clinical Trial (Phase I/Ib) | Human Patients | 2.0 mg/kg Q2W | Objective Response Rate (ORR) | 42.9% | [15] |
| HER2-low Breast Cancer | Clinical Trial (Phase I/Ib) | Human Patients | 2.0 mg/kg Q2W | Objective Response Rate (ORR) | 33.3% | [15] |
Table 3: Efficacy of Other this compound ADCs in Preclinical Cancer Models
| ADC Name | Target Antigen | Cancer Type | Model Type | Efficacy Metric | Result | Citation |
| Brentuximab this compound | CD30 | Hodgkin's Lymphoma | CDX (L540cy, Karpas) | Tumor Growth Inhibition | Dose-dependent | [16] |
| Telisotuzumab this compound | c-MET | Non-Small Cell Lung Cancer | PDX | Tumor Growth Inhibition | Significant in c-MET overexpressing models | [17] |
| Tisotumab this compound | Tissue Factor | Solid Tumors | PDX | Anti-tumor Activity | Observed in models with varying TF expression | [17] |
| Enapotamab this compound | AXL | Non-Small Cell Lung Cancer | PDX | Single-agent Activity | Significant in AXL expressing models | [17] |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
Materials:
-
Fresh patient tumor tissue
-
Immunodeficient mice (e.g., NOD/SCID, NSG)[18]
-
Collection medium (e.g., DMEM with antibiotics)[18]
-
Sterile PBS with antibiotics
-
Surgical instruments (scalpels, forceps)[18]
-
Anesthesia
-
Surgical clips or sutures
-
Calipers
Procedure:
-
Tissue Acquisition: Collect fresh tumor tissue from consenting patients under sterile conditions and place it in a chilled collection medium. Transport to the laboratory on ice immediately.[18]
-
Tumor Processing: In a biosafety cabinet, wash the tumor tissue with sterile PBS containing antibiotics. Remove any necrotic or non-tumor tissue. Mince the tumor into small fragments (1-3 mm³).[18]
-
Implantation: Anesthetize the immunodeficient mouse. Make a small incision on the flank and implant a single tumor fragment subcutaneously. Close the incision with surgical clips or sutures.[18]
-
Monitoring: Monitor the mice 2-3 times per week for tumor growth by visual inspection and caliper measurements.[18]
-
Passaging: Once the tumor reaches approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor. A portion of the tumor can be cryopreserved, fixed for analysis, or minced for subsequent passaging into new mice.[18]
Protocol 2: Establishment of Cell Line-Derived Xenograft (CDX) Models
Materials:
-
Human cancer cell line of interest
-
Appropriate cell culture medium and reagents
-
Immunodeficient mice (e.g., nude, SCID)
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringe with a 27-gauge needle
-
Calipers
Procedure:
-
Cell Culture: Culture the chosen cancer cell line in appropriate media until it reaches 80-90% confluency.[3]
-
Cell Harvesting: Harvest the cells using Trypsin-EDTA, neutralize, and centrifuge to form a cell pellet. Resuspend the pellet in cold, sterile PBS or serum-free medium.[3]
-
Cell Counting: Determine the cell concentration and ensure viability is >95% using a hemocytometer and trypan blue.[3]
-
Implantation: Adjust the cell suspension to the desired concentration. Subcutaneously inject 100-200 µL of the cell suspension (typically 1-10 million cells) into the flank of the immunodeficient mouse.[3][19]
-
Tumor Monitoring: Monitor the mice 2-3 times per week for palpable tumor formation. Once tumors are established, measure their dimensions with calipers.[3]
Protocol 3: Establishment of Syngeneic Models
Materials:
-
Murine cancer cell line
-
Immunocompetent mice of the corresponding genetic background (e.g., C57BL/6, BALB/c)[11]
-
Cell culture reagents
-
Sterile PBS
-
Syringes and needles
-
Calipers
Procedure:
-
Cell Culture and Harvesting: Culture and harvest the murine tumor cells as described in the CDX protocol.
-
Implantation: Subcutaneously inject the appropriate number of tumor cells (typically 0.1-1 million cells) in sterile PBS into the flank of the immunocompetent mouse.[20]
-
Tumor Monitoring: Monitor tumor growth 2-3 times per week using calipers.[20]
-
Immune Profiling (Optional): At the end of the study, tumors and immune organs (spleen, lymph nodes) can be harvested to prepare single-cell suspensions for immune cell profiling by flow cytometry.[1][20]
Protocol 4: In Vivo Efficacy Testing of this compound ADCs
Materials:
-
Established PDX, CDX, or syngeneic tumor-bearing mice
-
This compound ADC
-
Vehicle control
-
Dosing syringes and needles
-
Calipers
-
Balance for weighing mice
Procedure:
-
Tumor Establishment: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).[18]
-
Group Allocation: Randomize mice into treatment and control groups (typically 5-10 mice per group).[21]
-
Dosing: Administer the this compound ADC and vehicle control to the respective groups via the appropriate route (e.g., intravenous injection). The dosing schedule will depend on the specific ADC and study design.[18]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the mice.[18][21]
-
Endpoint: The study can be terminated after a fixed duration or when tumors in the control group reach a maximum allowable size.[18]
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100. Other metrics such as Objective Response Rate (ORR) and survival can also be evaluated.
Mandatory Visualizations
Caption: Workflow for preclinical this compound ADC efficacy testing.
Caption: Signaling pathway of this compound ADC internalization and payload release.
References
- 1. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound Antibody–Drug Conjugate Payload Drives Platform-Based Nonclinical Safety and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. adcreview.com [adcreview.com]
- 5. How to find the core components of Tisotumab this compound-tftv? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Disitamab this compound in preclinical models of HER2-positive breast and gastric cancers resistant to trastuzumab emtansine and trastuzumab deruxtecan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Syngeneic Tumor Models for the In Vivo Assessment Cancer Immunotherapies [explicyte.com]
- 11. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]
- 12. researchgate.net [researchgate.net]
- 13. Advancements in Therapy for Bladder Cancer: Enfortumab this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [helda.helsinki.fi]
- 15. Disitamab this compound, a HER2‐directed antibody‐drug conjugate, in patients with HER2‐overexpression and HER2‐low advanced breast cancer: a phase I/Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The clinical development of antibody-drug conjugates for non-small cell lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. biocytogen.com [biocytogen.com]
- 20. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of Vedotin ADCs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. Vedotin ADCs, which utilize the microtubule-disrupting agent monomethyl auristatin E (MMAE), are a prominent examples. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly influences the therapeutic efficacy and safety profile of the drug.[1][2] An optimal DAR ensures potent cytotoxicity towards target cells while minimizing off-target toxicities. Therefore, accurate and precise determination of the average DAR and the distribution of drug-loaded species is paramount during ADC development and for routine quality control.[2]
This document provides detailed application notes and experimental protocols for the principal analytical methods used to determine the DAR of this compound ADCs. The primary techniques covered are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). Additionally, a simpler method utilizing UV/Vis spectroscopy for average DAR determination is also described.
Key Analytical Techniques for DAR Determination
Several analytical techniques can be employed to determine the DAR of this compound ADCs. The choice of method often depends on the specific characteristics of the ADC, the desired level of detail, and the stage of development.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a non-denaturing chromatographic technique that separates molecules based on their hydrophobicity.[3] It is considered the reference method for the quality control of interchain cysteinyl-linked ADCs like brentuximab this compound.[4][5] HIC can separate ADC species with different numbers of conjugated drugs, providing information on the distribution of DAR values (e.g., DAR0, DAR2, DAR4, DAR6, DAR8).[6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a denaturing chromatographic technique that separates molecules based on their hydrophobicity.[7] For ADC analysis, it is often used to separate the light and heavy chains of the antibody after reduction of the disulfide bonds.[7][8] By quantifying the relative amounts of unconjugated and conjugated chains, the average DAR can be calculated.[7]
-
Mass Spectrometry (MS): Mass spectrometry is a powerful technique that measures the mass-to-charge ratio of ions.[] It can be used to determine the molecular weight of the intact ADC and its subunits, allowing for precise determination of the number of conjugated drugs.[10] Native MS preserves the non-covalent interactions within the ADC, providing information on the intact drug-loaded species.[4][5] Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS.[11]
-
UV/Vis Spectroscopy: This is a straightforward and rapid method for determining the average DAR.[2][12][13] It relies on the distinct UV-Vis absorbance maxima of the antibody and the conjugated drug.[2][] By measuring the absorbance of the ADC solution at two different wavelengths, the concentrations of the protein and the drug can be determined, and from these values, the average DAR can be calculated.[2][12]
Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol is suitable for determining the DAR distribution of cysteine-linked this compound ADCs.
1. Materials and Reagents:
-
This compound ADC sample
-
Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0[14]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol[2][14]
-
HIC column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent)[3]
-
HPLC system with a UV detector
2. Sample Preparation:
-
Dilute the this compound ADC sample to a concentration of 1 mg/mL in Mobile Phase A.[2]
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | TSKgel Butyl-NPR (or equivalent) |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol |
| Flow Rate | 0.8 mL/min[2][3] |
| Column Temperature | 25 °C[3] |
| Detection | UV at 280 nm[3][15] |
| Injection Volume | 20 µL |
| Gradient | A linear gradient from high salt (e.g., 90% A) to low salt (e.g., 0% A) over a specified time (e.g., 12 minutes) is typically used.[3] |
4. Data Analysis:
-
Integrate the peak areas of the chromatogram corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species by dividing the individual peak area by the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100[]
Protocol 2: DAR Determination by Reversed-Phase HPLC (RP-HPLC) after Reduction
This protocol is suitable for determining the average DAR of this compound ADCs by analyzing the reduced light and heavy chains.
1. Materials and Reagents:
-
This compound ADC sample
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[8]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile[8]
-
RP-HPLC column: A C4 or C8 column suitable for protein separation.
-
HPLC system with a UV detector
2. Sample Preparation (Reduction):
-
To the ADC sample, add a reducing agent (e.g., 10 mM DTT) and incubate at 37 °C for 30-60 minutes to reduce the interchain disulfide bonds.[6][8]
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C4 or C8 reversed-phase column |
| Mobile Phase A | 0.1% TFA in water[8] |
| Mobile Phase B | 0.1% TFA in acetonitrile[8] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 70-80 °C[8] |
| Detection | UV at 280 nm |
| Injection Volume | 10-20 µL |
| Gradient | A linear gradient from low organic (e.g., 30% B) to high organic (e.g., 60% B) over a specified time is typically used. |
4. Data Analysis:
-
Identify and integrate the peak areas for the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chain species (H1, H2, H3, etc.).[3]
-
Calculate the average number of drugs per light chain (Avg. DAR_LC) and heavy chain (Avg. DAR_HC).
-
Calculate the overall average DAR using the following formula, assuming a typical IgG structure with 2 light chains and 2 heavy chains: Average DAR = 2 * (Avg. DAR_LC) + 2 * (Avg. DAR_HC)
Protocol 3: DAR Determination by LC-MS
This protocol provides a general workflow for DAR determination using liquid chromatography coupled with mass spectrometry.
1. Materials and Reagents:
-
This compound ADC sample
-
LC-MS grade solvents (e.g., water, acetonitrile, formic acid)
-
LC-MS system (e.g., UHPLC coupled to a high-resolution mass spectrometer like Orbitrap or Q-TOF)[11][17]
2. Sample Preparation:
-
For intact mass analysis, the ADC sample may be diluted in an appropriate buffer (e.g., ammonium acetate (B1210297) for native MS).[17]
-
For analysis of reduced subunits, follow the reduction protocol described for RP-HPLC.
3. LC-MS Conditions:
| Parameter | Condition |
| LC System | UHPLC System[17] |
| Column | Reversed-phase (for denaturing conditions) or Size-Exclusion (for native conditions) |
| Mobile Phases | Dependent on the separation mode (e.g., water/acetonitrile with 0.1% formic acid for RP) |
| Mass Spectrometer | High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF)[17] |
| Ionization Mode | Electrospray Ionization (ESI), positive mode[2] |
| Data Acquisition | Acquire full scan mass spectra over an appropriate m/z range. |
4. Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.[11]
-
Identify the peaks corresponding to different drug loads based on their mass difference from the unconjugated antibody or its subunits.
-
Calculate the weighted average DAR based on the relative abundance (e.g., peak intensity or area) of each species.[11]
Protocol 4: Average DAR Determination by UV/Vis Spectroscopy
This protocol provides a simple and rapid method to determine the average DAR.
1. Materials and Reagents:
-
This compound ADC sample
-
Unconjugated antibody (for determining extinction coefficient)
-
Free drug (for determining extinction coefficient)
-
Spectrophotometer
-
Suitable buffer (e.g., PBS)
2. Principle: The Beer-Lambert law is used to calculate the concentrations of the antibody and the drug in the ADC sample by measuring the absorbance at two wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and another where the drug has maximum absorbance.[2]
3. Experimental Procedure:
-
Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug at both 280 nm and the drug's absorbance maximum (λ_max).
-
Sample Measurement:
-
Dilute the ADC sample in a suitable buffer.
-
Measure the absorbance of the ADC solution at 280 nm (A_280) and at the drug's λ_max (A_λmax).
-
4. Data Analysis: Use the following simultaneous equations to solve for the concentration of the antibody ([Ab]) and the drug ([Drug]):
-
A_280 = (ε_Ab,280 × [Ab]) + (ε_Drug,280 × [Drug])
-
A_λmax = (ε_Ab,λmax × [Ab]) + (ε_Drug,λmax × [Drug])
The average DAR is then calculated as:
Average DAR = [Drug] / [Ab]
Data Presentation
The quantitative data obtained from the different analytical methods should be summarized in clearly structured tables for easy comparison.
Table 1: Example HIC Data for a this compound ADC
| DAR Species | Retention Time (min) | Peak Area | % of Total Area |
| DAR0 | 5.2 | 150,000 | 5.0 |
| DAR2 | 8.1 | 750,000 | 25.0 |
| DAR4 | 10.5 | 1,500,000 | 50.0 |
| DAR6 | 12.3 | 450,000 | 15.0 |
| DAR8 | 13.8 | 150,000 | 5.0 |
| Average DAR | 4.0 |
Table 2: Example RP-HPLC Data (Reduced ADC)
| Chain Species | Retention Time (min) | Peak Area | % of Total Chain Area |
| Light Chain (L0) | 6.5 | 200,000 | 80.0 |
| Light Chain (L1) | 7.8 | 50,000 | 20.0 |
| Heavy Chain (H0) | 9.2 | 50,000 | 10.0 |
| Heavy Chain (H1) | 10.1 | 200,000 | 40.0 |
| Heavy Chain (H2) | 11.0 | 200,000 | 40.0 |
| Heavy Chain (H3) | 11.8 | 50,000 | 10.0 |
| Average DAR | 3.8 |
Table 3: Example LC-MS Data (Intact ADC)
| DAR Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,000 | 6.0 |
| DAR2 | 150,600 | 24.0 |
| DAR4 | 153,200 | 48.0 |
| DAR6 | 155,800 | 16.0 |
| DAR8 | 158,400 | 6.0 |
| Average DAR | 4.04 |
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development and quality control of this compound ADCs. This document provides detailed protocols for the most commonly used analytical techniques: HIC, RP-HPLC, LC-MS, and UV/Vis spectroscopy. The choice of method will depend on the specific requirements of the analysis, with HIC being the reference method for providing detailed information on the DAR distribution of cysteine-linked ADCs. By following these protocols and presenting the data in a clear and organized manner, researchers and drug development professionals can accurately and reliably characterize this critical quality attribute of this compound ADCs.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. benchchem.com [benchchem.com]
- 3. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative native MS methodologies for antibody drug conjugate characterization: High resolution native MS and IM-MS for average DAR and DAR distribution assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agilent.com [agilent.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molnar-institute.com [molnar-institute.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lcms.cz [lcms.cz]
- 12. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. | Semantic Scholar [semanticscholar.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. ymc.eu [ymc.eu]
- 17. lcms.labrulez.com [lcms.labrulez.com]
Application Notes and Protocols for Lysine-Based Conjugation of Monomethyl Auristatin E (MMAE) to Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. This approach enhances the therapeutic window of potent cytotoxins by minimizing systemic exposure and associated toxicities. One common and well-established method for creating ADCs is through the conjugation of a drug-linker to the lysine (B10760008) residues of a monoclonal antibody (mAb). This document provides a detailed protocol for the conjugation of Monomethyl Auristatin E (MMAE), a potent anti-tubulin agent, to antibodies via its solvent-accessible lysine residues.
MMAE is typically conjugated using a linker, such as the protease-cleavable valine-citrulline (VC) linker, which is stable in circulation but is efficiently cleaved by lysosomal enzymes like cathepsin B upon internalization into the target cell.[1] The linker is often activated with an N-hydroxysuccinimide (NHS) ester, which reacts with the primary amine of lysine residues to form a stable amide bond.[2][3] This process, while effective, results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites.[4][5][6] Careful control of reaction conditions is crucial to achieve a desirable and reproducible DAR, typically in the range of 2 to 4, which balances efficacy and pharmacokinetic properties.[3][7][]
Principle of Lysine-Based MMAE Conjugation
The fundamental principle of lysine-based conjugation involves the reaction between an amine-reactive drug-linker and the primary amino groups of lysine residues on the antibody. The ε-amino group of lysine is nucleophilic and readily reacts with electrophilic groups such as NHS esters under controlled pH conditions, typically between 7 and 9.[2] A typical IgG antibody possesses numerous lysine residues, but only a subset are solvent-accessible and available for conjugation.[7][] The stochastic nature of this reaction leads to a heterogeneous product.
Experimental Protocols
This section details the materials and methods for the lysine-based conjugation of MMAE to a monoclonal antibody.
Materials and Reagents
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
MC-VC-PAB-MMAE (Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-Monomethyl Auristatin E) or a similar NHS-activated MMAE linker
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.5
-
Quenching Reagent: Glycine (B1666218) or Tris buffer
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Analytical equipment for characterization (e.g., UV-Vis spectrophotometer, HPLC/UPLC system with SEC and HIC columns, Mass Spectrometer)
Experimental Workflow Diagram
Caption: Workflow for the synthesis and characterization of a lysine-conjugated MMAE ADC.
Step-by-Step Conjugation Protocol
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 2-10 mg/mL in the Reaction Buffer (PBS, pH 8.5).[3] If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column.
-
Determine the precise concentration of the antibody solution using a UV-Vis spectrophotometer at 280 nm.
-
-
Drug-Linker Preparation:
-
Immediately before use, dissolve the NHS-activated MMAE linker (e.g., SC-VC-PAB-MMAE) in DMSO to prepare a stock solution (e.g., 10 mM).[9]
-
-
Conjugation Reaction:
-
Add the desired molar equivalents of the MMAE linker stock solution to the antibody solution. The molar ratio of linker to antibody is a critical parameter for controlling the average DAR and should be optimized.[10] A typical starting point is a 5-10 fold molar excess of the linker.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.[1]
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.[1][9]
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add a quenching reagent such as glycine or Tris to a final concentration of approximately 50 mM. This will react with any excess NHS-ester linker.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the ADC:
Chemical Reaction Diagram
Caption: Chemical reaction of an NHS-activated MMAE linker with a lysine residue on an antibody.
Characterization of the ADC
Thorough characterization of the resulting ADC is critical to ensure its quality, consistency, and efficacy.
Data Presentation: Quantitative Analysis
| Parameter | Method | Typical Result | Reference |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC, LC-MS | Average DAR of 2-4 | [3][7] |
| Purity (Monomer Content) | SEC-HPLC | >95% | [1] |
| Residual Free Drug | RP-HPLC | <1% | - |
| In Vitro Cytotoxicity (IC50) | Cell-based assay (e.g., MTT, MTS) | Varies with cell line and target expression | [10] |
Methodologies for Characterization
-
Drug-to-Antibody Ratio (DAR) Analysis:
-
Hydrophobic Interaction Chromatography (HIC): This is a common method to determine the distribution of different drug-loaded species. The retention time on the HIC column increases with the number of conjugated drug-linkers due to increased hydrophobicity.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the ADC can determine the average DAR. Peptide mapping after enzymatic digestion can identify the specific lysine residues that have been conjugated.[4][5][6][11]
-
-
Purity and Aggregation Analysis:
-
In Vitro Potency:
-
The cytotoxic activity of the ADC is evaluated using cell-based assays on target-expressing cancer cell lines. The half-maximal inhibitory concentration (IC50) is determined to assess the potency of the conjugate.
-
Signaling Pathway of MMAE-based ADC
Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, typically via receptor-mediated endocytosis.
Caption: Mechanism of action for a protease-cleavable MMAE-based ADC.
The ADC-antigen complex is trafficked to the lysosome, where the acidic environment and presence of proteases, such as cathepsin B, cleave the valine-citrulline linker.[1] This releases the free MMAE into the cytoplasm. MMAE then exerts its cytotoxic effect by binding to tubulin and inhibiting microtubule polymerization, leading to cell cycle arrest and ultimately, apoptosis.[1][9]
Conclusion
Lysine-based conjugation is a robust and widely utilized method for the production of antibody-drug conjugates. While it inherently produces a heterogeneous mixture of products, careful optimization and control of the reaction parameters can lead to the generation of ADCs with consistent and desirable characteristics. The protocols and analytical methods described in this document provide a comprehensive framework for researchers and scientists to successfully develop and characterize lysine-conjugated MMAE ADCs for therapeutic applications. The heterogeneity of lysine-conjugated ADCs remains a challenge, and site-specific conjugation technologies are emerging as an alternative to produce more homogeneous products.[2][5] However, the simplicity and versatility of lysine conjugation ensure its continued relevance in the field of ADC development.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Conjugation Site Analysis of Lysine-Conjugated ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 9. bicellscientific.com [bicellscientific.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Single-Step MMAE Labeling of IgG Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization.[1][2] Due to its high toxicity, MMAE is not used as a standalone drug but is instead conjugated to a monoclonal antibody that directs it to tumor cells.[1]
This document provides detailed protocols for the single-step labeling of IgG antibodies with MMAE using the widely adopted maleimide-thiol conjugation chemistry. This method involves the reduction of interchain disulfide bonds within the antibody to generate free thiol groups, which then react with a maleimide-activated MMAE linker to form a stable thioether bond.[][4][5]
Principle of the Method
The core of this single-step labeling protocol is the reaction between a thiol group (-SH) from a cysteine residue on the antibody and a maleimide (B117702) group on the drug-linker complex. This Michael addition reaction is highly efficient and specific for thiols under mild pH conditions (6.5-7.5), proceeding approximately 1,000 times faster than the reaction with amines at neutral pH.[4][5] This specificity minimizes non-specific conjugation. The process begins with the controlled reduction of the antibody's interchain disulfide bonds to expose the necessary thiol groups. Following this, the maleimide-activated MMAE is added, leading to the formation of a stable antibody-drug conjugate.
Data Presentation
Table 1: Summary of Quantitative Parameters for Single-Step MMAE-IgG Conjugation
| Parameter | Typical Value/Range | Method of Determination | References |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 (typically ~4) | UV/Vis Spectroscopy, HIC-HPLC, LC-MS | [6][7][8][9] |
| Conjugation Efficiency | > 95% | HPLC, ELISA | [6][7] |
| Molar Excess of Reducing Agent (TCEP) | 2.5 to 4-fold molar excess per mole of antibody | - | [10] |
| Molar Excess of Maleimide-MMAE | 1.2 to 1.5-fold molar excess over the reducing agent | - | [10] |
| Final DMSO Concentration in Reaction | < 10% (v/v) | - | [10] |
| Purity of Final ADC | ≥99% (free of unreacted MMAE) | SEC-HPLC | [11] |
| Endotoxin Level | ≤0.5 EU/mg | LAL Method | [11] |
Note: The optimal conditions and resulting parameters can vary depending on the specific antibody, linker, and experimental setup.
Experimental Protocols
Protocol 1: Reduction of IgG Antibody Interchain Disulfide Bonds
This protocol describes the partial reduction of a monoclonal antibody to generate free sulfhydryl (thiol) groups necessary for conjugation.
Materials:
-
IgG Antibody (e.g., human IgG1) at 5-10 mg/mL
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) with 1 mM EDTA, pH 7.4
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride, 10 mM stock solution in water
-
Desalting spin columns
Procedure:
-
Antibody Preparation:
-
Reduction Reaction:
-
Removal of Excess Reducing Agent:
-
Immediately after incubation, remove the excess TCEP by buffer exchanging the reduced antibody into fresh, cold Reaction Buffer using a desalting spin column.[12] This step is critical to prevent the reducing agent from interfering with the subsequent conjugation reaction.
-
Protocol 2: Single-Step Conjugation of MMAE to Reduced IgG
This protocol details the conjugation of the maleimide-activated drug-linker (e.g., MC-VC-PAB-MMAE) to the reduced antibody.
Materials:
-
Reduced IgG antibody from Protocol 1
-
Maleimide-activated MMAE (e.g., MC-VC-PAB-MMAE) dissolved in Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Solution: N-acetylcysteine or Cysteine solution (10-fold molar excess over maleimide-MMAE)
-
Conjugation Buffer: Reaction Buffer (PBS with 1 mM EDTA, pH 7.2-7.5)[4]
Procedure:
-
Conjugation Reaction:
-
Immediately add the maleimide-activated MMAE solution to the reduced antibody solution. A typical starting point is a 1.2 to 1.5-fold molar excess of the drug-linker over the amount of TCEP used in the reduction step.[10]
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.[10]
-
Allow the conjugation reaction to proceed at room temperature for 1-2 hours with gentle mixing.[10][12]
-
-
Quenching the Reaction:
-
To cap any unreacted maleimide groups and stop the reaction, add an excess of a thiol-containing reagent like N-acetylcysteine or cysteine.[10]
-
Incubate for an additional 20 minutes at room temperature.
-
Protocol 3: Purification of the Antibody-Drug Conjugate
Purification is essential to remove unreacted drug-linker, residual quenching reagent, and any protein aggregates.
Materials:
-
Crude ADC reaction mixture from Protocol 2
-
Purification Buffer: PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) column or
Procedure (using SEC):
-
Equilibrate the SEC column with at least two column volumes of Purification Buffer.
-
Load the crude ADC reaction mixture onto the column.
-
Elute the ADC with Purification Buffer. The ADC will typically elute as the first major peak.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Pool the relevant fractions.
Protocol 4: Characterization of the MMAE-IgG Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination by UV/Vis Spectroscopy:
-
Measure the absorbance of the purified ADC solution at 280 nm and 248 nm.[15]
-
The DAR can be calculated using the following equation, taking into account the molar extinction coefficients of the antibody and MMAE at both wavelengths.[15]
DAR = (A₂₄₈_ADC - A₂₈₀_ADC * R_Ab) / (ε₂₄₈_Drug - ε₂₈₀_Drug * R_Ab) * (ε₂₈₀_Ab / (A₂₈₀_ADC - A₂₄₈_ADC * R_Drug)) Where R = ε₂₈₀/ε₂₄₈ for the antibody (Ab) and the drug.
Note: A simpler method involves using the known extinction coefficients to solve a system of two linear equations for the concentrations of the antibody and the drug.
2. Analysis by Hydrophobic Interaction Chromatography (HIC):
-
HIC can be used to determine the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8).[13][14]
-
The ADC mixture is separated based on hydrophobicity, with higher DAR species being more hydrophobic and thus having longer retention times.
3. Analysis by Mass Spectrometry (LC-MS):
-
LC-MS analysis of the reduced ADC can provide precise mass information for the light and heavy chains, allowing for the confirmation of conjugation and calculation of the average DAR.[9][16]
4. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):
-
SEC is used to determine the percentage of monomeric ADC and to quantify any aggregates that may have formed during the conjugation process.
Visualizations
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. cellmosaic.com [cellmosaic.com]
- 12. bicellscientific.com [bicellscientific.com]
- 13. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 14. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
Application Notes and Protocols for Pharmacokinetic (PK) ELISA of MMAE-Conjugated Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. Monomethyl auristatin E (MMAE) is a potent anti-tubulin agent frequently used as the cytotoxic payload in ADCs.[1] To support the development of these complex molecules, robust and reliable bioanalytical methods are required to characterize their pharmacokinetics (PK), which is crucial for understanding their efficacy and safety profiles.[2]
This document provides a detailed protocol for a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify MMAE-conjugated antibodies in biological matrices. This assay is a critical tool for preclinical and clinical studies of MMAE-based ADCs.[1]
Principle of the Assay
The sandwich ELISA is a common and robust method for quantifying ADCs.[3] The assay described here utilizes a pair of anti-MMAE monoclonal antibodies to specifically capture and detect the MMAE-conjugated antibody. The fundamental steps are:
-
Capture: A microtiter plate is coated with a monoclonal antibody specific for MMAE.
-
Binding: The biological sample containing the MMAE-conjugated antibody is added to the wells. The capture antibody binds to the MMAE portion of the ADC.
-
Detection: A horseradish peroxidase (HRP)-conjugated anti-MMAE antibody is added, which binds to the MMAE on the captured ADC, forming a "sandwich".
-
Signal Generation: A substrate solution is added, which is converted by the HRP enzyme into a detectable signal (colorimetric or fluorometric). The intensity of the signal is directly proportional to the concentration of the MMAE-conjugated antibody in the sample.
Experimental Workflow
Caption: Workflow of the PK ELISA for MMAE-conjugated antibodies.
Materials and Reagents
| Reagent | Supplier Example | Catalog Number Example |
| Anti-MMAE Antibody (Capture) | Bio-Rad | TZA056 |
| HRP-conjugated Anti-MMAE Ab (Detection) | Bio-Rad | TZA057P |
| MMAE-conjugated Antibody Standard | Project Specific | N/A |
| 384-well or 96-well Microtiter Plates | Thermo Fisher Scientific | 437111 (96-well) |
| Phosphate Buffered Saline (PBS) | Standard Lab Supplier | N/A |
| Tween-20 | Standard Lab Supplier | N/A |
| Bovine Serum Albumin (BSA) | Standard Lab Supplier | N/A |
| HISPEC Assay Diluent | Bio-Rad | BUF049A |
| QuantaBlu Fluorogenic Peroxidase Substrate | Thermo Fisher Scientific | N/A |
| Human Serum | Standard Lab Supplier | N/A |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific MMAE-conjugated antibodies and matrices.[4][5]
1. Plate Coating
-
Prepare the capture anti-MMAE antibody at a concentration of 1 µg/mL in PBS.[4][6]
-
Add 20 µL (384-well plate) or 100 µL (96-well plate) of the capture antibody solution to each well.[4]
2. Washing and Blocking
-
Wash the plate five times with PBST (PBS with 0.05% Tween-20).[4][5]
-
Add 100 µL (384-well plate) or 300 µL (96-well plate) of blocking buffer to each well.[4]
3. Standard and Sample Incubation
-
Prepare a standard curve of the MMAE-conjugated antibody in 10% human serum in PBST.[4][5] The final concentration should typically cover a range from 0.01 ng/mL to 10,000 ng/mL.[4][5] A zero concentration sample should be included as a background control.[4][5]
-
Prepare study samples by diluting them in 10% human serum in PBST to fall within the standard curve range.
-
Add 20 µL (384-well plate) or 100 µL (96-well plate) of standards and samples in triplicate to the wells.[4][5]
4. Detection Antibody Incubation
-
Prepare the HRP-conjugated detection anti-MMAE antibody at a concentration of 0.5 µg/mL in a suitable assay diluent (e.g., HISPEC Assay Diluent).[4][5]
-
Add 20 µL (384-well plate) or 100 µL (96-well plate) of the detection antibody solution to each well.[4][5]
5. Signal Development and Measurement
-
Add 20 µL (384-well plate) or 100 µL (96-well plate) of a suitable substrate (e.g., QuantaBlu Fluorogenic Peroxidase Substrate) to each well.[4][5]
-
Incubate for 30 minutes, protecting the plate from light.[5]
-
Measure the fluorescence or absorbance using a microplate reader.
Data Presentation and Analysis
The raw data (fluorescence or absorbance units) should be plotted against the corresponding concentrations of the standards to generate a standard curve. A four-parameter logistic (4-PL) curve fit is typically used. The concentrations of the unknown samples are then interpolated from this curve.
Table 1: Example Reagent Concentrations and Volumes
| Step | Reagent | Concentration | Volume (384-well) | Volume (96-well) | Incubation Time | Incubation Temp. |
| Coating | Capture anti-MMAE Ab in PBS | 1 µg/mL | 20 µL | 100 µL | Overnight | 4°C |
| Blocking | 5% BSA in PBST | N/A | 100 µL | 300 µL | 1 hour | RT |
| Sample/Standard | MMAE-ADC in 10% human serum/PBST | 0.01-10,000 ng/mL | 20 µL | 100 µL | 1 hour | RT |
| Detection | HRP-conjugated anti-MMAE Ab | 0.5 µg/mL | 20 µL | 100 µL | 1 hour | RT |
| Substrate | QuantaBlu | N/A | 20 µL | 100 µL | 30 minutes | RT (dark) |
Table 2: Example Standard Curve Parameters
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL[8] |
| Upper Limit of Quantification (ULOQ) | 35.0 ng/mL[8] |
| Correlation Coefficient (R²) | > 0.99 |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ± 15% |
Considerations for Assay Development and Validation
-
Matrix Effects: Biological matrices like serum can interfere with the assay. It is crucial to prepare the standard curve in the same matrix as the samples to minimize these effects.[9]
-
Specificity: The antibodies used should be highly specific to MMAE to avoid cross-reactivity with other components of the ADC or endogenous molecules.
-
Total vs. Conjugated Antibody: This protocol is designed to measure the concentration of MMAE-conjugated antibody. To measure the total antibody concentration (both conjugated and unconjugated), a different assay format is required, typically using an anti-idiotypic antibody for capture and a generic anti-human IgG for detection.[8][10]
-
Validation: The assay should be fully validated according to regulatory guidelines to ensure its accuracy, precision, specificity, and robustness.
Conclusion
The described PK ELISA protocol provides a robust and sensitive method for the quantification of MMAE-conjugated antibodies in biological samples. This assay is an indispensable tool for the preclinical and clinical development of MMAE-based ADCs, enabling a thorough characterization of their pharmacokinetic properties. Careful optimization and validation are essential to ensure the generation of high-quality data to support regulatory submissions.
References
- 1. eaglebio.com [eaglebio.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. epitopediagnostics.com [epitopediagnostics.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abscience.com.tw [abscience.com.tw]
- 10. Development and Validation of ELISA for the Quantification of MMAE-Conjugated ADCs and Total Antibodies - Creative Biolabs [creative-biolabs.com]
Synthesis of Maleimide-Activated VC-PAB-MMAE: A Detailed Guide for Drug Development Professionals
Application Note: AN-2025-12-19
Subject: Step-by-Step Synthesis of Maleimide-Activated Valine-Citrulline-PABA-Monomethyl Auristatin E for Antibody-Drug Conjugate Development
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. A critical component of a successful ADC is the linker that connects the antibody to the payload. The maleimide-activated VC-PAB-MMAE is a widely used drug-linker conjugate in ADC development.[1] This system consists of monomethyl auristatin E (MMAE), a potent antimitotic agent, attached to a linker that includes a maleimidocaproyl (MC) group for antibody conjugation, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a self-immolative p-aminobenzyl (PAB) spacer.[] The VC linker is designed to be stable in systemic circulation but is efficiently cleaved within the lysosomal compartment of tumor cells, leading to the targeted release of MMAE.[3][4] This document provides a detailed protocol for the synthesis of maleimide-activated VC-PAB-MMAE, intended for researchers and scientists in the field of drug development.
Synthesis Overview
The synthesis of maleimide-activated VC-PAB-MMAE is a multi-step process that involves the preparation of the linker and its subsequent conjugation to the cytotoxic payload. The overall workflow can be summarized as follows:
-
Synthesis of the Linker-Payload Conjugate (MC-VC-PAB-MMAE): This is the core of the synthesis, where the maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-VC-PAB) linker is coupled to the N-terminus of MMAE.
-
Purification and Characterization: The final product is purified and characterized to ensure high purity and to confirm its identity.
Figure 1: General workflow for the synthesis of maleimide-activated VC-PAB-MMAE.
Experimental Protocols
Protocol 1: Synthesis of MC-VC-PAB-MMAE
This protocol describes the coupling of the commercially available or pre-synthesized MC-VC-PAB linker to MMAE.
Materials:
-
Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-VC-PAB) linker
-
Monomethyl auristatin E (MMAE)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Pyridine
-
1-Hydroxybenzotriazole (HOBt)
-
Reagents for purification (e.g., HPLC solvents)
Procedure:
-
Dissolve the MC-VC-PAB linker (1.5 equivalents) in a minimal amount of DMF with gentle stirring at room temperature for one hour.
-
In a separate flask, dissolve MMAE (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DMF and dry pyridine.[5]
-
Add the dissolved MC-VC-PAB linker solution to the MMAE solution.
-
Stir the reaction mixture at room temperature and monitor the progress using high-performance liquid chromatography (HPLC).[5]
-
Upon completion of the reaction, purify the crude product by semi-preparative HPLC.[5]
-
Lyophilize the purified fractions to obtain the final product, MC-VC-PAB-MMAE, as a solid.[5]
Protocol 2: General Procedure for Antibody Conjugation
This protocol outlines the conjugation of the synthesized maleimide-activated VC-PAB-MMAE to a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated VC-PAB-MMAE
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching reagent (e.g., N-acetyl-L-cysteine)
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).[3]
-
Add a molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds. A typical starting point is a 2.5 to 4-fold molar excess of TCEP per mole of antibody.[3]
-
Incubate the reaction mixture at 37°C for 1-2 hours.[3]
-
-
Conjugation Reaction:
-
Prepare a stock solution of maleimide-activated VC-PAB-MMAE in DMSO.[3]
-
Add a slight molar excess of the drug-linker solution to the reduced antibody solution.[3] Ensure the final concentration of DMSO is below 10% (v/v) to prevent antibody denaturation.[3]
-
Allow the conjugation to proceed at room temperature for 1 hour with gentle mixing.[3]
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetyl-L-cysteine to cap any unreacted maleimide (B117702) groups.[3][6]
-
Purify the resulting ADC using a suitable method such as size-exclusion chromatography to remove excess drug-linker and other reagents.
-
Figure 2: Workflow for the conjugation of maleimide-activated VC-PAB-MMAE to an antibody.
Data Presentation
The following table summarizes key quantitative data related to the synthesis and characterization of maleimide-activated VC-PAB-MMAE and its conjugates.
| Parameter | Value | Reference |
| MC-VC-PAB-MMAE Synthesis | ||
| Yield | 65% (non-chromatographic isolation) | |
| Purity | >95% to >99% (with purification) | [7] |
| Molecular Weight | ~1316.63 g/mol | [8] |
| Calculated AlogP | 4.79 | [9][10] |
| ADC Conjugation | ||
| Achievable Drug-to-Antibody Ratio (DAR) | 1.9 - 4.1 | [10] |
| Conjugation Yield | >95% | [11] |
| In Vitro Cytotoxicity (IC50) | ||
| SKBR3 cell line | 410.54 ± 4.9 nM | [9] |
| HEK293 cell line | 482.86 ± 6.4 nM | [9] |
Mechanism of Action
The mechanism of action of an ADC utilizing the VC-PAB-MMAE linker-drug is a sequential process that leads to targeted cell killing.
Figure 3: Mechanism of action for an ADC with a cleavable VC-PAB-MMAE linker.
Conclusion
The synthesis of maleimide-activated VC-PAB-MMAE is a critical process in the development of potent and selective antibody-drug conjugates. The protocols and data presented in this application note provide a comprehensive guide for researchers in this field. Careful execution of the synthesis, purification, and characterization steps is essential to ensure the production of a high-quality drug-linker conjugate for subsequent conjugation to a monoclonal antibody. The resulting ADCs have shown significant promise in preclinical and clinical studies for the targeted treatment of various cancers.
References
- 1. cellmosaic.com [cellmosaic.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]
- 8. cfmot.de [cfmot.de]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Vedotin Antibody-Drug Conjugates in Solid Tumor Targeting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing vedotin antibody-drug conjugates (ADCs) in the preclinical and clinical research of solid tumors. This compound ADCs are a class of targeted therapies that deliver a potent microtubule-disrupting agent, monomethyl auristatin E (MMAE), directly to cancer cells, minimizing systemic toxicity.[1][2][3][4][5] This document outlines the mechanism of action, summarizes key efficacy data for prominent this compound ADCs, and provides detailed protocols for essential experimental procedures.
Introduction to this compound ADCs
This compound ADCs are composed of three key components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a cytotoxic payload (MMAE), and a linker that connects the antibody to the payload.[1][5] The mAb provides specificity, guiding the ADC to cancer cells that overexpress the target antigen. Upon binding to the antigen, the ADC is internalized by the cancer cell.[5] Inside the cell, the linker is cleaved, releasing the potent MMAE payload.[5] MMAE then disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[][7][8]
Mechanism of Action and Signaling Pathway
The cytotoxic activity of this compound ADCs is primarily driven by the MMAE payload. The general mechanism involves the following steps:
-
Target Binding: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome.
-
Payload Release: Within the lysosome, the linker is cleaved by lysosomal proteases, releasing the active MMAE payload into the cytoplasm.
-
Microtubule Disruption: MMAE binds to tubulin, a key component of microtubules, and inhibits its polymerization. This disruption of the microtubule network is critical for several cellular functions, including mitosis.
-
Cell Cycle Arrest & Apoptosis: The disruption of microtubules leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[][7][8]
-
Bystander Effect: Some this compound ADCs with cleavable linkers can exert a "bystander effect," where the released, cell-permeable MMAE can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[5]
-
Immunogenic Cell Death (ICD): Preclinical studies suggest that MMAE can also induce immunogenic cell death, which may stimulate an anti-tumor immune response.[9]
Data Presentation: Efficacy and Safety of this compound ADCs in Solid Tumors
The following tables summarize preclinical and clinical data for three prominent this compound ADCs targeting solid tumors: Enfortumab this compound, Disitamab this compound, and Ladiratuzumab this compound.
Preclinical Efficacy Data
| ADC | Target Antigen | Cancer Type | Model | Key Findings |
| Enfortumab this compound | Nectin-4 | Bladder Cancer | Orthotopic Xenograft | 97% tumor growth inhibition when administered intravesically.[10] |
| Breast, Bladder, Pancreatic, Lung Cancers | Xenograft | Significant tumor growth inhibition in all models; tumor regression in breast and bladder xenografts.[3][11] | ||
| Disitamab this compound | HER2 | Breast and Gastric Cancers | Xenograft (T-DM1/T-DXd resistant) | Effective in inhibiting tumor growth in models resistant to other HER2-targeted ADCs.[12][13] |
| Urothelial Cancer | Patient-Derived Xenograft (PDX) | Potent antitumor response in models with varying HER2 expression levels, including HER2-low.[14] | ||
| Ladiratuzumab this compound | LIV-1 | Triple-Negative Breast Cancer (TNBC) | Preclinical Models | Induces immunogenic cell death (ICD), suggesting a potential for combination with immunotherapy.[9] |
Clinical Efficacy and Safety Data
| ADC | Target Antigen | Cancer Type | Trial Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Adverse Events (Grade ≥3) |
| Enfortumab this compound | Nectin-4 | Urothelial Carcinoma (previously treated) | Phase II (EV-201) | 44% (12% Complete Response) | 7.6 months | Fatigue, peripheral neuropathy, rash, decreased appetite.[15][16] |
| Urothelial Carcinoma (previously treated) | Real-world (UNITE study) | 49% | 5.8 months | Not specified in detail.[17] | ||
| Muscle-Invasive Bladder Cancer (with Pembrolizumab) | Phase III (EV-304/KEYNOTE-B15) | Statistically significant and clinically meaningful improvement in event-free and overall survival. | Not yet reported in detail. | Consistent with known profiles of both agents.[18][19] | ||
| Disitamab this compound | HER2 | HER2+ Advanced Breast Cancer with Liver Metastasis | Phase III (RC48-C006) | Not specified | 9.9 months | Manageable safety profile, no new signals.[20] |
| HER2+ Locally Advanced or Metastatic Urothelial Carcinoma | Phase II | 51.2% | 6.9 months | Not specified in detail.[21] | ||
| HER2+ Gastric Cancer | Phase II | 24.4% | 4.1 months | Not specified in detail.[21] | ||
| HER2-expressing Metastatic Breast Cancer | Phase II | 34.4% | 3.5 months | Mostly grade 1 or 2.[22] | ||
| Ladiratuzumab this compound | LIV-1 | Metastatic Triple-Negative Breast Cancer (mTNBC) | Phase I | 25-32% | ~11-12 weeks | Fatigue, nausea, peripheral neuropathy, alopecia, febrile neutropenia.[1][23][24] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps for determining the in vitro cytotoxicity of a this compound ADC using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative controls)
-
Complete cell culture medium
-
This compound ADC and isotype control ADC
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of culture medium.[25][26][27]
-
Include wells for blank (medium only), untreated control, and isotype control ADC.
-
Incubate the plate overnight at 37°C with 5% CO2 to allow cell attachment.[25][26]
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and isotype control ADC in culture medium at 2x the final desired concentration.
-
Add 50 µL of the ADC dilutions to the respective wells. Add 50 µL of fresh medium to the blank and untreated control wells.[26]
-
Incubate the plate for 48-144 hours at 37°C with 5% CO2.[25][26]
-
-
MTT Assay:
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.[25][26]
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration to generate a dose-response curve and determine the IC50 value.[28]
-
In Vivo Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous tumor xenograft model to evaluate the in vivo efficacy of a this compound ADC.
Materials:
-
Human cancer cell line expressing the target antigen
-
Immunocompromised mice (e.g., NSG, SCID)
-
Sterile, serum-free medium or PBS
-
Matrigel (optional)
-
This compound ADC, isotype control ADC, and vehicle control
-
Calipers for tumor measurement
-
Animal housing facility
Procedure:
-
Tumor Cell Implantation:
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, this compound ADC).[29]
-
Administer the treatments as per the study design (e.g., intravenously, once a week).
-
-
Monitoring and Endpoint:
-
Ex Vivo Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as immunohistochemistry or Western blotting, to assess target engagement and downstream effects.[29]
-
Immunohistochemistry (IHC) for Target Validation
This protocol provides a general workflow for validating the expression of the target antigen in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Materials:
-
FFPE tumor tissue sections
-
Xylene and graded ethanol series (100%, 95%, 70%, 50%)
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer pH 6.0 or EDTA buffer pH 8.0)
-
Blocking solution (e.g., normal serum)
-
Primary antibody against the target antigen
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Staining:
-
Block endogenous peroxidase activity (if necessary).
-
Apply a blocking solution to prevent non-specific antibody binding.[31]
-
Incubate with the primary antibody at the optimal dilution and time.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Apply the DAB substrate to visualize the antigen-antibody complex (brown precipitate).
-
-
Counterstaining and Mounting:
-
Analysis:
-
Examine the slides under a microscope to assess the expression level and localization of the target antigen within the tumor tissue.
-
Conclusion
This compound ADCs represent a powerful and clinically validated platform for the targeted therapy of solid tumors. A thorough understanding of their mechanism of action and the application of robust preclinical and clinical experimental protocols are essential for the successful development and implementation of these promising therapeutics. The data and protocols provided in these application notes serve as a valuable resource for researchers in the field of oncology drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. adcreview.com [adcreview.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. assaygenie.com [assaygenie.com]
- 5. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Enfortumab this compound Antibody-Drug Conjugate Targeting Nectin-4 Is a Highly Potent Therapeutic Agent in Multiple Preclinical Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disitamab this compound in preclinical models of HER2-positive breast and gastric cancers resistant to trastuzumab emtansine and trastuzumab deruxtecan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. urologytimes.com [urologytimes.com]
- 16. ascopubs.org [ascopubs.org]
- 17. ascopubs.org [ascopubs.org]
- 18. targetedonc.com [targetedonc.com]
- 19. pfizer.com [pfizer.com]
- 20. trial.medpath.com [trial.medpath.com]
- 21. Efficacy and safety analysis of a HER2-targeting antibody-drug conjugate combined with immune checkpoint inhibitors in solid tumors: a real-world study | Aging [aging-us.com]
- 22. onclive.com [onclive.com]
- 23. Seattle Genetics Presents Updated Phase I Data for Ladiratuzumab this compound (SGN-LIV1A) in Patients With Triple Negative Breast Cancer at 2017 San Antonio Breast Cancer Symposium - BioSpace [biospace.com]
- 24. cancernetwork.com [cancernetwork.com]
- 25. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 31. celnovte.com [celnovte.com]
- 32. bosterbio.com [bosterbio.com]
Application Notes and Protocols for In Vivo Vedotin ADC Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload. Vedotin ADCs utilize monomethyl auristatin E (MMAE), a microtubule-disrupting agent, as their cytotoxic payload.[1][2] The antibody component of the ADC directs it to a specific target antigen expressed on the surface of cancer cells.[3][4] Following binding to the target, the ADC is internalized, and the MMAE payload is released, leading to cell cycle arrest and apoptosis.[3][5][6] This targeted delivery mechanism aims to enhance the therapeutic window of the cytotoxic agent, maximizing its anti-tumor efficacy while minimizing systemic toxicity.[7][8]
These application notes provide a comprehensive guide to the experimental design and execution of in vivo studies for this compound ADCs, covering efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) assessments.
Mechanism of Action of this compound ADCs
The general mechanism of action for a this compound ADC involves several key steps:
-
Target Binding: The monoclonal antibody component of the ADC specifically binds to its target antigen on the cancer cell surface.[3]
-
Internalization: The ADC-antigen complex is internalized by the cancer cell through endocytosis.[3][6]
-
Payload Release: Within the cell, typically in the lysosome, the linker connecting the antibody and the MMAE payload is cleaved, releasing the active drug.[3]
-
Cytotoxicity: The released MMAE disrupts the microtubule network within the cell, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[1]
Experimental Design Considerations
A well-designed in vivo study is critical for the successful preclinical evaluation of a this compound ADC. Key considerations include the selection of an appropriate animal model, determination of the dosing regimen, and definition of study endpoints.
Animal Models
The most common animal models for preclinical ADC efficacy studies are xenograft models, where human cancer cell lines or patient-derived tumors are implanted into immunocompromised rodents, such as nude or SCID mice.[9] The choice of cell line should be based on the expression level of the target antigen.
Dosing and Administration
This compound ADCs are typically administered intravenously (IV).[10] Dose levels and schedules should be informed by in vitro cytotoxicity data and preliminary tolerability studies. It is common to evaluate multiple dose levels and schedules (e.g., single dose vs. repeat dosing) to identify the optimal therapeutic index.[11][12]
Study Endpoints
Primary endpoints for efficacy studies typically include tumor growth inhibition and survival. Key safety and toxicity endpoints involve monitoring animal body weight, clinical signs of toxicity, and, in some cases, hematological parameters.[13]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a this compound ADC in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Tumor cells expressing the target antigen
-
This compound ADC
-
Vehicle control (e.g., sterile saline or formulation buffer)
-
Calipers
-
Analytical balance
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in 100 µL of a suitable medium) into the right flank of each mouse.
-
Monitor tumor growth regularly.
-
-
Randomization and Grouping:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (typically 8-10 mice per group).
-
Example groups:
-
Group 1: Vehicle control
-
Group 2: this compound ADC (low dose)
-
Group 3: this compound ADC (high dose)
-
Group 4: Non-targeting control ADC (optional)
-
-
-
ADC Administration:
-
Administer the this compound ADC or vehicle control via intravenous injection (e.g., tail vein) according to the predetermined dosing schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Observe the animals for any clinical signs of toxicity (e.g., changes in posture, activity, or fur texture).
-
-
Study Termination:
-
The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point.
-
Euthanize animals if they meet predefined humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration).
-
-
Data Analysis:
-
Calculate the mean tumor volume and standard error of the mean (SEM) for each group at each time point.
-
Calculate the percentage of tumor growth inhibition (%TGI).
-
Analyze body weight changes as an indicator of toxicity.
-
Protocol 2: Toxicity Assessment
Objective: To evaluate the potential toxicity of a this compound ADC.
Materials:
-
Healthy, non-tumor-bearing rodents (e.g., rats or mice) are often used for initial tolerability studies. Cynomolgus monkeys are also used, especially for GLP toxicology studies.[13]
-
This compound ADC
-
Vehicle control
-
Equipment for blood collection and clinical chemistry/hematology analysis
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate animals to the facility for at least one week.
-
Randomize animals into treatment groups.
-
-
ADC Administration:
-
Administer the this compound ADC or vehicle control, often at doses higher than the anticipated efficacious doses.
-
-
Monitoring:
-
Perform daily clinical observations for signs of toxicity.
-
Record body weights regularly.
-
Collect blood samples at specified time points for hematology and clinical chemistry analysis.
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a full necropsy.
-
Collect and preserve major organs for histopathological examination to identify any tissue-level toxicities.
-
Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
Objective: To characterize the PK of the this compound ADC and its analytes and to correlate exposure with PD markers.
Materials:
-
Tumor-bearing or non-tumor-bearing animals
-
This compound ADC
-
Analytical methods (e.g., ELISA, LC-MS/MS) for quantifying ADC analytes
Procedure:
-
Study Design:
-
Administer a single dose of the this compound ADC to multiple groups of animals.
-
Designate different time points for terminal blood and tissue collection for each group.
-
-
Sample Collection:
-
At each designated time point, collect blood (for plasma) and tumors.
-
-
Sample Analysis:
-
Analyze plasma and tumor homogenates to determine the concentrations of:
-
Total antibody
-
Antibody-conjugated MMAE
-
Unconjugated MMAE
-
-
-
Data Analysis:
-
Use PK modeling software to determine key parameters such as clearance, volume of distribution, and half-life for each analyte.[10][14]
-
Correlate the exposure (e.g., AUC) of the ADC and its analytes with efficacy (tumor growth inhibition) and toxicity markers to establish an exposure-response relationship.[10][15]
-
Data Presentation
Quantitative data from these studies should be summarized in a clear and organized manner to facilitate interpretation and comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day X (mm³ ± SEM) | % Tumor Growth Inhibition (%TGI) |
| Vehicle Control | - | Q3D x 4 | 1500 ± 150 | - |
| This compound ADC | 1 | Q3D x 4 | 600 ± 75 | 60 |
| This compound ADC | 3 | Q3D x 4 | 150 ± 30 | 90 |
Table 2: Body Weight Change
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Body Weight Change at Day X (%) |
| Vehicle Control | - | Q3D x 4 | +5.2 |
| This compound ADC | 1 | Q3D x 4 | -2.1 |
| This compound ADC | 3 | Q3D x 4 | -8.5 |
Table 3: Pharmacokinetic Parameters
| Analyte | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*h/mL) | t½ (h) |
| Total Antibody | 3 | 100 | 5000 | 150 |
| Conjugated MMAE | 3 | 1.2 | 60 | 48 |
| Unconjugated MMAE | 3 | 0.05 | 2.5 | 24 |
Dose Selection Logic
The selection of doses for pivotal efficacy and toxicology studies is a critical step that integrates data from various preliminary studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Free Online CME & CE for Physicians, NPs, PAs and more | myCME [mycme.com]
- 3. Antibody Drug Conjugates (ADCs) 101 [thermofisher.com]
- 4. Marine Antibody–Drug Conjugates: Design Strategies and Research Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Disitamab this compound? [synapse.patsnap.com]
- 7. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of antibody‐drug conjugates in cancer: Overview and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The this compound Antibody–Drug Conjugate Payload Drives Platform-Based Nonclinical Safety and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical and clinical pharmacokinetic/pharmacodynamic considerations for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Characterization of Vedotin Antibody-Drug Conjugates (ADCs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug.[1][2] Vedotin ADCs, such as Brentuximab this compound, utilize the potent anti-mitotic agent monomethyl auristatin E (MMAE) attached to the antibody via a protease-cleavable valine-citrulline (vc) linker.[3][4] The conjugation is typically achieved by reducing the inter-chain disulfide bonds of the mAb, resulting in a heterogeneous mixture of ADC species with a varying number of drug molecules attached.[4][5]
This heterogeneity, along with other potential modifications, presents a significant analytical challenge.[1][3] Thorough characterization of critical quality attributes (CQAs) is essential to ensure the safety, efficacy, and stability of the ADC.[2][6] Key CQAs for this compound ADCs include the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, the level of aggregation, charge variant profiles, and the amount of residual free cytotoxic drug.[2] This application note provides detailed protocols and methodologies for the comprehensive analytical characterization of this compound ADCs.
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
The DAR is a crucial parameter that directly impacts the ADC's efficacy and safety.[2] A low DAR may reduce potency, while a high DAR can negatively affect pharmacokinetics and increase toxicity. The most common techniques for determining the average DAR and the distribution of different drug-loaded species are Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase Liquid Chromatography (RP-LC), often coupled with Mass Spectrometry (MS) for peak identification.[7][8]
Hydrophobic Interaction Chromatography (HIC)
HIC is the preferred method for determining the DAR and drug load distribution for cysteine-linked ADCs like this compound conjugates.[7] It separates ADC species based on hydrophobicity under non-denaturing conditions, which preserves the intact structure of the ADC.[9][10] The cytotoxic drug MMAE is hydrophobic, so as the number of conjugated drugs increases, so does the hydrophobicity of the ADC.[11][12] This results in a separation where the unconjugated antibody (DAR 0) elutes first, followed by species with increasing drug loads (DAR 2, DAR 4, DAR 6, DAR 8).[7][12]
Experimental Protocol: HIC-HPLC
-
System: An HPLC or UPLC system equipped with a UV detector.
-
Column: TSKgel Butyl-NPR (4.6 mm x 10 cm) or similar HIC column.[12]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.[12]
-
Mobile Phase B: 20% Isopropanol in 25 mM Sodium Phosphate, pH 7.0.[12]
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.[12][13]
-
Column Temperature: 25°C.
-
Detection: UV absorbance at 280 nm.[12]
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Data Analysis: Integrate the peak areas for each DAR species (DAR 0, 2, 4, 6, 8). Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of Species_i * Drug Load_i) / Σ (% Peak Area of all Species)[7]
-
Data Presentation: Typical HIC Results for this compound ADC
| Peak Identity | Drug Load (i) | Typical Retention Time (min) | Relative Peak Area (%) |
| DAR 0 | 0 | 8.5 | 5-15 |
| DAR 2 | 2 | 12.1 | 20-30 |
| DAR 4 | 4 | 15.3 | 40-50 |
| DAR 6 | 6 | 17.8 | 10-20 |
| DAR 8 | 8 | 19.5 | < 5 |
| Average DAR | ~4.0 | 100 |
Note: Retention times and peak areas are representative and will vary based on the specific ADC, column, and method conditions.
Reversed-Phase Liquid Chromatography (RP-LC)
RP-LC provides an orthogonal method for DAR determination.[7] For cysteine-linked ADCs, the analysis is typically performed under reducing conditions to separate the light chains (LC) and heavy chains (HC) of the antibody. The drug-conjugated chains are separated from the unconjugated chains based on their increased hydrophobicity.
Experimental Protocol: Reduced RP-LC
-
System: A UPLC system coupled with a high-resolution mass spectrometer (e.g., Q-TOF) is recommended.
-
Column: A reversed-phase column suitable for proteins (e.g., Agilent MAb-Pac RP).[3]
-
Sample Reduction: Incubate the ADC sample (e.g., at 1 mg/mL) with a reducing agent like Dithiothreitol (DTT) at 37°C for 30 minutes to dissociate the light and heavy chains.
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).[3]
-
Gradient: A shallow gradient from ~20% to 60% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 60-80°C.
-
Detection: UV at 280 nm and/or MS.
-
Data Analysis: The average DAR is calculated from the weighted abundances of unconjugated (L0, H0) and conjugated light (L1) and heavy chains (H1, H2, H3).[7]
Data Presentation: Expected Species in Reduced RP-LC/MS
| Chain | Drug Load | Description |
| L0 | 0 | Unconjugated Light Chain |
| L1 | 1 | Light Chain with 1 MMAE |
| H0 | 0 | Unconjugated Heavy Chain |
| H1 | 1 | Heavy Chain with 1 MMAE |
| H2 | 2 | Heavy Chain with 2 MMAE |
| H3 | 3 | Heavy Chain with 3 MMAE |
Analysis of Aggregates and Size Variants
The conjugation of hydrophobic small molecule drugs can increase the propensity for ADCs to form aggregates.[11][15] Aggregation is a critical quality attribute as it can impact efficacy and potentially lead to immunogenicity.[15] Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates (high molecular weight species, HMWs) and fragments (low molecular weight species, LMWs).[11][16]
Experimental Protocol: SEC-HPLC
-
System: A bio-inert HPLC or UPLC system is recommended to minimize non-specific interactions.[11]
-
Column: Agilent AdvanceBio SEC 300Å or similar column designed for biomolecule separations.[11][17]
-
Mobile Phase: A physiological pH buffer, such as 150 mM Sodium Phosphate, pH 7.0. The pH can be optimized (e.g., pH 6.8 to 7.4) to improve resolution.[17]
-
Elution: Isocratic.
-
Flow Rate: 0.8-1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample in the mobile phase to a concentration of 1-5 mg/mL.
-
Data Analysis: Integrate the peak areas corresponding to the HMW species (aggregates), the main peak (monomer), and LMW species (fragments). Express the results as a percentage of the total integrated area.
Data Presentation: Typical SEC Results for a this compound ADC
| Species | Typical Elution Time (min) | Acceptance Criteria |
| Aggregate (HMW) | 8-9 | ≤ 5.0% |
| Monomer | 10-11 | ≥ 95.0% |
| Fragment (LMW) | 12-14 | Report |
Characterization of Charge Heterogeneity
Charge variants of ADCs can arise from post-translational modifications (PTMs) on the antibody, such as deamidation or C-terminal lysine (B10760008) clipping, as well as from the conjugation process itself.[18][19] Monitoring charge heterogeneity is crucial as it can affect the stability, binding, and efficacy of the biotherapeutic.[20] Key techniques include imaged capillary isoelectric focusing (iCIEF) and ion-exchange chromatography (IEX).[19][21]
Experimental Protocol: Ion-Exchange Chromatography (IEX)
-
System: An HPLC or UPLC system with a UV detector.
-
Column: A weak or strong cation-exchange column (e.g., Waters BioResolve SCX mAb).[14]
-
Mobile Phase A: 20 mM MES, pH 6.0 (for salt gradient).
-
Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0 (for salt gradient).
-
Gradient: A linear salt gradient from low to high concentration of Mobile Phase B (e.g., 0-100% B over 30-45 minutes).[14] Alternatively, a pH gradient can be used.[14]
-
Flow Rate: 0.8-1.0 mL/min.[14]
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The main peak is identified, and acidic and basic variants are quantified as the percentage of the total peak area.
Data Presentation: Typical IEX Profile for a this compound ADC
| Variant | Description | Relative Abundance (%) |
| Acidic Peaks | Elute before the main peak | 10-25% |
| Main Peak | The most abundant species | 60-80% |
| Basic Peaks | Elute after the main peak | 5-15% |
Quantification of Residual Free MMAE
Residual free (unconjugated) drug species can pose a significant safety risk due to their high cytotoxicity.[22] Regulatory agencies require strict control and quantification of these impurities. Due to the low levels expected after purification, a highly sensitive method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.[22][23]
Experimental Protocol: LC-MS/MS for Free MMAE
-
System: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Sample Preparation:
-
Protein Precipitation: Add cold acetonitrile to the ADC sample to precipitate the protein, centrifuge, and analyze the supernatant.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to bind the free drug, wash away the protein, and elute the drug for analysis.[22]
-
-
Column: A high-resolution reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A fast gradient to elute the small molecule drug.
-
Mass Spectrometry:
-
Mode: Multiple Reaction Monitoring (MRM).[23]
-
Transitions: Monitor specific precursor-to-product ion transitions for MMAE to ensure specificity and sensitivity.
-
-
Quantification: Prepare a calibration curve using a known standard of MMAE in the same matrix. The Lower Limit of Quantification (LLOQ) is critical.
Data Presentation: Typical Performance for Free MMAE Assay
| Parameter | Typical Value |
| LLOQ | 0.04 - 0.5 ng/mL[23][24] |
| Linearity (r²) | > 0.99 |
| Accuracy & Precision | Within ± 15% |
Stability Assessment
ADC stability testing is performed to ensure that the product maintains its quality, safety, and efficacy throughout its shelf life.[25] Studies involve storing the ADC under various stress conditions (e.g., thermal, pH, light, agitation) and monitoring the key quality attributes described in the previous sections over time.[25]
Experimental Protocol: General Stability Study
-
Setup: Aliquot the ADC into stability chambers at various conditions (e.g., long-term: 5°C; accelerated: 25°C/60% RH; forced degradation: 40°C, pH stress, oxidation).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12, 24 months).
-
Analysis: At each time point, analyze the samples for:
-
DAR and Drug Distribution: Using HIC-HPLC to detect any changes in the conjugation profile or potential deconjugation.[25]
-
Aggregates and Fragments: Using SEC-HPLC to monitor for increases in HMWs or LMWs.[25]
-
Charge Variants: Using IEX or iCIEF to track changes in the charge profile.
-
Free MMAE: Using LC-MS/MS to ensure levels of free drug remain within acceptable limits.
-
Potency: Using a relevant cell-based bioassay.
-
Conclusion
The analytical characterization of this compound ADCs is a complex process that requires a suite of orthogonal analytical techniques.[5][6] Each method provides specific and critical information about the molecule's quality attributes. Hydrophobic Interaction Chromatography and Size Exclusion Chromatography are workhorse methods for monitoring DAR and aggregation, respectively.[7][11] Charge variant analysis by IEX or iCIEF provides insight into the heterogeneity of the product, while highly sensitive LC-MS/MS is essential for ensuring patient safety by quantifying residual free drug.[19][22] A comprehensive application of these methodologies throughout the development and manufacturing process is fundamental to delivering a safe, stable, and effective this compound ADC therapeutic.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. veranova.com [veranova.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. The this compound Antibody–Drug Conjugate Payload Drives Platform-Based Nonclinical Safety and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 9. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Thermo Fisher Scientific - knowledge hub:automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography [mapac.thermofisher.com]
- 14. waters.com [waters.com]
- 15. criver.com [criver.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. lcms.cz [lcms.cz]
- 18. Charge Variants Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 19. pharmacytimes.com [pharmacytimes.com]
- 20. lcms.cz [lcms.cz]
- 21. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A sensitive multidimensional method for the detection, characterization, and quantification of trace free drug species in antibody-drug conjugate samples using mass spectral detection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development and validation of bioanalytical methods to support clinical study of disitamab this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Vedotin ADC Aggregation and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation and stability issues with vedotin antibody-drug conjugates (ADCs). The following information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound ADC aggregation?
A1: this compound ADC aggregation is a multifaceted issue primarily driven by the increased hydrophobicity of the conjugate compared to the parent antibody.[1] Key contributing factors include:
-
Payload Hydrophobicity: The monomethyl auristatin E (MMAE) payload in this compound ADCs is highly hydrophobic.[2][] Covalent attachment of MMAE to the antibody increases the overall hydrophobicity, promoting self-association to minimize exposure to the aqueous environment.[1]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR leads to increased hydrophobicity and a greater propensity for aggregation.[2][4][5][6][7] Studies have shown a trend where higher drug loading results in lower thermal stability.[4][5]
-
Conjugation Process Stress: The chemical conditions during conjugation, including pH, temperature, and the use of organic co-solvents, can induce conformational stress on the antibody, exposing hydrophobic regions and leading to aggregation.[1]
-
Suboptimal Formulation: An inappropriate buffer system, characterized by suboptimal pH or ionic strength, can fail to adequately stabilize the ADC.[1][8] If the formulation pH is near the antibody's isoelectric point (pI), solubility is minimized, promoting aggregation.[9]
-
Storage and Handling Stress: this compound ADCs are sensitive to physical stressors.[1] Repeated freeze-thaw cycles, exposure to high temperatures, mechanical stress from agitation, and light exposure can all contribute to the formation of aggregates.[9][10][11][12]
Q2: How can I detect and quantify aggregation in my this compound ADC samples?
A2: Several analytical techniques are essential for monitoring this compound ADC aggregation and stability. A multi-technique approach is often recommended to gain a comprehensive understanding.[10][11]
| Analytical Technique | Principle | Information Provided |
| Size-Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic volume. | Quantifies high-molecular-weight (HMW) species (aggregates), monomer, and low-molecular-weight (LMW) fragments.[6][10][11][13] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles. | Provides information on the size distribution of particles in solution and can detect the early onset of aggregation.[4][10][11] |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Separates molecules based on their surface hydrophobicity. | Determines the drug-to-antibody ratio (DAR) and conjugation profile, which are related to aggregation propensity.[9][10][11] |
| Differential Scanning Calorimetry (DSC) | Measures the heat difference between a sample and a reference as a function of temperature. | Assesses the thermal stability of the ADC.[4][14] |
Q3: My this compound ADC shows aggregation immediately after conjugation. What are the immediate troubleshooting steps?
A3: Immediate post-conjugation aggregation is often due to the increased hydrophobicity of the ADC.[9] Here are some initial troubleshooting steps:
-
Review Conjugation Chemistry: Ensure the pH of the reaction buffer is not near the isoelectric point (pI) of the antibody, as this is where solubility is at a minimum.[9]
-
Assess Co-solvents: If using organic co-solvents like DMSO to dissolve the linker-payload, minimize the final concentration (ideally below 5% v/v), as higher concentrations can promote antibody aggregation.[9]
-
Consider Solid-Phase Conjugation: Immobilizing the antibody on a solid support during conjugation can physically separate the ADC molecules, preventing them from interacting and aggregating.[6][9]
Q4: I'm observing a gradual increase in this compound ADC aggregation during storage. What are the best practices for formulation and storage to ensure long-term stability?
A4: Gradual aggregation during storage is typically due to suboptimal formulation or storage conditions.[9] Most commercially approved ADCs are lyophilized to enhance stability.[8][15]
Troubleshooting Guides
Guide 1: Mitigating Aggregation During Formulation
This guide provides strategies to optimize your this compound ADC formulation to minimize aggregation.
1. Optimize Buffer Conditions:
-
pH: Maintain a pH where the ADC is most stable, typically between 5.0 and 8.0.[16] Buffers such as histidine, citrate, succinate, and phosphate (B84403) are commonly used.[16]
-
Ionic Strength: Adjusting the ionic strength with salts like NaCl can help screen charge-charge interactions and prevent aggregation.[9]
2. Utilize Stabilizing Excipients:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 and Polysorbate 80 are effective in preventing protein surface adsorption and aggregation.[][9]
-
Sugars (Cryo/Lyoprotectants): Sugars such as sucrose (B13894) and trehalose (B1683222) can act as stabilizers, particularly for lyophilized formulations.[9][15][17]
-
Amino Acids: Amino acids like arginine, glycine, and proline can also be used as stabilizers.[15][17]
3. Control Storage and Handling:
-
Temperature: Store ADCs at the recommended temperature, typically ultra-cold temperatures ranging from -20°C to -80°C, to minimize thermal stress.[9][18]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can cause denaturation and aggregation.[9][10][11] Aliquoting samples is recommended.
-
Light Exposure: Protect photosensitive payloads from light to prevent degradation that can lead to aggregation.[9][12]
-
Mechanical Stress: Minimize shaking and agitation during handling and transportation.[9][10][11]
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification
Objective: To quantify the percentage of high-molecular-weight (HMW) species, monomer, and low-molecular-weight (LMW) fragments in a this compound ADC sample.
Methodology:
-
Sample Preparation:
-
Dilute the this compound ADC sample to a concentration of approximately 1.0 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: A suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Run Time: Sufficient to allow for the elution of all species (typically 15-30 minutes).
-
-
Data Analysis:
-
Integrate the peaks corresponding to HMW species, monomer, and LMW fragments.
-
Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.
-
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
Objective: To determine the size distribution of particles in a this compound ADC solution and detect the presence of aggregates.
Methodology:
-
Sample Preparation:
-
Dilute the this compound ADC sample to a suitable concentration (e.g., 0.5-1.0 mg/mL) with the formulation buffer.
-
Filter the sample through a low-protein-binding 0.22 µm filter directly into a clean cuvette.
-
-
Instrument Setup:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Set the measurement parameters (e.g., scattering angle, laser wavelength).
-
-
Data Acquisition:
-
Place the cuvette in the instrument and allow the sample to thermally equilibrate.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution (hydrodynamic radius) and the polydispersity index (PDI). An increase in the average particle size or PDI over time can indicate aggregation.
-
Protocol 3: Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR and Hydrophobicity Profiling
Objective: To assess the drug-to-antibody ratio (DAR) distribution and overall hydrophobicity of the this compound ADC, which are linked to aggregation propensity.
Methodology:
-
Sample Preparation:
-
Dilute the this compound ADC sample to approximately 1.0 mg/mL.
-
Adjust the sample to a high salt concentration (e.g., by adding a stock solution of ammonium (B1175870) sulfate) to promote binding to the HIC column.[9]
-
-
Chromatographic Conditions:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high salt (100% A) to low salt (100% B) over 30-60 minutes.[9]
-
Flow Rate: 0.5 - 1.0 mL/min.[9]
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Peaks eluting at lower salt concentrations correspond to higher DAR species with greater hydrophobicity.
-
The peak profile provides a fingerprint of the DAR distribution and can be used to monitor batch-to-batch consistency and stability.
-
Visualizations
Caption: Troubleshooting workflow for this compound ADC aggregation.
Caption: Key factors influencing this compound ADC stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances and Limitations of Antibody Drug Conjugates for Cancer | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibody–Drug Conjugate Stability Probed by Variable-Temperature Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability assessment of Polatuzumab this compound and Brentuximab this compound using different analytical techniques [ouci.dntb.gov.ua]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability assessment of Polatuzumab this compound and Brentuximab this compound using different analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. veranova.com [veranova.com]
- 14. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unexplored Excipients in Biotherapeutic Formulations: Natural Osmolytes as Potential Stabilizers Against Thermally Induced Aggregation of IgG1 Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. susupport.com [susupport.com]
Vedotin Conjugation Optimization: A Technical Support Center
Welcome to the Technical Support Center for optimizing vedotin conjugation efficiency and yield. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of antibody-drug conjugates (ADCs) utilizing this compound payloads.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in ADCs?
A1: this compound refers to monomethyl auristatin E (MMAE), a potent synthetic antineoplastic agent.[1][] It functions as a microtubule-disrupting agent, inhibiting tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and ultimately apoptosis (programmed cell death).[1][3][4] Due to its high cytotoxicity, MMAE is not suitable for use as a standalone drug.[1] However, when conjugated to a monoclonal antibody that targets a specific tumor antigen, it can be delivered directly to cancer cells, minimizing systemic toxicity and enhancing therapeutic efficacy.[1][5]
Q2: What is a typical drug-to-antibody ratio (DAR) for this compound ADCs and why is it important?
A2: The drug-to-antibody ratio (DAR) is a critical quality attribute for ADCs, representing the average number of drug molecules conjugated to a single antibody. For this compound ADCs, the ideal DAR typically ranges between 2 and 4.[] Over-conjugation (high DAR) can lead to issues such as reduced solubility, increased aggregation, and faster clearance from circulation, potentially increasing toxicity.[][7] Under-conjugation (low DAR) may result in insufficient potency to effectively kill target cancer cells.[] Therefore, optimizing and controlling the DAR is crucial for achieving the desired therapeutic window.
Q3: What are the most common conjugation strategies for this compound?
A3: The most prevalent method for conjugating this compound (MMAE) involves cysteine-thiol chemistry. This typically involves the partial or full reduction of the antibody's interchain disulfide bonds to generate free thiol groups, which then react with a maleimide-functionalized linker-payload.[8] Brentuximab this compound, for example, utilizes this method.[][8] Another approach is lysine (B10760008) conjugation, which targets the primary amine groups of lysine residues on the antibody surface.[][10] However, this often results in a more heterogeneous mixture of ADC species.[11] Site-specific conjugation technologies are also being developed to produce more homogeneous ADCs with a precisely controlled DAR.[11][12]
Q4: How does the linker chemistry impact the efficacy of a this compound ADC?
A4: The linker is a critical component that connects the antibody to the this compound payload. Its chemistry directly influences the ADC's stability, pharmacokinetics, and mechanism of payload release.[][] this compound ADCs commonly use cleavable linkers, such as the valine-citrulline (VC) linker, which is designed to be stable in the bloodstream but is cleaved by lysosomal proteases like cathepsin B once the ADC is internalized by the target cell.[8][][][14] This ensures that the potent MMAE payload is released preferentially inside the cancer cell, minimizing off-target toxicity.[]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound conjugation experiments, providing potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low Conjugation Yield / Low DAR | Antibody-Related: • Low antibody concentration. • Presence of interfering substances in the antibody buffer (e.g., Tris, glycine, BSA).[15] • Low purity of the monoclonal antibody.[15] Reaction Condition-Related: • Suboptimal molar ratio of linker-payload to antibody.[15] • Insufficient reaction time or suboptimal temperature.[] • Incomplete reduction of disulfide bonds. Linker-Payload-Related: • Degradation or instability of the linker-payload.[15] | Antibody Preparation: • Concentrate the antibody to at least 0.5-2 mg/mL.[15][] • Perform buffer exchange into an appropriate conjugation buffer (e.g., PBS) to remove interfering substances.[15] • Ensure antibody purity is >95%.[15] Reaction Optimization: • Optimize the molar excess of the linker-payload. Start with a 5-15 fold molar excess and titrate as needed.[17] • Increase reaction time or temperature according to the protocol, while monitoring for aggregation. • Ensure complete reduction by using a sufficient molar excess of reducing agent (e.g., TCEP) and optimizing incubation time and temperature.[8][18] Linker-Payload Quality: • Use fresh, high-quality linker-payload. Store aliquots as recommended to avoid repeated freeze-thaw cycles.[3] |
| ADC Aggregation | • High hydrophobicity of the this compound payload.[7][19] • High DAR, leading to increased surface hydrophobicity.[19] • Suboptimal buffer conditions (e.g., pH, ionic strength). • Extended reaction times or elevated temperatures.[15] | • Use hydrophilic linkers or introduce hydrophilic modifications (e.g., PEG) to counteract payload hydrophobicity.[][20] • Optimize the conjugation reaction to target a lower DAR (typically 2-4).[] • Screen different buffer conditions to find the optimal formulation for your specific ADC. • Minimize reaction time and temperature while ensuring complete conjugation. • Purify the ADC promptly after the reaction is complete. |
| Payload Precipitation | • Poor aqueous solubility of the this compound linker-payload.[15][21] | • Dissolve the linker-payload in a small amount of a compatible organic co-solvent (e.g., DMSO) before adding it to the aqueous reaction buffer.[17] • Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to prevent antibody denaturation.[17] |
| Inconsistent Results Between Batches | • Variability in antibody quality or concentration. • Inconsistent reagent preparation and storage.[3] • Minor deviations in the experimental protocol.[3] • Cell line instability for in vitro assays.[3] | • Use a consistent source and batch of antibody. Accurately determine the concentration before each conjugation. • Prepare fresh reagents and store them properly. Aliquot reagents to avoid multiple freeze-thaw cycles.[3] • Adhere strictly to the established protocol, paying close attention to incubation times, temperatures, and reagent addition order. • For cellular assays, ensure consistent cell density, health, and passage number.[3] |
Key Experimental Protocols
Protocol 1: Cysteine-Based this compound (MMAE) Conjugation
Objective: To conjugate a maleimide-activated this compound linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL in a suitable buffer (e.g., PBS).[17]
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) stock solution.
-
Maleimide-activated this compound linker-payload (e.g., mc-vc-PABC-MMAE) dissolved in DMSO.[18]
-
Conjugation Buffer: Phosphate buffer with EDTA (e.g., PBS, pH 7.4).[17][18]
-
Quenching reagent: N-acetylcysteine solution.[18]
-
Purification columns (e.g., Size Exclusion Chromatography - SEC).[17]
Methodology:
-
Antibody Preparation:
-
Perform a buffer exchange to transfer the mAb into the conjugation buffer.
-
Adjust the mAb concentration to 5-10 mg/mL.[17]
-
-
Antibody Reduction:
-
Conjugation Reaction:
-
Immediately after reduction, add the maleimide-activated this compound linker-payload solution to the reduced antibody. A 5-10 fold molar excess of the linker-payload over the available thiol groups is a common starting point.[17]
-
Ensure the final concentration of DMSO is below 10% (v/v).[17]
-
Incubate at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups.
-
-
Purification:
-
Purify the ADC from unconjugated linker-payload and other reaction components using Size Exclusion Chromatography (SEC).[17] Equilibrate the SEC column with the desired final formulation buffer.
-
Protocol 2: Determination of Average DAR by UV-Vis Spectroscopy
Objective: To calculate the average DAR of the purified this compound ADC.
Methodology:
-
Measure the UV-Vis spectrum of the purified ADC solution.
-
Record the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the this compound payload (MMAE).
-
Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.
-
The average DAR is the molar ratio of the payload concentration to the antibody concentration.[17]
Visualizing Key Processes
To aid in understanding the critical aspects of this compound ADC function and production, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
Caption: Mechanism of action of a this compound (MMAE) antibody-drug conjugate.
Caption: General experimental workflow for this compound conjugation.
References
- 1. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of action of Brentuximab this compound? [synapse.patsnap.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biopharminternational.com [biopharminternational.com]
- 14. cellmosaic.com [cellmosaic.com]
- 15. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Vedotin Drug-to-Antibody Ratio (DAR) Calculation
Welcome to the technical support center for challenges in calculating the vedotin drug-to-antibody ratio (DAR). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to DAR determination for this compound-based antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the drug-to-antibody ratio (DAR) and why is it a critical quality attribute for this compound ADCs?
The drug-to-antibody ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1] For this compound ADCs, where monomethyl auristatin E (MMAE) is the cytotoxic payload, the DAR is a critical quality attribute (CQA) because it directly influences the ADC's efficacy and safety.[2][3] An optimal DAR ensures a sufficient therapeutic window, balancing the potency of the ADC against potential toxicity.[1] Inconsistent DAR can lead to variability in clinical outcomes.[4]
Q2: What are the primary analytical techniques used to determine the DAR of this compound ADCs?
The most common techniques for DAR determination of this compound ADCs include:
-
Hydrophobic Interaction Chromatography (HIC): Considered a gold standard, especially for cysteine-linked ADCs, as it separates ADC species based on the hydrophobicity conferred by the conjugated drug.[1][5][6]
-
Mass Spectrometry (MS): Provides accurate mass measurements of the intact ADC and its subunits, allowing for direct determination of the DAR and distribution of different drug-loaded species.[7][8][9] Native MS is particularly useful for preserving the non-covalent interactions of the antibody chains.[7][10]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after reducing the ADC to separate the light and heavy chains, allowing for calculation of the average DAR based on the chromatographic profile of the conjugated chains.[11][12]
-
Ultraviolet-Visible (UV/Vis) Spectroscopy: A simpler and quicker method that estimates the average DAR based on the differential absorbance of the protein and the drug at specific wavelengths.[11][][14][15]
Q3: What are the main challenges associated with calculating the DAR for this compound ADCs?
The primary challenges stem from the inherent heterogeneity of ADCs. This includes:
-
Mixture of Species: The conjugation process results in a mixture of antibodies with varying numbers of drugs attached (e.g., DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs), as well as unconjugated antibodies.[5][11]
-
Positional Isomers: For some conjugation methods, the drug can be attached at different sites on the antibody, leading to positional isomers that may have different properties.[16]
-
Analytical Method Limitations: Each analytical technique has its own set of advantages and disadvantages, and no single method may be sufficient for complete characterization.[17] For instance, UV/Vis spectroscopy provides an average DAR but no information on the distribution of different species.[1]
-
Sample Preparation: The preparation of the ADC sample before analysis can significantly impact the results. For example, reduction of disulfide bonds is necessary for RP-HPLC analysis of subunits.[18]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Average DAR Values from HIC Analysis
Possible Causes:
-
Improper Mobile Phase Preparation: The concentration of the salt in the mobile phase (e.g., ammonium (B1175870) sulfate) is critical for proper separation.[]
-
Column Variability: Different HIC columns can yield different separation profiles.
-
Integration Errors: Incorrect peak integration can lead to inaccurate DAR calculations.
-
Sample Degradation: Improper storage or handling of the ADC can lead to the formation of odd DAR species or aggregation.[19]
Troubleshooting Steps:
-
Verify Mobile Phase Preparation: Ensure accurate salt concentrations and pH of the mobile phases. Filter the mobile phases before use.[6]
-
Column Equilibration and Cleaning: Adequately equilibrate the column before each injection and perform regular cleaning to remove any bound species.
-
Optimize Integration Parameters: Manually review and adjust peak integration parameters to ensure all relevant peaks are correctly integrated.
-
Assess Sample Integrity: Analyze the sample using a complementary technique like size-exclusion chromatography (SEC) to check for aggregation.
Issue 2: Poor Resolution of DAR Species in Mass Spectrometry
Possible Causes:
-
Suboptimal Desalting: Incomplete removal of salts can suppress the MS signal and broaden the peaks.
-
Instrument Calibration: An improperly calibrated mass spectrometer will not provide accurate mass measurements.
-
Denaturation of ADC: For native MS, harsh conditions can cause the ADC to denature, leading to complex and uninterpretable spectra.
-
Complex Glycosylation Profile: The inherent heterogeneity from glycosylation can complicate the mass spectrum.
Troubleshooting Steps:
-
Optimize Desalting: Use appropriate desalting columns or techniques and ensure complete salt removal.
-
Calibrate the Mass Spectrometer: Calibrate the instrument across the relevant mass range using appropriate standards.
-
Maintain Native Conditions: For native MS, use a neutral pH buffer and gentle ionization conditions to preserve the intact ADC structure.[10]
-
Deglycosylation: Consider enzymatic deglycosylation of the ADC before MS analysis to simplify the spectrum and improve resolution of DAR species.[3]
Issue 3: Discrepancies in DAR Values Between Different Analytical Methods
Possible Causes:
-
Method-Specific Biases: Each technique measures the DAR based on different principles, which can lead to inherent biases. For example, UV/Vis spectroscopy relies on extinction coefficients that may not be perfectly accurate.
-
Incomplete Resolution: In chromatographic methods, co-elution of different DAR species can lead to inaccurate quantification.
-
Different Sample Treatments: The sample preparation for each method is different (e.g., native for HIC and MS, reduced for RP-HPLC), which can affect the results.
Troubleshooting Steps:
-
Understand Method Limitations: Be aware of the strengths and weaknesses of each technique.
-
Method Orthogonality: Use orthogonal methods to obtain a comprehensive understanding of the DAR. For example, HIC can provide the distribution of DAR species, while MS can confirm the identity of each peak.[7]
-
Cross-Validation: Where possible, use one technique to validate the results of another. For instance, collect HIC fractions and analyze them by MS to confirm the DAR of each peak.[7]
Data Presentation
Table 1: Comparison of Common Analytical Techniques for this compound DAR Determination
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| HIC | Separation based on hydrophobicity | Average DAR, DAR distribution, naked antibody content | Robust, reproducible, good for cysteine-linked ADCs | May not be suitable for all ADCs, resolution can be challenging |
| MS | Mass-to-charge ratio measurement | Accurate mass, average DAR, DAR distribution, structural information | High accuracy and specificity, can identify modifications | Requires specialized equipment and expertise, sensitive to sample purity |
| RP-HPLC | Separation based on polarity (after reduction) | Average DAR based on subunit analysis | Good resolution of light and heavy chains | Destructive method (requires reduction), indirect DAR measurement |
| UV/Vis | Absorbance of protein and drug | Average DAR | Simple, rapid, requires minimal sample | Provides only an average value, no distribution information, less accurate |
Experimental Protocols
Key Experiment: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify the different drug-loaded species of a this compound ADC to calculate the average DAR.
Methodology:
-
Sample Preparation: Dilute the this compound ADC sample to a suitable concentration (e.g., 1 mg/mL) in the initial mobile phase (high salt concentration).
-
Chromatographic System: Use an HPLC system equipped with a UV detector (monitoring at 280 nm) and a suitable HIC column (e.g., Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: High salt concentration buffer (e.g., 1.5 M ammonium sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt concentration buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Gradient Elution: Start with a high percentage of Mobile Phase A to promote binding of the ADC to the column. Gradually decrease the salt concentration by increasing the percentage of Mobile Phase B. This will cause the ADC species to elute in order of increasing hydrophobicity (i.e., DAR 0 will elute first, followed by DAR 2, DAR 4, etc.).
-
Data Analysis: Integrate the peak areas of all eluted species. The average DAR is calculated using the following formula:
Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
Mandatory Visualization
Caption: Workflow for DAR determination using HIC.
Caption: Workflow for DAR determination using Native MS.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. certara.com [certara.com]
- 3. lcms.cz [lcms.cz]
- 4. lcms.cz [lcms.cz]
- 5. molnar-institute.com [molnar-institute.com]
- 6. agilent.com [agilent.com]
- 7. Innovative native MS methodologies for antibody drug conjugate characterization: High resolution native MS and IM-MS for average DAR and DAR distribution assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 16. Analysis of antibody-drug conjugates by comprehensive on-line two-dimensional hydrophobic interaction chromatography x reversed phase liquid chromatography hyphenated to high resolution mass spectrometry. II- Identification of sub-units for the characterization of even and odd load drug species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. adcreview.com [adcreview.com]
- 18. mdpi.com [mdpi.com]
- 19. ovid.com [ovid.com]
Technical Support Center: Mitigating Off-target Toxicity of Vedotin ADCs
This technical support center is designed for researchers, scientists, and drug development professionals working with vedotin-based Antibody-Drug Conjugates (ADCs). Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges in reducing off-target toxicity and enhancing the therapeutic index of your ADCs.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the development of this compound ADCs and provides actionable solutions.
Q1: My this compound ADC exhibits potent and specific cytotoxicity in vitro, but demonstrates significant off-target toxicity in animal models. What are the primary causes and how can I troubleshoot this?
A1: This is a frequent challenge in ADC development, often pointing to premature payload release in systemic circulation or non-specific uptake of the ADC.[1] The monomethyl auristatin E (MMAE) payload is highly potent, and its release in healthy tissues can lead to dose-limiting toxicities.[2]
Troubleshooting Steps:
-
Assess Linker Stability: The valine-citrulline (vc) linker, common in this compound ADCs, is designed to be cleaved by lysosomal proteases like Cathepsin B within the target cell.[3] However, it can also be susceptible to premature cleavage by extracellular proteases, such as neutrophil elastase, in the bloodstream.[4]
-
Analyze Payload Hydrophobicity: MMAE is inherently hydrophobic, which can lead to non-specific uptake by healthy cells and contribute to off-target toxicity.[5][6] This hydrophobicity can also cause the ADC to aggregate, leading to faster clearance and uptake by the reticuloendothelial system.[7]
-
Solution: Increase the hydrophilicity of the drug-linker. This can be achieved by incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) or charged groups.[6][7] Alternatively, explore more hydrophilic auristatin derivatives.
-
-
Evaluate Conjugation Strategy: Traditional conjugation methods targeting lysine (B10760008) or cysteine residues result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DAR).[8] Species with high DARs can be more prone to aggregation and rapid clearance, contributing to off-target toxicity.[9]
Q2: I am observing significant hematological toxicities, such as neutropenia and thrombocytopenia, in my in vivo studies. What are the underlying mechanisms and mitigation strategies?
A2: Hematological toxicity is a known class-effect of microtubule-disrupting agents like MMAE and is a common dose-limiting toxicity for this compound ADCs.[4][12]
Potential Causes and Solutions:
-
Payload-Mediated Toxicity: MMAE disrupts microtubule function in rapidly dividing cells, including hematopoietic precursors in the bone marrow.[13]
-
"Sink" Effect and Non-Specific Uptake: ADCs can be non-specifically taken up by various cells, including those in the liver and immune cells, leading to payload release and systemic toxicity.[9]
Q3: My this compound ADC preparation shows signs of aggregation. How does this impact off-target toxicity, and what can be done to prevent it?
A3: ADC aggregation is a critical issue that can significantly impact safety and efficacy. Aggregates are often cleared more rapidly from circulation and can be taken up non-specifically by phagocytic cells, leading to off-target toxicity and potentially immunogenicity.[15] The hydrophobic nature of MMAE is a major contributor to aggregation, especially at higher DARs.[2]
Prevention and Troubleshooting:
-
Incorporate Hydrophilic Linkers: This is a primary strategy to counteract the hydrophobicity of the payload and reduce the propensity for aggregation.[6][16] PEGylated linkers are commonly used for this purpose.[9]
-
Control the DAR: Higher DARs increase the overall hydrophobicity of the ADC. Site-specific conjugation allows for the production of ADCs with a lower, more uniform DAR (e.g., 2 or 4), which are less prone to aggregation.[8]
-
Formulation Optimization: Develop a stable formulation with appropriate excipients (e.g., surfactants, stabilizers) to minimize aggregation during storage and administration.
-
Analytical Characterization: Routinely monitor ADC preparations for aggregates using techniques like size-exclusion chromatography (SEC).[17]
Section 2: Quantitative Data Summary
The following tables provide a comparative overview of how different strategies can impact the properties and performance of this compound ADCs.
Table 1: Impact of Linker Hydrophilicity on this compound ADC Properties
| Linker Type | Typical DAR | Aggregation Potential | Plasma Clearance | Therapeutic Index | Reference(s) |
| Hydrophobic (e.g., conventional vc-PAB) | 3-4 | Increased | Faster | Narrower | [5][7] |
| Hydrophilic (e.g., PEGylated, glucuronide) | Up to 8 | Significantly Reduced | Slower | Wider | [5][6][9] |
Table 2: Comparison of Conjugation Strategies on this compound ADC Characteristics
| Conjugation Method | DAR | Homogeneity | In Vivo Performance | Off-Target Toxicity | Reference(s) |
| Conventional (Lysine/Cysteine) | Heterogeneous (0-8) | Low | Variable PK, potential for rapid clearance of high-DAR species | Higher, due to heterogeneity and aggregation | [8][18] |
| Site-Specific | Homogeneous (e.g., 2 or 4) | High | Improved PK and stability | Reduced, due to homogeneity and lower aggregation | [10][11] |
Table 3: Representative In Vitro Potency of MMAE and this compound ADCs
| Compound | Target/Cell Line | IC50 Range | Reference(s) |
| Free MMAE | Various Cancer Cell Lines | pM to low nM | [19][20] |
| Brentuximab this compound | CD30+ cell lines | pM range | [19] |
| Enfortumab this compound | Nectin-4+ cell lines | pM range | [19] |
| Polatuzumab this compound | CD79b+ cell lines | pM range | [19] |
Note: IC50 values are highly dependent on the specific cell line and assay conditions.
Section 3: Detailed Experimental Protocols
This section provides methodologies for key experiments to evaluate the properties of this compound ADCs related to off-target toxicity.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of a cell population by 50% (IC50).
Materials:
-
Antigen-positive (target) and antigen-negative (control) cell lines
-
Complete cell culture medium
-
This compound ADC, non-targeting control ADC, and free MMAE payload
-
96-well sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[21][22]
-
ADC Treatment: Prepare serial dilutions of the test ADC, control ADC, and free MMAE in complete culture medium. Remove the existing medium from the cells and add the diluted compounds.[22]
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours for MMAE).[21]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[21]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[21]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the logarithm of the compound concentration to determine the IC50 value.[22]
Protocol 2: Plasma Stability Assay (LC-MS Method)
This assay quantifies the stability of the ADC and the extent of premature payload release in plasma.
Materials:
-
Test ADC
-
Mouse, rat, or human plasma
-
Phosphate-buffered saline (PBS)
-
Protein A/G magnetic beads for immunocapture
-
Elution buffer
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 144 hours).[17][23]
-
Sample Collection: At each time point, collect an aliquot and freeze it at -80°C to stop the reaction.[17]
-
Immunoaffinity Capture: Thaw the samples and use Protein A/G beads to isolate the ADC from the plasma matrix.[17]
-
Elution: Elute the captured ADC from the beads.[17]
-
LC-MS Analysis: Analyze the eluted samples using LC-MS to determine the average DAR. A decrease in the average DAR over time indicates payload loss.[17] The supernatant can also be analyzed to quantify the amount of free payload released.[24]
Protocol 3: Bystander Effect Assay (Co-culture Method)
This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, labeled with a fluorescent marker (e.g., GFP)
-
This compound ADC and controls
-
96-well plates
-
High-content imaging system or flow cytometer
Procedure:
-
Cell Seeding: Co-culture the Ag+ and fluorescently labeled Ag- cells in a 96-well plate at a defined ratio.[25]
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 72-120 hours.[25]
-
Data Acquisition: Use an imaging system or flow cytometry to distinguish between the two cell populations and quantify the viability of the Ag- (GFP-positive) cells.[25]
-
Data Analysis: A significant decrease in the viability of the Ag- population in the presence of Ag+ cells and the ADC, compared to controls, indicates a bystander effect.[25]
Section 4: Visualizations
The following diagrams illustrate key concepts and workflows related to mitigating this compound ADC off-target toxicity.
Caption: Key strategies and their outcomes for reducing this compound ADC off-target toxicity.
Caption: A logical workflow for troubleshooting unexpected in vivo toxicity of this compound ADCs.
Caption: The signaling pathway of the this compound ADC bystander killing effect.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Site-specific antibody drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Stability assessment of Polatuzumab this compound and Brentuximab this compound using different analytical techniques. | Semantic Scholar [semanticscholar.org]
- 19. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]
- 25. benchchem.com [benchchem.com]
optimizing linker chemistry for improved vedotin ADC performance
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting assistance and answers to frequently asked questions regarding the optimization of linker chemistry for vedotin-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Guide 1: Low In Vitro Potency or Efficacy
Q1: My this compound ADC shows poor cytotoxic activity in my in vitro cell-based assays. What are the potential causes and how can I troubleshoot this?
A1: Low in vitro potency is a common issue that can stem from several factors related to the ADC's components and its interaction with the target cell. A systematic evaluation is required to pinpoint the problem.
Possible Causes & Troubleshooting Steps:
-
Poor Antibody Binding: The conjugation process may have compromised the antibody's ability to bind to its target antigen.
-
Troubleshooting: Verify that the unconjugated antibody binds to the target cells with high affinity using methods like ELISA or flow cytometry. Compare the binding affinity of the conjugated ADC to the unconjugated antibody to ensure it hasn't been significantly reduced.[1]
-
-
Inefficient ADC Internalization: For the this compound payload (MMAE) to be released, the ADC must be internalized by the target cell, typically through receptor-mediated endocytosis.[2]
-
Troubleshooting: Assess ADC internalization using fluorescently labeled ADCs with microscopy or flow cytometry to confirm uptake by the target cells.[1][]
-
-
Inefficient Linker Cleavage: this compound ADCs typically use a valine-citrulline (Val-Cit) linker, which is designed to be cleaved by lysosomal proteases like Cathepsin B.[4][] If the target cells have low levels of these enzymes, the payload will not be efficiently released.[1]
-
Inactive Payload: The conjugation chemistry or subsequent handling may have inactivated the monomethyl auristatin E (MMAE) payload.
-
Troubleshooting: Confirm the potency of the "free" MMAE payload in a cytotoxicity assay with your target cell line to ensure it is active.[1]
-
-
Target Antigen Expression: The target cell line may have low or heterogeneous expression of the target antigen, leading to insufficient delivery of the payload.
-
Troubleshooting: Quantify the antigen expression level on your target cells using techniques like quantitative flow cytometry.
-
Guide 2: ADC Aggregation
Q2: I am observing high levels of aggregation in my this compound ADC preparation. What causes this and how can it be mitigated?
A2: Aggregation, the self-association of ADC molecules into high-molecular-weight species, is a critical issue that can reduce efficacy, alter pharmacokinetics, and increase the risk of an immunogenic response.[7] It is often driven by the increased hydrophobicity of the ADC compared to the parent antibody.
Primary Causes:
-
Payload Hydrophobicity: The MMAE payload is highly hydrophobic. Attaching multiple MMAE molecules to the antibody's surface increases its overall hydrophobicity, promoting self-association to minimize exposure to the aqueous environment.[7][8]
-
High Drug-to-Antibody Ratio (DAR): Higher DAR values correlate with increased hydrophobicity and a greater propensity for aggregation.[9] ADCs with DARs of 8 have been shown to have faster systemic clearance and a narrower therapeutic index than those with lower DARs.[9]
-
Conjugation Process Stress: The chemical conditions used during conjugation (e.g., pH, organic co-solvents, temperature) can cause conformational stress on the antibody, exposing hydrophobic regions that lead to aggregation.[7][10]
-
Suboptimal Formulation: An inappropriate buffer pH (especially near the antibody's isoelectric point) or ionic strength can reduce ADC solubility and promote aggregation.[7][10]
-
Storage and Handling: Physical stressors like repeated freeze-thaw cycles, high temperatures, and vigorous shaking can induce aggregation.[7]
Mitigation Strategies:
-
Optimize DAR: Aim for a lower, more homogeneous DAR (typically 2 to 4) to reduce hydrophobicity. This can be achieved by controlling the stoichiometry of the conjugation reaction or by using site-specific conjugation methods.[11]
-
Introduce Hydrophilic Linkers/Spacers: Incorporate hydrophilic elements, such as polyethylene (B3416737) glycol (PEG) spacers, into the linker design to offset the hydrophobicity of the payload and improve solubility.[][13][14]
-
Formulation Optimization: Screen different buffer systems, pH levels, and ionic strengths. Add stabilizing excipients like polysorbates (e.g., Polysorbate 20/80) or sugars (e.g., sucrose, trehalose) to the final formulation.[11]
-
Control Process Parameters: Tightly control conjugation reaction conditions. Consider alternative manufacturing techniques, such as immobilizing the antibody on a solid support during conjugation to prevent molecules from interacting and aggregating.[10][15]
Guide 3: Poor In Vivo Performance Despite Good In Vitro Potency
Q3: My this compound ADC is potent in vitro, but shows poor efficacy and/or high toxicity in my mouse xenograft model. Why is there a discrepancy?
A3: This is a well-documented challenge often related to the stability of the linker in circulation. The ideal linker is stable in the bloodstream to prevent premature payload release but is efficiently cleaved inside the target cell.[14][16]
Primary Cause: Linker Instability in Mouse Plasma
-
The commonly used Val-Cit dipeptide linker in this compound ADCs is known to be susceptible to premature cleavage by carboxylesterases present in mouse plasma.[1] This leads to the systemic release of the toxic MMAE payload before the ADC reaches the tumor.
-
This premature release reduces the amount of payload delivered to the tumor (decreasing efficacy) and increases systemic exposure to the free toxin (increasing off-target toxicity).[9][17]
-
Importantly, this instability is species-specific. The Val-Cit linker is significantly more stable in the plasma of rats, non-human primates, and humans.[1][18] For example, one study reported a linker half-life of ~230 hours in monkeys, indicating high stability.[18]
Troubleshooting & Mitigation:
-
Perform a Plasma Stability Assay: Incubate the ADC in mouse plasma and human plasma and measure the amount of released payload over time using techniques like RP-HPLC or LC-MS.[19][20] This will confirm if linker instability is the root cause.
-
Consider Alternative Linkers: If instability is confirmed, explore linkers known to be more stable in mouse plasma. The valine-alanine (Val-Ala) dipeptide linker, for instance, has shown greater stability while retaining efficient intracellular cleavage.[1][21]
-
Use an Appropriate Animal Model: If the Val-Cit linker is required, consider using a different preclinical species, such as rat, where the linker is more stable, to obtain more predictive efficacy and toxicity data.
-
Evaluate Pharmacokinetics (PK): Conduct PK studies in mice to measure the concentration of the intact ADC, total antibody, and released payload over time. Rapid clearance of the intact ADC and a high concentration of free MMAE would support the linker instability hypothesis.[20]
Quantitative Data Summary
Table 1: Comparison of Common Cleavable Linker Chemistries for Auristatin ADCs
| Linker Type | Cleavage Mechanism | Key Example | Stability in Circulation | Bystander Effect Potential | Key Considerations |
| Protease-Sensitive | Cleavage by lysosomal proteases (e.g., Cathepsin B)[4] | Valine-Citrulline (vc) | Generally stable, but susceptible to cleavage in mouse plasma[1] | High (released MMAE is cell-permeable)[22][23] | Most successful class for this compound ADCs like Adcetris® and Padcev®.[4][9] |
| Protease-Sensitive | Cleavage by lysosomal proteases | Valine-Alanine (va) | More stable in mouse plasma compared to Val-Cit; similar stability in human plasma.[21] | High (releases cell-permeable MMAE) | Can support higher DAR with less aggregation compared to Val-Cit.[21] |
| pH-Sensitive | Hydrolysis in acidic environments (endosomes/lysosomes)[4] | Hydrazone | Prone to gradual hydrolysis at physiological pH, leading to higher systemic toxicity.[4][21] | Moderate to High | Largely superseded by more stable linker chemistries in modern ADCs.[4] |
| Glutathione-Sensitive | Reduction of disulfide bond in the high-glutathione intracellular environment[4] | SPDB | Stability can be modulated by steric hindrance around the disulfide bond.[4] | Moderate | Balancing plasma stability and efficient intracellular release can be challenging.[4] |
Experimental Protocols
Protocol 1: Plasma Stability Assay
Objective: To determine the stability of a this compound ADC in plasma by quantifying the premature release of the MMAE payload.
Methodology:
-
Reagents & Materials: this compound ADC, control plasma (e.g., mouse, rat, human), PBS, protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard), 37°C incubator, centrifuge, HPLC system with a C18 column.
-
Procedure: a. Dilute the this compound ADC to a final concentration (e.g., 100 µg/mL) in plasma from the desired species. Prepare a parallel control sample in PBS. b. Incubate all samples at 37°C. c. At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect an aliquot (e.g., 50 µL) from each sample. d. Immediately stop the reaction by adding 3-4 volumes of cold acetonitrile to precipitate plasma proteins. e. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein. f. Carefully collect the supernatant containing the released payload.
-
Analysis: a. Analyze the supernatant by Reverse-Phase HPLC (RP-HPLC) to separate and quantify the free MMAE payload.[19] b. Use a standard curve of known MMAE concentrations to calculate the amount of released drug at each time point. c. Plot the percentage of released payload versus time to determine the stability profile and half-life of the linker in plasma.
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average Drug-to-Antibody Ratio (DAR) and the distribution of different drug-loaded species in an ADC preparation.
Methodology:
-
Reagents & Materials: ADC sample, HIC column (e.g., TSKgel Butyl-NPR), mobile phase A (e.g., sodium phosphate (B84403) buffer with high salt concentration), mobile phase B (e.g., sodium phosphate buffer with isopropanol, no salt), HPLC system with a UV detector (280 nm).
-
Procedure: a. Equilibrate the HIC column with a high percentage of mobile phase A. b. Inject the ADC sample (typically 10-50 µg). c. Elute the ADC species using a decreasing salt gradient (and increasing organic solvent gradient). The more hydrophobic, higher-DAR species will elute later.
-
Analysis: a. Integrate the areas of the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.). b. Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / Σ (% Peak Area of all Species)[]
Protocol 3: Aggregation Analysis by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high-molecular-weight (HMW) aggregates in an ADC sample.
Methodology:
-
Reagents & Materials: ADC sample, SEC column (e.g., TSKgel G3000SWxl), mobile phase (e.g., phosphate-buffered saline), HPLC system with a UV detector (280 nm).
-
Procedure: a. Equilibrate the SEC column with the mobile phase at a constant flow rate. b. Inject the ADC sample (typically 20-100 µg). c. Run the separation isocratically. Larger molecules (aggregates) will elute first, followed by the monomer, and then any low-molecular-weight fragments.
-
Analysis: a. Integrate the peak areas for the HMW species and the monomer. b. Calculate the percentage of aggregate: % Aggregate = (Area of HMW Peaks / Total Area of all Peaks) * 100[][7]
Signaling and Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. benchchem.com [benchchem.com]
- 8. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. benchchem.com [benchchem.com]
- 13. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 14. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
- 21. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 22. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab this compound and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
troubleshooting inconsistent results in vedotin in vitro assays
Welcome to the technical support center for vedotin in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during in vitro experiments with this compound-based antibody-drug conjugates (ADCs).
Issue 1: High Variability or Poor Reproducibility in Cytotoxicity Assays
Question: We are observing inconsistent IC50 values for our this compound ADC across different experiments. What are the potential causes and solutions?
Answer:
Inconsistent results in cytotoxicity assays are a common challenge in ADC research.[1] The complexity of ADCs, which combine a biologic and a cytotoxic payload, introduces multiple sources of variability.[1] Key factors to investigate include:
-
Cell-Related Issues:
-
Cell Line Stability: Ensure you are using a consistent and well-characterized cell bank.[1] Cell lines can change their characteristics over time, including antigen expression levels, with increasing passage numbers.[1] It is recommended to use cells within a defined passage number range for all experiments.
-
Antigen Expression: Verify the expression level of the target antigen on your cells. Variability in receptor density can significantly alter ADC potency.[1]
-
Cell Health and Seeding Density: Inconsistent cell health or seeding density can lead to variable results.[2] Standardize your cell seeding protocol and ensure cells are healthy and in the logarithmic growth phase before starting the assay.[2]
-
-
Reagent and ADC Integrity:
-
ADC Aggregation: this compound ADCs can be prone to aggregation due to the hydrophobicity of the MMAE payload, which can reduce efficacy.[3] Visually inspect ADC solutions for precipitation and consider analytical techniques like Size Exclusion Chromatography (SEC) to assess aggregation.[3][4]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can damage the ADC and lead to aggregation.[3] Aliquot your ADC upon receipt to minimize the number of freeze-thaw cycles.
-
Reagent Consistency: Inconsistencies in media, serum batches, or other reagents can introduce variability.[1]
-
-
Assay Protocol and Execution:
-
Incubation Time: The duration of ADC exposure can significantly impact the observed cytotoxicity. Optimize and standardize the incubation time for your specific cell line and ADC.[1]
-
Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, can be a major source of error.[5] Ensure pipettes are calibrated and use proper pipetting techniques.[5]
-
Edge Effects: In 96-well plates, wells on the edge can be prone to evaporation, leading to altered drug concentrations. To mitigate this, avoid using the outer wells or fill them with sterile PBS.[6]
-
Issue 2: Lower Than Expected Potency of the this compound ADC
Question: Our this compound ADC is showing lower cytotoxic activity than anticipated. What could be the reason?
Answer:
Several factors can contribute to lower-than-expected potency of a this compound ADC:
-
ADC Quality and Stability:
-
Drug-to-Antibody Ratio (DAR): The DAR is a critical quality attribute that influences ADC potency.[7] A lower than expected DAR will result in reduced cytotoxic payload delivery. This can be assessed using techniques like Hydrophobic Interaction Chromatography (HIC).[7][8]
-
Linker Instability: The linker connecting the antibody to the MMAE payload must be stable in the extracellular environment but cleavable inside the target cell.[9] Premature cleavage of the linker can lead to a loss of potency.[10]
-
Aggregation: As mentioned previously, ADC aggregation can mask the antigen-binding site and reduce the effective concentration of the ADC.[3]
-
-
Target Cell Characteristics:
-
Low Antigen Expression: The target antigen must be sufficiently expressed on the surface of the cancer cells for effective ADC binding and internalization.[11]
-
Inefficient Internalization: The ADC must be efficiently internalized by the target cell to release its cytotoxic payload.[12] The rate of internalization can vary between different antibodies and cell lines.[12]
-
Drug Efflux Pumps: Cancer cells can develop resistance to cytotoxic agents by overexpressing efflux pumps that actively remove the drug from the cell.
-
Issue 3: Observing Cytotoxicity in Antigen-Negative Cells (Bystander Effect)
Question: We are observing cell death in antigen-negative cells co-cultured with antigen-positive cells treated with our this compound ADC. Is this expected?
Answer:
Yes, this phenomenon is known as the "bystander effect" and is a characteristic of ADCs with cleavable linkers and membrane-permeable payloads like MMAE.[9][13] Once the this compound ADC is internalized by an antigen-positive cell and the MMAE payload is released, the hydrophobic MMAE can diffuse out of the target cell and kill neighboring antigen-negative cells.[13][] This can be advantageous in treating tumors with heterogeneous antigen expression.[15]
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effect of a this compound ADC on a cancer cell line.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9]
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[9]
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the ADC dilutions.[9]
-
Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 72-96 hours) at 37°C in a 5% CO2 humidified incubator.
-
-
Cell Viability Assessment (MTT Assay Example):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.[9]
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the viability data against the ADC concentration and determine the IC50 value using non-linear regression analysis.[9]
-
Protocol 2: ADC Internalization Assay (Flow Cytometry)
This protocol provides a method to assess the internalization of a this compound ADC into target cells.
-
Cell Preparation:
-
Harvest and wash cells, then resuspend in complete medium at a concentration of 1x10^6 cells/mL.
-
-
ADC Labeling (if necessary):
-
For direct visualization, the ADC can be labeled with a fluorescent dye (e.g., Alexa Fluor 488) according to the manufacturer's instructions.
-
-
Incubation:
-
Add the fluorescently labeled ADC to the cell suspension at a predetermined concentration.
-
Incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to assess the kinetics of internalization. A control sample should be kept at 4°C to inhibit active internalization.
-
-
Quenching of Surface Fluorescence:
-
After incubation, wash the cells with cold PBS.
-
To distinguish between surface-bound and internalized ADC, add a quenching solution (e.g., trypan blue) to the cell suspension to quench the fluorescence of the surface-bound ADC.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer. The fluorescence intensity of the cells will be proportional to the amount of internalized ADC.
-
Quantitative Data Summary
| Parameter | Typical Range | Analytical Method | Reference |
| IC50 (this compound ADCs) | Sub-nanomolar to low nanomolar | Cytotoxicity Assay (MTT, XTT, etc.) | [16] |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | HIC-HPLC, Mass Spectrometry | [7] |
| ADC Aggregation | < 5% | SEC-HPLC | [3] |
| MMAE IC50 (free drug) | Picomolar to low nanomolar | Cytotoxicity Assay | [7] |
Visualizations
MMAE Mechanism of Action
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[17][18]
Caption: Mechanism of action of MMAE delivered by a this compound ADC.
In Vitro Cytotoxicity Assay Workflow
A generalized workflow for determining the IC50 value of a this compound ADC.
Caption: A typical workflow for an in vitro cytotoxicity assay.
Troubleshooting Logic for Inconsistent IC50 Values
A decision tree to guide troubleshooting of variable cytotoxicity assay results.
Caption: Troubleshooting guide for inconsistent cytotoxicity results.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Stability assessment of Polatuzumab this compound and Brentuximab this compound using different analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Review on the Stability Challenges of Advanced Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 12. ADC In Vitro Screening & Evaluation_ADC In Vitro Screening_Antibody Drug Conjugates Services - Antibody/ADC In Vitro Studies - ICE Bioscience [en.ice-biosci.com]
- 13. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 15. CD30 targeting with brentuximab this compound: a novel therapeutic approach to primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Therapeutic Index of Vedotin ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vedotin antibody-drug conjugates (ADCs). The following information is designed to help you address common challenges and optimize your experimental workflows to improve the therapeutic index of your this compound ADCs.
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic index (TI) of an ADC and why is it a critical parameter?
A1: The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is the ratio between the toxic dose and the effective dose.[1] For ADCs, a wider therapeutic index is a primary goal, indicating a greater window between the dose required for anti-tumor efficacy and the dose that causes unacceptable toxicity to healthy tissues.[1] A narrow therapeutic window is a significant challenge in ADC development and has led to the discontinuation of several clinical candidates.[1]
Q2: What are the primary drivers of toxicity for this compound ADCs?
A2: The toxicities associated with this compound ADCs are predominantly driven by the monomethyl auristatin E (MMAE) payload.[2][3] MMAE is a potent microtubule-disrupting agent that can cause off-target toxicity when it is prematurely released into systemic circulation.[3][4][5] This free MMAE can diffuse into healthy, non-targeted cells and cause toxicities such as neutropenia, peripheral neuropathy, and hematologic toxicity.[3][4][6] On-target, off-tumor toxicity can also occur if the target antigen is expressed on healthy tissues.[7]
Q3: How does the drug-to-antibody ratio (DAR) impact the therapeutic index of a this compound ADC?
A3: The drug-to-antibody ratio (DAR) is a critical quality attribute that significantly influences the efficacy, pharmacokinetics, and toxicity of an ADC.[8] While a higher DAR may increase potency in vitro, it can lead to faster clearance, lower tolerability, and a narrower therapeutic index in vivo.[7] ADCs with higher DAR values are often more hydrophobic, which can lead to aggregation and increased uptake by the reticuloendothelial system, resulting in faster clearance and potential off-target toxicities.[7][9] For this compound ADCs, a DAR of around 4 is common.[3]
Troubleshooting Guides
Issue 1: High Off-Target Toxicity Observed in In Vivo Studies
High off-target toxicity, often manifested as excessive weight loss, neutropenia, or other adverse events in animal models, is a common hurdle in this compound ADC development. This is frequently linked to the premature release of the MMAE payload.
Troubleshooting Strategies:
-
Assess Linker Stability: The valine-citrulline (vc) linker in this compound ADCs is designed to be cleaved by lysosomal proteases like Cathepsin B. However, it can also be susceptible to premature cleavage by extracellular proteases.
-
Experiment: Conduct an in vitro plasma stability assay to quantify the rate of payload deconjugation.
-
-
Optimize Dosing Regimen: A fractionated dosing schedule (administering lower, more frequent doses) may be better tolerated than a single high dose, potentially by maintaining a lower concentration of free MMAE in circulation.[10]
-
Co-administration with a Payload-Binding Agent: A novel strategy involves co-administering the ADC with a Fab fragment that specifically binds to free MMAE. This can help to sequester the released payload and reduce its uptake by non-targeted cells, thereby decreasing off-target toxicity without compromising anti-tumor efficacy.[4][]
Issue 2: ADC Aggregation Leading to Poor Pharmacokinetics and Potential Immunogenicity
The hydrophobic nature of the MMAE payload can contribute to ADC aggregation, which can lead to rapid clearance from circulation and potentially elicit an immune response.[9]
Troubleshooting Strategies:
-
Characterize Aggregation: Use Size Exclusion Chromatography (SEC-HPLC) to quantify the amount of high molecular weight species (aggregates) in your ADC preparation.[12]
-
Optimize Formulation: Screen different buffer conditions, including pH and the addition of excipients, to identify a formulation that minimizes aggregation.[12][13]
-
Incorporate Hydrophilic Linkers: Using more hydrophilic linkers can help to "mask" the hydrophobicity of the MMAE payload, improving solubility and reducing the propensity for aggregation.[1][5][9][14][15]
-
Control the DAR: A lower, more homogenous DAR can reduce the overall hydrophobicity of the ADC and decrease aggregation.[7]
Issue 3: Suboptimal Anti-Tumor Efficacy in Xenograft Models
Insufficient anti-tumor activity can be due to a variety of factors, from poor ADC stability to inefficient payload delivery.
Troubleshooting Strategies:
-
Verify Target Expression: Confirm high and homogenous expression of the target antigen on the tumor cells used in your xenograft model.
-
Assess Bystander Effect: The ability of MMAE to diffuse out of target cells and kill neighboring antigen-negative tumor cells (the bystander effect) can significantly contribute to efficacy, especially in heterogeneous tumors.[16]
-
Experiment: Conduct an in vitro co-culture bystander assay to evaluate the bystander killing potential of your ADC.
-
-
Evaluate ADC Internalization: Efficient internalization of the ADC upon binding to its target is crucial for the delivery of the payload to the lysosome for cleavage.
-
Consider a Higher DAR (with caution): While a high DAR can negatively impact tolerability, a novel hydrophilic linker system may enable a higher DAR (e.g., 8) with an improved therapeutic index compared to conventional this compound linkers with a DAR of 4.[1][5][15]
Data Presentation
Table 1: Impact of a Payload-Binding Fab Fragment (ABC3315) on this compound ADC Tolerability in Mice [4]
| Treatment Group | Parameter | Result | P-value |
| TvcMMAE (80 mg/kg) + PBS | White Blood Cell Count | Significant Drop | 0.025 |
| TvcMMAE (80 mg/kg) + ABC3315 | White Blood Cell Count | No Significant Difference from Control | 0.15 |
| TvcMMAE (80 mg/kg) + PBS | Red Blood Cell Count | Significant Drop | 0.0083 |
| TvcMMAE (80 mg/kg) + ABC3315 | Red Blood Cell Count | No Significant Difference from Control | 0.23 |
| Polatuzumab this compound (120 mg/kg) + PBS | % Body Weight Loss (nadir) | 11.9% ± 7.0% | |
| Polatuzumab this compound (120 mg/kg) + ABC3315 | % Body Weight Loss (nadir) | 4.1% ± 2.1% | 0.045 |
Table 2: Comparison of a Novel Hydrophilic Linker (LD343) with a Conventional this compound Linker [1][5][15]
| Linker System | DAR | Hydrophilicity (HIC-HPLC) | In Vivo Tolerability (Rat) |
| This compound (vc-PAB-MMAE) | 4 | Lower | Baseline |
| LD343-MMAE | 8 | Markedly Improved | ~4-fold increase in tolerated drug load |
Experimental Protocols
Protocol 1: Determination of Average Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different drug-loaded species in a this compound ADC preparation.[8][17][18]
Methodology:
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the HIC mobile phase A.[18]
-
Chromatographic Conditions:
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).[18]
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.[18]
-
Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from high salt to low salt to elute the ADC species based on their hydrophobicity.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, DAR6, DAR8).[17]
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100[]
-
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound ADC on a target-positive cancer cell line.[16][20][21][22][23]
Methodology:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) and allow them to attach overnight.[16][20][21][22]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period sufficient to observe cytotoxicity, typically 72-144 hours for MMAE-based ADCs.[16][20]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.[16][20][21][22]
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[16][20][21]
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.[16][20][21]
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the cell viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.[16]
Protocol 3: In Vitro Co-Culture Bystander Assay
Objective: To assess the ability of a this compound ADC to induce bystander killing of antigen-negative cells.[16][24]
Methodology:
-
Cell Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line. The Ag- cell line should be fluorescently labeled (e.g., with GFP) for easy identification.
-
Co-Culture Seeding: Seed the Ag+ and Ag- cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.[24]
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the this compound ADC.
-
Incubation: Incubate the plates for 72-120 hours.[24]
-
Data Acquisition: Measure the viability of the fluorescently labeled Ag- cells using a plate reader or flow cytometry.[24]
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture setting to their viability in the monoculture setting at the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
Visualizations
Caption: Troubleshooting workflow for enhancing the therapeutic index of this compound ADCs.
Caption: Mechanisms of this compound ADC action and associated off-target toxicity.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. The this compound Antibody–Drug Conjugate Payload Drives Platform-Based Nonclinical Safety and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. benchchem.com [benchchem.com]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. MTT (Assay protocol [protocols.io]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Managing Adverse Events of Vedotin Payloads
Welcome to the Technical Support Center for vedotin-payload Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, managing, and troubleshooting common adverse events associated with this compound payloads, such as Monomethyl Auristatin E (MMAE).
This center provides detailed troubleshooting guides in a question-and-answer format, experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your in vitro and in vivo experiments with this compound-payload ADCs.
I. General Payload-Related Toxicity
Question 1: We are observing unexpected off-target toxicity in our in vivo model. What are the potential causes and how can we troubleshoot this?
Answer:
Unexpected in vivo toxicity with this compound-payload ADCs is a common challenge and can stem from several factors. The primary mechanism of this compound-induced toxicity is the disruption of microtubule dynamics in rapidly dividing cells, which is not always limited to cancer cells.
Potential Causes:
-
Linker Instability: Premature cleavage of the linker in systemic circulation can lead to the release of the highly potent this compound payload, causing systemic toxicity.
-
"On-target, Off-tumor" Toxicity: The target antigen of your ADC may be expressed at low levels on healthy tissues, leading to unintended toxicity in those organs.
-
Nonspecific Uptake: ADCs can be taken up by normal cells, particularly those of the reticuloendothelial system (e.g., liver and spleen), through mechanisms like pinocytosis.
-
High Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to faster clearance and potentially higher off-target toxicity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected in vivo toxicity with ADCs.
II. Hematologic Toxicity
Question 2: Our in vivo studies show a significant decrease in neutrophil and platelet counts. How can we quantify and manage this hematologic toxicity?
Answer:
Hematologic toxicity, including neutropenia and thrombocytopenia, is a well-documented class effect of this compound payloads due to their impact on proliferating hematopoietic progenitor cells in the bone marrow.
Experimental Assessment:
To quantify hematologic toxicity, a Colony-Forming Cell (CFC) assay is the gold standard in vitro method. This assay assesses the effect of your ADC on the proliferation and differentiation of hematopoietic progenitor cells.
Troubleshooting Common CFC Assay Issues:
-
High Variability Between Replicates:
-
Cause: Inconsistent cell plating, improper mixing of the viscous methylcellulose (B11928114) medium.
-
Solution: Ensure a single-cell suspension before plating. Mix cells with methylcellulose by gentle but thorough vortexing or pipetting. Use a positive displacement pipette for accurate dispensing of the viscous medium.
-
-
Low Colony Numbers in Control Group:
-
Cause: Poor cell viability, suboptimal cytokine concentrations, or improper incubator conditions.
-
Solution: Confirm the viability of hematopoietic progenitors before starting the assay. Use pre-screened lots of cytokines and serum. Ensure the incubator has high humidity to prevent plates from drying out.
-
Management in Preclinical Studies:
-
Dose Reduction/Fractionation: Evaluate if lower doses or fractionated dosing schedules can mitigate hematologic toxicity while maintaining efficacy.
-
Supportive Care: In animal models, the use of growth factors like G-CSF can be explored to support neutrophil recovery, although this can complicate the interpretation of direct ADC toxicity.
III. Peripheral Neuropathy
Question 3: We are concerned about the potential for peripheral neuropathy with our this compound-payload ADC. How can we assess this in our preclinical rodent models?
Answer:
Peripheral neuropathy is a common, often dose-limiting toxicity of this compound ADCs, resulting from the disruption of microtubule-dependent axonal transport in neurons.[1] Preclinical assessment is crucial for predicting clinical risk.
In Vivo Assessment Methods:
-
Behavioral Tests:
-
Von Frey Test: Measures mechanical allodynia (sensitivity to a non-painful stimulus).
-
Grip Strength Test: Assesses motor function and muscle weakness.
-
-
Electrophysiology:
-
Nerve Conduction Velocity (NCV): Measures the speed of electrical impulses along a nerve, which can be reduced in cases of nerve damage.
-
-
Histopathology:
-
Peripheral Nerves (e.g., sciatic nerve): Examine for axonal degeneration and demyelination.
-
Dorsal Root Ganglia (DRG): Assess for neuronal cell body damage.
-
Troubleshooting Decision Tree for Preclinical Neuropathy Assessment:
Caption: Decision tree for preclinical assessment of peripheral neuropathy.
IV. Ocular Toxicity
Question 4: What are the recommended procedures for monitoring and mitigating ocular toxicity associated with this compound ADCs in a research setting?
Answer:
Ocular toxicity is a significant concern with some this compound ADCs, particularly tisotumab this compound. This is thought to be due to off-target effects on the rapidly dividing cells of the corneal epithelium.[2]
Monitoring in Preclinical Studies:
-
Slit-lamp Examinations: Regular ophthalmic examinations by a veterinary ophthalmologist are essential to detect corneal changes, conjunctivitis, and dry eye.
-
Histopathology: At the end of the study, histopathological examination of the eyes should be performed to assess for any microscopic changes.
Prophylactic Measures (based on clinical practice):
For studies involving ADCs with a known high risk of ocular toxicity (e.g., tisotumab this compound), consider implementing a prophylactic regimen based on clinical guidelines:
-
Topical Corticosteroids: To reduce inflammation.
-
Lubricating Eye Drops: To manage dry eye.
-
Vasoconstrictor Eye Drops: Administered prior to ADC infusion to potentially reduce ocular exposure.[2]
V. Skin Toxicity
Question 5: Our studies with a this compound ADC targeting a skin-expressed antigen are showing significant skin rashes. How should we score and manage this?
Answer:
Skin toxicities are common with this compound ADCs, especially when the target antigen is expressed in the skin (e.g., Nectin-4 for enfortumab this compound).[3]
Preclinical Scoring:
A modified Draize scoring system can be adapted for preclinical studies to grade skin reactions based on erythema (redness) and edema (swelling). Observations should be made daily.
Management Algorithm for Skin Toxicity in a Research Setting:
Caption: Management algorithm for ADC-related skin toxicity in preclinical studies.
Quantitative Data on this compound-Related Adverse Events
The following tables summarize the incidence of common adverse events from clinical trials of several this compound-payload ADCs.
Table 1: Incidence of Grade ≥3 Hematologic Toxicities
| Adverse Event | Brentuximab this compound | Polatuzumab this compound | Enfortumab this compound |
| Neutropenia | 19-54%[4][5] | 40-46%[6] | 6.1%[6] |
| Thrombocytopenia | 6-8%[6] | 8-41%[6] | N/A |
| Anemia | 6%[6] | 11%[6] | N/A |
Table 2: Incidence of Peripheral Neuropathy
| Adverse Event | Brentuximab this compound | Polatuzumab this compound | Enfortumab this compound |
| Any Grade | 55-67%[4][5] | 44%[6] | 38-67%[6][7] |
| Grade ≥3 | 10-15%[4] | 9%[6] | 2.4-5%[6][8] |
Table 3: Incidence of Ocular and Skin Toxicities
| Adverse Event | Tisotumab this compound | Enfortumab this compound |
| Ocular (Any Grade) | 53%[9] | 26.3-46%[9][10] |
| Skin Rash (Any Grade) | N/A | 50-70%[7][11] |
| Skin Rash (Grade ≥3) | N/A | 10-17%[7][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess this compound-payload toxicities.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a this compound-payload ADC on a cancer cell line.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound-payload ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Workflow:
Caption: Workflow for an in vitro MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the this compound-payload ADC. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for 72-96 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: In Vivo Assessment of Peripheral Neuropathy - Grip Strength Test
Objective: To measure forelimb and hindlimb muscle strength in rodents as an indicator of motor neuropathy.
Materials:
-
Grip strength meter with a grid or bar attachment
-
Rodent model (mice or rats)
Procedure:
-
Acclimation: Allow the animal to acclimate to the testing room.
-
Forelimb Measurement:
-
Hold the mouse by the base of its tail and lower it towards the grip strength meter.
-
Allow only its forepaws to grasp the grid or bar.[12]
-
Gently and steadily pull the mouse away from the meter in a horizontal direction until its grip is released.[9]
-
The meter will record the peak force applied.
-
Repeat for a total of three measurements.[12]
-
-
Hindlimb/All-Limb Measurement:
-
Lower the mouse so that all four paws can grasp the grid.[12]
-
Pull the mouse away from the meter as described above.
-
Record the peak force and repeat for three measurements.
-
-
Data Analysis: Average the readings for each limb set. The results can be normalized to the animal's body weight.
Protocol 3: In Vivo Assessment of Skin Toxicity
Objective: To macroscopically evaluate skin toxicity in a rodent model following ADC administration.
Materials:
-
Rodent model
-
Calipers for measuring lesion size
Procedure:
-
Dosing: Administer the this compound-payload ADC to the animals as per the study design.
-
Daily Observation: Observe the animals daily for any signs of skin reactions, particularly at the injection site and on the general body surface.
-
Scoring: Score any observed skin lesions based on a standardized scale. A modified Draize scoring system is often used as a basis:
-
Erythema and Eschar Formation:
-
0 = No erythema
-
1 = Very slight erythema (barely perceptible)
-
2 = Well-defined erythema
-
3 = Moderate to severe erythema
-
4 = Severe erythema (beet redness) to eschar formation
-
-
Edema Formation:
-
0 = No edema
-
1 = Very slight edema (barely perceptible)
-
2 = Slight edema (edges of area well-defined by definite raising)
-
3 = Moderate edema (raised approximately 1 mm)
-
4 = Severe edema (raised more than 1 mm and extending beyond the area of exposure)
-
-
-
Measurement: If distinct lesions are present, measure their size in two dimensions using calipers.
-
Photography: Document any significant findings with photographs.
-
Data Analysis: Analyze the mean scores over time for each treatment group.
This technical support center provides a foundational guide for managing adverse events associated with this compound payloads. For specific experimental designs and in-depth troubleshooting, consulting with experts in pharmacology and toxicology is recommended.
References
- 1. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]
- 2. Brentuximab this compound for relapsed or refractory CD30+ Hodgkin lymphoma: a multicenter analysis from Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. Clinical Review - Brentuximab this compound (Adcetris) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment‐related adverse events of antibody–drug conjugates in clinical trials: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. treat-nmd.org [treat-nmd.org]
- 10. stackoverflow.com [stackoverflow.com]
- 11. ascopubs.org [ascopubs.org]
- 12. ja.brc.riken.jp [ja.brc.riken.jp]
Technical Support Center: Overcoming MDR1-Mediated Resistance to MMAE
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Monomethyl Auristatin E (MMAE) and encountering challenges with multidrug resistance protein 1 (MDR1)-mediated resistance. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research in overcoming this significant obstacle in cancer therapy.
Frequently Asked Questions (FAQs)
Q1: What is MDR1-mediated resistance to MMAE?
MDR1, also known as P-glycoprotein (P-gp) or ABCB1, is a transmembrane efflux pump that can actively transport a wide range of substrates out of the cell, including the potent cytotoxic agent MMAE.[1][2][3][4] When cancer cells overexpress MDR1, they can effectively pump out MMAE, reducing its intracellular concentration and leading to decreased efficacy of MMAE-containing antibody-drug conjugates (ADCs) and other delivery systems.[5][6][7][8] This is a common mechanism of both intrinsic and acquired resistance to MMAE-based therapies.[3][4][9]
Q2: How do I know if my cell line is exhibiting MDR1-mediated resistance to MMAE?
Several key observations can suggest MDR1-mediated resistance:
-
Increased IC50 for MMAE: The concentration of MMAE required to inhibit cell growth by 50% (IC50) will be significantly higher in resistant cells compared to their parental, sensitive counterparts.[10]
-
Cross-resistance to other MDR1 substrates: The resistant cells may also show reduced sensitivity to other known MDR1 substrates, such as doxorubicin, paclitaxel, and vinca (B1221190) alkaloids.
-
Reversal of resistance with MDR1 inhibitors: Co-treatment with a known MDR1 inhibitor, such as verapamil, cyclosporin (B1163) A, or elacridar, should restore sensitivity to MMAE in the resistant cells.[7]
-
Increased MDR1 expression: Western blotting or quantitative reverse transcription PCR (qRT-PCR) will show higher levels of MDR1 protein or mRNA, respectively, in the resistant cell line.[1][2][5][11]
-
Decreased intracellular accumulation of MMAE: Resistant cells will accumulate lower levels of MMAE compared to sensitive cells, which can be measured by techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[5][7]
Q3: What are the main strategies to overcome MDR1-mediated MMAE resistance?
Several strategies are being explored to circumvent MDR1-mediated resistance:
-
Co-administration of MDR1 inhibitors: Using small molecules to block the function of the P-gp pump can increase intracellular MMAE concentrations and restore cytotoxicity.[7][12][13]
-
Development of novel payloads that are not MDR1 substrates: Designing cytotoxic agents that are not recognized or transported by P-gp is a promising approach.[6]
-
Modification of the ADC linker: Altering the linker that connects MMAE to the antibody can influence its properties and potentially bypass MDR1 efflux.[6][14][15] For instance, using more hydrophilic linkers may reduce recognition by MDR1.
-
Combination therapies: Combining MMAE-based ADCs with other therapeutic agents that have different mechanisms of action or can modulate MDR1 expression may be effective.[16][17]
-
Novel drug delivery systems: Encapsulating MMAE in nanoparticles or other carriers can alter its cellular uptake and biodistribution, potentially bypassing P-gp-mediated efflux.[13]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments investigating MDR1-mediated resistance to MMAE.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values in cytotoxicity assays | Cell health and density variations.[18] | Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment. |
| Reagent degradation.[18] | Aliquot and store MMAE and other reagents according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. | |
| Inconsistent incubation times.[18] | Maintain a consistent incubation period for all experiments. | |
| High background in flow cytometry efflux assays | Dead cells taking up fluorescent dye. | Use a viability dye (e.g., propidium (B1200493) iodide) to exclude dead cells from the analysis.[19] |
| Autofluorescence of cells. | Run an unstained control to determine the baseline fluorescence of your cells. | |
| No difference in MDR1 expression between sensitive and resistant cells | The resistance mechanism may not be MDR1-mediated. | Investigate other potential resistance mechanisms, such as alterations in the target antigen, lysosomal function, or other efflux pumps like MRP1 or BCRP.[6][20] |
| Issues with antibody or primers. | Validate the specificity and efficacy of the antibodies (for Western blot) or primers (for qRT-PCR) using positive and negative controls. | |
| MDR1 inhibitor is toxic to cells at effective concentrations | The inhibitor itself has cytotoxic effects. | Perform a dose-response curve for the inhibitor alone to determine its non-toxic concentration range. |
| Off-target effects of the inhibitor. | Consider using a different class of MDR1 inhibitor or a more specific one. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo®)
This protocol determines the concentration of a compound (e.g., MMAE, ADC) that inhibits cell viability by 50% (IC50).
Materials:
-
96-well plates (clear for MTT, opaque for CellTiter-Glo®)
-
Complete cell culture medium
-
MMAE or MMAE-ADC stock solution
-
Vehicle control (e.g., DMSO, PBS)
-
MTT solution (5 mg/mL in sterile PBS) or CellTiter-Glo® Reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of the test compound in complete culture medium.
-
Treatment: Remove the old medium and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.[21]
-
Viability Assessment:
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.[18] Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals. Read the absorbance at the appropriate wavelength.
-
CellTiter-Glo® Assay: Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes.[21] Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.[21]
Flow Cytometry-Based P-gp Efflux Assay
This assay measures the function of the MDR1/P-gp pump by quantifying the efflux of a fluorescent substrate.
Materials:
-
Fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM)[22][23]
-
MDR1 inhibitor (e.g., verapamil, cyclosporin A, elacridar) as a positive control.[7]
-
Cell culture medium or buffer (e.g., HBSS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend them at a concentration of 1 x 10^6 cells/mL in culture medium.[22]
-
Inhibitor Treatment (for control): Aliquot cell suspension into flow cytometry tubes. Add the MDR1 inhibitor to the desired concentration and incubate for 30 minutes at 37°C.[22]
-
Substrate Loading: Add the fluorescent P-gp substrate (e.g., Rhodamine 123 to a final concentration of 1-5 µM) to all tubes and incubate for 30-60 minutes at 37°C, protected from light.[22]
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.[22]
-
Efflux: Resuspend the cells in pre-warmed medium (with and without the inhibitor) and incubate at 37°C for a defined period (e.g., 1-2 hours) to allow for efflux.
-
Flow Cytometry Analysis: Place the tubes on ice to stop the efflux. Analyze the samples on a flow cytometer, exciting at the appropriate wavelength (e.g., 488 nm for Rhodamine 123) and collecting the emission signal.[22]
-
Data Analysis: The intracellular fluorescence will be lower in cells with high P-gp activity due to increased efflux. The inhibitor-treated cells should show higher fluorescence, indicating P-gp inhibition.
MDR1 Expression Analysis by Western Blot
This protocol detects the protein level of MDR1 in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MDR1/P-gp
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-MDR1 antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the intensity of the MDR1 band (approximately 170 kDa) between different samples, normalizing to the loading control.[24]
Quantitative Data Summary
The following tables summarize key quantitative data related to MDR1-mediated MMAE resistance.
Table 1: IC50 Values of MMAE in Sensitive vs. Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| L428 (Hodgkin Lymphoma) | ~2.5 | ~21.7 | 8.7 | [6] |
| DEL (Anaplastic Large Cell Lymphoma) | ~0.1 | >100 | >1000 | [6] |
| HepG2 (Hepatocellular Carcinoma) | ~5 | ~50 | 10 | [10] |
Table 2: Effect of MDR1 Inhibitors on MMAE Cytotoxicity
| Cell Line | Treatment | MMAE EC50 | Fold-shift in EC50 | Reference |
| High P-gp expressing cells | MMAE alone | - | - | |
| MMAE + Elacridar | - | 4.2 - 22 | ||
| MMAE + Chloroquine | - | 2.9 - 16 | ||
| BV-resistant HL cells | BV alone | - | - | [7] |
| BV + Cyclosporin A | Sensitivity restored | - | [7] |
Visualizations
Signaling Pathway: MDR1-Mediated Efflux of MMAE
Caption: Mechanism of MDR1-mediated efflux of MMAE from a cancer cell.
Experimental Workflow: Identifying MDR1-Mediated Resistance
Caption: Workflow for confirming MDR1-mediated resistance to MMAE.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Quantitative analysis of MDR1 (multidrug resistance) gene expression in human tumors by polymerase chain reaction (Journal Article) | OSTI.GOV [osti.gov]
- 3. An update on overcoming MDR1-mediated multidrug resistance in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of MDR1 overcomes resistance to brentuximab vedotin in Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. guoncologynow.com [guoncologynow.com]
- 10. Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab this compound and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CD30 downregulation, MMAE resistance, and MDR1 upregulation are all associated with resistance to brentuximab this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Pharmacological strategies for overcoming multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scilit.com [scilit.com]
- 16. Antibody-drug conjugates combinations in cancer treatment [explorationpub.com]
- 17. ADC Combination Therapy: Combining with Targeted Drugs – Creative Biolabs ADC Blog [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Construction of a model cell line for the assay of MDR1 (Multi Drug Resistance gene-1) substrates/inhibitors using HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Therapeutic Dose for Vedotin ADCs in Oncology
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the therapeutic dose for vedotin antibody-drug conjugates (ADCs) in oncological research. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound ADCs?
This compound ADCs consist of a monoclonal antibody linked to the cytotoxic agent monomethyl auristatin E (MMAE) via a protease-cleavable linker.[1] The antibody component specifically targets a protein on the surface of cancer cells.[2] Upon binding, the ADC is internalized, and the linker is cleaved, releasing MMAE.[2] MMAE then disrupts the microtubule network within the cell, leading to cell cycle arrest and apoptosis (programmed cell death).[1][2]
Q2: What are the key considerations for selecting an appropriate tumor model for in vivo studies with a this compound ADC?
The most critical factor is the expression level of the target antigen in the tumor model.[2] It is essential to use tumor models with high and consistent expression of the target antigen to ensure meaningful evaluation of the ADC's efficacy. You should verify target expression in your chosen cell line or patient-derived xenograft (PDX) model using methods like immunohistochemistry (IHC), Western Blot, or flow cytometry before initiating in vivo experiments.[2]
Q3: What are the common toxicities associated with this compound ADCs in preclinical and clinical settings?
This compound ADCs can cause a range of toxicities, primarily driven by the MMAE payload.[1] Common adverse events include:
-
Hematological toxicities: Neutropenia and thrombocytopenia are frequently observed due to the effect of MMAE on rapidly dividing hematopoietic cells.[1][3]
-
Peripheral neuropathy: This is a common dose-limiting toxicity, manifesting as numbness, tingling, or pain in the hands and feet.[4][5]
-
Hyperglycemia: Elevated blood sugar levels have been reported.[7]
-
Ocular toxicities: Eye-related side effects can also be a concern.[6]
Troubleshooting Guides
Problem: Lack of Tumor Regression or Inhibition in an In Vivo Study
| Potential Cause | Troubleshooting Step |
| Low or absent target antigen expression in the tumor model. | Confirm target expression levels using IHC, Western Blot, or flow cytometry. If expression is low, select a different tumor model with confirmed high target expression.[2] |
| Suboptimal ADC dosage. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal efficacious dose for your specific model. Consider alternative dosing schedules, such as more frequent, lower doses.[2] |
| Incorrect drug administration. | Ensure proper intravenous (or other intended route) administration technique. |
| ADC instability. | Assess the stability of your ADC formulation under the experimental conditions. |
Problem: Excessive Toxicity Observed in Animal Models
| Potential Cause | Troubleshooting Step |
| Dose is too high. | Reduce the dose of the this compound ADC in subsequent cohorts. A dose de-escalation design may be necessary to identify the MTD. |
| On-target, off-tumor toxicity. | Investigate the expression of the target antigen in normal tissues where toxicity is observed.[8] If target expression in healthy tissues is significant, this may be an inherent limitation of the target. |
| Payload-related toxicity. | The observed toxicities may be characteristic of the MMAE payload.[1] Consider dose fractionation (smaller, more frequent doses) to potentially mitigate peak exposure-related toxicities.[9] |
| Animal model sensitivity. | Be aware of species-specific differences in tolerance to this compound ADCs. Rats, for example, may tolerate higher doses than monkeys.[1] |
Experimental Protocols & Data
General Protocol for a Dose-Ranging Study in a Xenograft Mouse Model
-
Cell Line and Animal Model: Select a cancer cell line with high, confirmed expression of the target antigen. Use immunodeficient mice (e.g., NOD-SCID or NSG) for tumor implantation.
-
Tumor Implantation: Subcutaneously inject a defined number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6) into the flank of each mouse.[2]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[2]
-
ADC Preparation and Administration: Reconstitute and dilute the this compound ADC to the desired concentrations in a sterile vehicle (e.g., sterile saline). Administer the ADC intravenously (IV) according to the planned dosing schedule (e.g., once every 3 weeks).
-
Data Collection: Continue to measure tumor volume and body weight throughout the study. Monitor for any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a specified size, or at a predetermined time point. Tumors can be harvested for further analysis (e.g., IHC for target expression and apoptosis markers).
Quantitative Data: Dose and Schedule Information for Approved this compound ADCs
| ADC | Target | Approved Indication (Example) | Recommended Dose | Dosing Schedule | Maximum Dose |
| Brentuximab this compound | CD30 | Hodgkin Lymphoma | 1.8 mg/kg | Every 3 weeks | 180 mg[4] |
| 1.2 mg/kg (in combination) | Every 2 weeks | 120 mg[4] | |||
| Enfortumab this compound | Nectin-4 | Urothelial Carcinoma | 1.25 mg/kg | Days 1, 8, and 15 of a 28-day cycle | 125 mg[4][10] |
| Polatuzumab this compound | CD79b | Diffuse Large B-cell Lymphoma | 1.8 mg/kg | Every 3 weeks | 180 mg |
| Tisotumab this compound | Tissue Factor | Cervical Cancer | 2.0 mg/kg | Every 3 weeks | N/A |
Note: Dosing information is for illustrative purposes and may vary based on specific indications and patient populations. Always refer to the official prescribing information.
Dose Modification Guidelines for Common Toxicities (Clinical Setting)
Enfortumab this compound Dose Reductions for Adverse Reactions [10]
| Starting Dose | First Reduction | Second Reduction | Third Reduction | |
| Dose Level | 1.25 mg/kg | 1 mg/kg | 0.75 mg/kg | 0.5 mg/kg |
| Maximum Dose | 125 mg | 100 mg | 75 mg | 50 mg |
Brentuximab this compound Dose Modifications for Peripheral Neuropathy [11][12]
| Grade of Neuropathy | Action |
| Grade 2 (New or Worsening) | Hold until improvement to Grade ≤1, then restart at a reduced dose of 1.2 mg/kg. |
| Grade 3 (New or Worsening) | Hold until improvement to Grade ≤1, then restart at a reduced dose of 1.2 mg/kg. |
| Grade 4 | Permanently discontinue. |
Visualizations
Signaling Pathway: this compound ADC Mechanism of Action
Caption: Mechanism of action of a this compound ADC leading to tumor cell apoptosis.
Experimental Workflow: In Vivo Dose-Finding Study
Caption: Workflow for a preclinical in vivo dose-finding study.
Logical Relationship: Dose Optimization Strategies
Caption: Strategies to optimize the therapeutic dose of this compound ADCs.
References
- 1. The this compound Antibody–Drug Conjugate Payload Drives Platform-Based Nonclinical Safety and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. PADCEV® (enfortumab this compound-ejfv) Dose Modifications [padcevhcp.com]
- 7. urotoday.com [urotoday.com]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient, industry, and regulatory perspective on antibody‐drug conjugates dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enfortumab this compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 11. Adcetris (brentuximab this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. pfizermedical.com [pfizermedical.com]
Validation & Comparative
A Comparative In Vitro Analysis of MMAE and MMAF Efficacy
In the landscape of antibody-drug conjugate (ADC) development, the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the most prominent payloads are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), both highly potent microtubule inhibitors.[1][2] This guide provides an objective comparison of their in vitro performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Mechanism of Action: A Shared Pathway to Apoptosis
Both MMAE and MMAF are synthetic analogs of the natural antimitotic agent dolastatin 10.[3] They exert their cytotoxic effects by inhibiting tubulin polymerization, a crucial process for the formation of the mitotic spindle during cell division.[2][4] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[2][5]
The general mechanism for an ADC armed with either MMAE or MMAF begins with the binding of the monoclonal antibody to a specific antigen on the surface of a cancer cell.[2] This is followed by internalization of the ADC-antigen complex, typically through endocytosis, and its trafficking to the lysosome.[2][6] Within the acidic environment of the lysosome, proteolytic enzymes cleave the linker, releasing the active payload into the cytoplasm where it can then exert its anti-tubulin activity.[5][]
Physicochemical and Biological Properties: A Tale of Two Termini
The primary structural difference between MMAE and MMAF is found at the C-terminus of the peptide chain. MMAF possesses a charged phenylalanine residue, making it more hydrophilic, while MMAE has a neutral, uncharged moiety, rendering it more hydrophobic.[2][8] This seemingly minor variation has profound consequences for their biological activity, most notably their cell membrane permeability.
| Property | MMAE | MMAF | Reference |
| Molecular Characteristic | More hydrophobic, neutral | Hydrophilic, negatively charged at physiological pH | [9] |
| Cell Membrane Permeability | High | Low | [1][9] |
| Bystander Killing Effect | Potent | Minimal to none | [1][9] |
Table 1: Key Physicochemical and Biological Differences between MMAE and MMAF.
The higher membrane permeability of MMAE allows it to diffuse out of the target antigen-positive cell and kill neighboring antigen-negative cells, a phenomenon known as the "bystander effect".[2][3] In contrast, the charged nature of MMAF restricts its ability to cross cell membranes, largely confining its cytotoxic activity to the target cell.[2][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Vedotin Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) have emerged as a powerful class of therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the most successful payloads are the auristatins, particularly monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). Vedotin ADCs, which utilize a valine-citrulline (vc) linker to conjugate MMAE, have shown significant clinical efficacy across a range of hematological and solid tumors. This guide provides an objective, data-driven comparison of different this compound ADC constructs, summarizing their performance and providing supporting experimental data to inform future research and development.
Executive Summary
This compound ADCs are comprised of three key components: a monoclonal antibody that targets a specific tumor-associated antigen, a highly potent microtubule-disrupting agent (MMAE), and a protease-cleavable linker. The linker is designed to be stable in systemic circulation and to release the MMAE payload upon internalization into the target cancer cell and exposure to lysosomal proteases like Cathepsin B.[1][2] The released MMAE then binds to tubulin, leading to G2/M phase cell cycle arrest and apoptosis.[3] A key feature of MMAE-based ADCs with cleavable linkers is their ability to induce a "bystander effect," where the membrane-permeable MMAE can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.
This guide will compare four prominent this compound ADCs:
-
Brentuximab this compound (Adcetris®): Targets CD30, a member of the tumor necrosis factor receptor superfamily, expressed on classical Hodgkin lymphoma and systemic anaplastic large cell lymphoma cells.[4]
-
Enfortumab this compound (Padcev®): Targets Nectin-4, a cell adhesion molecule highly expressed in urothelial carcinoma.[5]
-
Polatuzumab this compound (Polivy®): Targets CD79b, a component of the B-cell receptor, expressed on B-cells and in certain types of non-Hodgkin lymphoma.[6][7]
-
Disitamab this compound (Aidixi®): Targets HER2, a well-established receptor tyrosine kinase overexpressed in a variety of solid tumors, including breast and gastric cancer.[8][9]
Data Presentation
Table 1: this compound ADC Construct Comparison
| Feature | Brentuximab this compound | Enfortumab this compound | Polatuzumab this compound | Disitamab this compound |
| Target Antigen | CD30[4] | Nectin-4[5] | CD79b[6] | HER2[8] |
| Antibody | Chimeric IgG1 (cAC10)[4] | Humanized IgG1[10] | Humanized IgG1[11] | Humanized IgG1 (hertuzumab) |
| Payload | MMAE[4] | MMAE | MMAE[6] | MMAE[8] |
| Linker | Valine-Citrulline (vc)[4] | Valine-Citrulline (vc)[3] | Valine-Citrulline (vc) | Valine-Citrulline (vc)[8] |
| Avg. DAR | ~4[7][12][13] | ~3.8[5] | ~3.5[6][7] | ~4[8] |
Table 2: In Vitro Cytotoxicity of this compound ADCs
| ADC | Cell Line | Target Expression | IC50 (ng/mL) |
| Enfortumab this compound | PC-3 | Nectin-4 engineered | Potent (specific value not stated)[14] |
| Anti-HER2-vc-MMAE | SK-BR-3 | High HER2 | 10[15] |
| Anti-CD79b-vc-MMAE | BJAB | CD79b+ | ~1[15] |
Note: Direct head-to-head in vitro cytotoxicity data for all four this compound ADCs in the same cell line is limited in the public domain. The data presented is from various sources and should be interpreted with caution.
Table 3: Clinical Efficacy of this compound ADCs in Key Indications
| ADC | Indication | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Brentuximab this compound | Relapsed/Refractory Hodgkin Lymphoma | - | - |
| Enfortumab this compound | Locally Advanced or Metastatic Urothelial Cancer | 44% | - |
| Polatuzumab this compound + BR | Relapsed/Refractory DLBCL | 45% (vs 18% for BR alone)[6] | 7.6 months (vs 2.0 months for BR alone)[16] |
| Disitamab this compound | HER2+ Locally Advanced or Metastatic Gastric Cancer | 24.4% | 4.1 months[9] |
| Disitamab this compound | HER2+ Metastatic Breast Cancer | 31.4% | 5.8 months[9] |
| Disitamab this compound | HER2-low Metastatic Breast Cancer | 29.0% | 3.6 months[17] |
BR: Bendamustine and Rituximab; DLBCL: Diffuse Large B-cell Lymphoma. Clinical data is subject to the specific trial design and patient population.
Mandatory Visualization
Caption: General mechanism of action for this compound ADCs.
Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
Caption: Logical relationship of this compound ADC components and examples.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of an ADC that inhibits the growth of a cancer cell line by 50% (IC50).[18]
Materials:
-
Target cancer cell lines (Antigen-positive and Antigen-negative)
-
Complete cell culture medium
-
This compound ADC and isotype control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[20]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000–10,000 cells/well in 50 µL of media.[21] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC. Add 50 µL of the ADC solutions to the respective wells.[20]
-
Incubation: Incubate the plate at 37°C for 48–144 hours.[21]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1–4 hours at 37°C.[21]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark at 37°C.[20]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a non-linear regression analysis.
In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.[22][23]
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP)
-
Other materials as listed for the MTT assay (excluding MTT and solubilization solution)
-
High-content imager or flow cytometer
-
Nuclear stain (e.g., Hoechst 33342) and dead cell stain (e.g., Propidium Iodide) for imaging-based analysis
Procedure:
-
Cell Seeding: Co-culture the Ag+ and GFP-expressing Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 3:1, 9:1).[22] Include control wells with only Ag- cells. Incubate overnight.
-
ADC Treatment: Treat the co-cultures with a predetermined concentration of the this compound ADC (typically a concentration that is highly cytotoxic to Ag+ cells but has minimal direct effect on Ag- cells).[21]
-
Incubation: Incubate the plate for 72-120 hours.[22]
-
Viability Assessment (Imaging-based):
-
Data Analysis: Calculate the percentage viability of the Ag- cells in the co-cultures relative to the Ag- cells in the monoculture control wells treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.[21]
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol is used to separate and quantify ADC species with different drug loads to determine the average DAR.[24]
Materials:
-
ADC sample
-
HIC HPLC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
HPLC System Setup: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min. Set the UV detection wavelength to 280 nm.
-
Chromatographic Separation: Inject the prepared ADC sample. Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes to elute the ADC species.
-
Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). Calculate the percentage of each species relative to the total peak area. The average DAR is calculated based on the weighted average of the different drug-loaded species.
References
- 1. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The this compound Antibody–Drug Conjugate Payload Drives Platform-Based Nonclinical Safety and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. adcreview.com [adcreview.com]
- 6. adcreview.com [adcreview.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Disitamab this compound: a novel antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacology of the Antibody–Drug Conjugate Enfortumab this compound in Advanced Urothelial Carcinoma and Other Malignant Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Characterization of the Distribution, Catabolism, and Elimination of a Polatuzumab this compound-Piiq (POLIVY®) Antibody–Drug Conjugate in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brentuximab this compound | BroadPharm [broadpharm.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. onclive.com [onclive.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. waters.com [waters.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to Validating Biomarkers for Predicting Vedotin ADC Sensitivity
For researchers, scientists, and drug development professionals, the validation of predictive biomarkers is paramount for optimizing patient selection and enhancing the therapeutic efficacy of antibody-drug conjugates (ADCs). This guide provides a comparative analysis of biomarker validation for two prominent vedotin ADCs: brentuximab this compound and enfortumab this compound, focusing on their respective targets, CD30 and Nectin-4.
Mechanism of Action: this compound ADCs
This compound ADCs, such as brentuximab this compound and enfortumab this compound, are composed of a monoclonal antibody specific to a tumor surface antigen, linked to the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE).[1][2][3] Their mechanism of action involves a multi-step process that delivers the cytotoxic payload directly to cancer cells.
The process begins with the ADC binding to its target antigen on the cancer cell surface.[4][5] The ADC-antigen complex is then internalized into the cell via endocytosis and trafficked to lysosomes.[2][6][7] Inside the acidic environment of the lysosome, proteases cleave the linker, releasing MMAE into the cytoplasm.[4][6][7] Free MMAE then binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[1][5][6][8] Additionally, some MMAE can diffuse out of the target cell and kill neighboring tumor cells, a phenomenon known as the "bystander effect."[4][6]
Brentuximab this compound (Adcetris®) - The CD30 Biomarker
Brentuximab this compound targets CD30, a transmembrane receptor expressed on the malignant cells of classical Hodgkin lymphoma (HL) and systemic anaplastic large cell lymphoma (sALCL), among others.[3][4][9] While CD30 expression is the basis for its therapeutic use, its role as a precise predictive biomarker is complex.
Data on CD30 Expression and Clinical Response
Clinical studies have shown that patients can respond to brentuximab this compound across a wide range of CD30 expression levels, including in cases where CD30 is undetectable by standard immunohistochemistry (IHC).[10][11] This suggests that CD30 expression alone may not reliably predict who will benefit from the therapy.[10][11] Responses in CD30-low or negative tumors may be attributed to more sensitive detection methods revealing low-level expression, the potent bystander effect of MMAE, or effects on CD30-expressing cells within the tumor microenvironment.[6][12]
| Disease Type | CD30 Expression Level (% of cells by IHC) | Objective Response Rate (ORR) | Complete Response (CR) Rate | Reference |
| B-cell NHL | Undetectable (<1%) | 43.5% | 17.4% | [11] |
| ≥1% to <10% | 40.0% | 13.3% | [11] | |
| ≥10% | 46.2% | 15.4% | [11] | |
| CTCL | Undetectable (<1%) | 50.0% | 12.5% | [11] |
| ≥1% to <10% | 61.1% | 11.1% | [11] | |
| ≥10% | 66.7% | 20.0% | [11] | |
| PTCL | Undetectable (<1%) | 40.0% | 20.0% | [11] |
| ≥1% to <10% | 42.9% | 28.6% | [11] | |
| ≥10% | 33.3% | 22.2% | [11] |
NHL: Non-Hodgkin Lymphoma; CTCL: Cutaneous T-cell Lymphoma; PTCL: Peripheral T-cell Lymphoma
Experimental Protocol: CD30 Immunohistochemistry (IHC)
The standard method for assessing CD30 expression is IHC on formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Tissue Preparation: Collect tumor biopsy, fix in 10% neutral buffered formalin, and embed in paraffin. Cut 4-5 µm sections and mount on charged glass slides.
-
Antigen Retrieval: Deparaffinize sections and perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Staining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Incubate with a primary monoclonal antibody against CD30 (e.g., Ber-H2 clone).
-
Apply a polymer-based detection system (e.g., HRP-conjugated secondary antibody).
-
Add substrate-chromogen (e.g., DAB) to visualize the antibody-antigen complex.
-
Counterstain with hematoxylin.
-
-
Scoring: A pathologist evaluates the percentage of tumor cells with positive membranous, cytoplasmic, or Golgi staining. The intensity of the stain is often noted but a specific threshold for treatment eligibility is not strictly defined, as responses are seen even at very low expression levels.[11][13]
Enfortumab this compound (Padcev®) - The Nectin-4 Biomarker
Enfortumab this compound is an ADC directed against Nectin-4, a cell adhesion protein that is highly expressed in urothelial carcinoma and other solid tumors.[1][5][14] Unlike CD30, emerging evidence points to a stronger correlation between Nectin-4 levels and sensitivity to its corresponding ADC.
Data on Nectin-4 Expression and Clinical Response
While initial trials enrolled patients without requiring Nectin-4 testing due to its high prevalence in urothelial cancer, subsequent research has focused on validating it as a predictive biomarker.[1][15] Recent multicenter studies have identified that amplification of the NECTIN4 gene is a powerful predictor of response to enfortumab this compound.
| Biomarker Status | Method | Best Overall Response (BOR) | Key Finding | Reference |
| NECTIN4 Amplified | FISH | 96% | Patients with NECTIN4 amplification demonstrated a significantly higher likelihood of objective response. | [16] |
| NECTIN4 Non-Amplified | FISH | 32% | Response rates in the non-amplified group were comparable to those seen in pivotal trials. | [16] |
| Low Nectin-4 Expression | IHC (H-Score) | N/A | Low Nectin-4 expression in metastatic biopsies was associated with shorter progression-free survival. | [17] |
FISH: Fluorescence In Situ Hybridization; IHC: Immunohistochemistry
Experimental Protocols: Nectin-4 Validation
Two primary methods are used to evaluate Nectin-4 status: IHC for protein expression and FISH for gene amplification.
-
Protocol: Nectin-4 Immunohistochemistry (IHC)
-
The protocol is similar to that for CD30 IHC, using an FFPE tumor sample.
-
A primary antibody specific to Nectin-4 is used.
-
Scoring: Can be performed using an H-score, which combines staining intensity (0=none, 1+=weak, 2+=moderate, 3+=strong) and the percentage of positive tumor cells at each intensity level. The H-score is calculated as: [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)], with a range of 0-300.
-
-
Protocol: NECTIN4 Fluorescence In Situ Hybridization (FISH)
-
Probe Design: A dual-color probe set is used, with a locus-specific probe for the NECTIN4 gene (on chromosome 1q23.3) and a control probe for the centromere of chromosome 1 (CEP1).
-
Tissue Preparation: 4-5 µm sections of FFPE tissue are prepared.
-
Hybridization: Sections are deparaffinized, treated with protease to digest proteins, and co-denatured with the FISH probe mixture. Hybridization occurs overnight.
-
Washing & Counterstaining: Post-hybridization washes are performed to remove non-specifically bound probes. The slide is then counterstained with DAPI to visualize cell nuclei.
-
Analysis: A fluorescence microscope is used to count the number of NECTIN4 (e.g., red) and CEP1 (e.g., green) signals in at least 50 non-overlapping tumor cell nuclei.
-
Interpretation: Amplification is defined by a ratio of NECTIN4 signals to CEP1 signals ≥ 2.0.
-
Comparative Summary and Future Directions
The validation of predictive biomarkers for this compound ADCs is a tale of two distinct narratives. For brentuximab this compound, CD30 expression is a prerequisite for targeting but does not function as a precise, quantitative predictor of response, as significant clinical activity is observed in tumors with minimal or undetectable expression.[11][13]
In contrast, for enfortumab this compound, NECTIN4 gene amplification is emerging as a robust predictive biomarker, with a strong correlation to high response rates and improved survival outcomes.[16][18] This highlights a potential paradigm shift where genomic markers (like amplification) may offer superior predictive value over protein expression alone for certain ADCs.
Future efforts in drug development should focus on integrating robust, quantitative, and reproducible biomarker assays into early-phase clinical trials. For ADCs where target expression is variable or does not correlate well with outcomes, investigation into alternative biomarkers, such as gene amplification, mutations in associated pathways, or composite gene expression signatures, is essential for advancing personalized medicine.[19][20]
References
- 1. Advancements in Therapy for Bladder Cancer: Enfortumab this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brentuximab this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What is the mechanism of action of Enfortumab this compound-ejfv? [synapse.patsnap.com]
- 8. What is the mechanism of Enfortumab this compound-ejfv? [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
- 10. Response to Brentuximab this compound by CD30 Expression in Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Expression of CD30 as a biomarker to predict response to brentuximab this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. adcreview.com [adcreview.com]
- 15. ascopubs.org [ascopubs.org]
- 16. esmo.org [esmo.org]
- 17. Scratching the surface: NECTIN-4 as a Surrogate for Enfortumab this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [NECTIN4 amplification as a predictive biomarker for enfortumab this compound response] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ascopubs.org [ascopubs.org]
Cleavable vs. Non-Cleavable Linkers for Vedotin: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of antibody-drug conjugates (ADCs). This choice profoundly influences the ADC's stability, efficacy, and safety profile. This guide provides an objective comparison of cleavable and non-cleavable linkers used in vedotin-based ADCs, which utilize the potent cytotoxic agent monomethyl auristatin E (MMAE).
Introduction to this compound and Linker Technology
This compound refers to MMAE when it is conjugated to a monoclonal antibody (mAb) via a linker. The linker is a pivotal component, ensuring the ADC remains stable in systemic circulation, thereby preventing premature release of the toxic payload and minimizing off-target toxicity.[1][2] Simultaneously, the linker must facilitate the efficient release of MMAE once the ADC has reached its target tumor cell.[1][2] The two primary classes of linkers, cleavable and non-cleavable, achieve this through fundamentally different mechanisms.
Cleavable linkers are designed to be selectively cleaved in the tumor microenvironment or within the cancer cell, releasing the unmodified, highly potent MMAE.[3] A key advantage of this approach is the potential for a "bystander effect," where the released, membrane-permeable MMAE can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[4][5][6] This is particularly beneficial in treating heterogeneous tumors.[4][5][6]
Non-cleavable linkers , in contrast, release the payload upon lysosomal degradation of the entire ADC.[6][7] This results in the release of an MMAE-linker-amino acid complex. These linkers generally offer superior plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[8] However, the charged nature of the released complex typically limits its ability to cross cell membranes, thus reducing the bystander effect.[7]
Comparative Performance Data
The choice between a cleavable and non-cleavable linker involves a trade-off between bystander effect and plasma stability. The following tables summarize quantitative data from preclinical studies to provide a comparative view of ADCs with these two linker technologies. It is important to note that direct head-to-head comparisons with the same antibody and experimental conditions are limited in the published literature.
| Table 1: In Vitro Cytotoxicity (IC50) | ||||
| ADC | Linker Type | Target Antigen | Cell Line | IC50 (nM) |
| Anti-HER2-vc-MMAE | Cleavable (vc) | HER2 | SK-BR-3 (HER2 high) | ~0.07-0.09[9] |
| Anti-HER2 ADC | Cleavable (vc) | HER2 | HER2+ cells | 0.061 and 0.111[9] |
| Anti-HER2 ADC | Non-cleavable | HER2 | HER2+ cells | 0.609[9] |
| Anti-CD30-vc-MMAE (Brentuximab this compound) | Cleavable (vc) | CD30 | Karpas 299 (Lymphoma) | Not specified |
| Anti-CD30-SMCC-DM1* | Non-cleavable (SMCC) | CD30 | Karpas 299 (Lymphoma) | Not specified |
Note: The payload for the non-cleavable anti-CD30 ADC is DM1, not MMAE, which may influence the IC50 value.
| Table 2: In Vivo Efficacy in Xenograft Models | |||||
| ADC | Linker-Payload | Xenograft Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| Trastuzumab-vc-MMAE | Cleavable | NCI-N87 (Gastric) | 10 mg/kg, single dose | >90% (with tumor regression) | [10] |
| Trastuzumab-SMCC-DM1 | Non-cleavable | NCI-N87 (Gastric) | 15 mg/kg, single dose | ~70-80% | [10] |
| Anti-CD30-vc-MMAE | Cleavable | Karpas 299 (Lymphoma) | 1 mg/kg, single dose | Complete tumor regression | [10] |
| Anti-CD30-SMCC-DM1 | Non-cleavable | Karpas 299 (Lymphoma) | 3 mg/kg, single dose | Significant tumor growth delay | [10] |
Note: The payload for the non-cleavable ADCs is DM1, not MMAE, and dosing regimens differ, which should be considered when comparing efficacy.
| Table 3: Plasma Stability | |||||
| ADC | Linker Type | Plasma Source | Time Point | % Intact ADC Remaining | Reference |
| Trastuzumab-vc-MMAE | Cleavable | Human Plasma | 7 days | >95% | [10] |
| Trastuzumab-vc-MMAE | Cleavable | Rat Plasma | 7 days | ~80-90% | [10] |
| Trastuzumab-vc-MMAE | Cleavable | Mouse Plasma | 7 days | ~50-70% (due to carboxylesterases) | [10] |
| Trastuzumab-SMCC-DM1 | Non-cleavable | Human Plasma | 7 days | >98% | [10] |
| Trastuzumab-SMCC-DM1 | Non-cleavable | Rat Plasma | 7 days | >95% | [10] |
| Trastuzumab-SMCC-DM1* | Non-cleavable | Mouse Plasma | 7 days | >95% | [10] |
Note: The payload for the non-cleavable ADC is DM1.
Mechanisms of Action and Signaling Pathways
The following diagrams illustrate the distinct mechanisms of action for this compound ADCs with cleavable and non-cleavable linkers, and the subsequent intracellular signaling pathway of MMAE.
Caption: Mechanism of a this compound ADC with a cleavable linker.
Caption: Mechanism of a this compound ADC with a non-cleavable linker.
Caption: MMAE-induced signaling pathway leading to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of ADC performance data. Below are outlines for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the potency of an ADC in killing cancer cells.[1][7][11][12]
Workflow Diagram:
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate target cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[1]
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and free MMAE. Add the different concentrations to the cells.[1]
-
Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).[1]
-
Viability Assessment: Add MTT solution to each well and incubate for 1-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Solubilization and Measurement: Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Normalize the viability data to untreated control cells and plot against the logarithm of the ADC concentration to determine the IC50 value.[7]
In Vivo Efficacy Study (Xenograft Model)
These studies evaluate the anti-tumor activity of an ADC in a living organism.[13][14][15]
Workflow Diagram:
Caption: General workflow for an in vivo xenograft study.
Detailed Protocol:
-
Tumor Implantation: Implant human tumor cells (cell lines or patient-derived xenografts) subcutaneously into immunocompromised mice.[15]
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).[15]
-
ADC Administration: Randomize the mice into treatment groups and administer the ADC, a vehicle control, and any relevant control ADCs intravenously at specified doses and schedules.[14]
-
Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., twice weekly). The primary endpoint is often tumor growth inhibition (TGI) or tumor regression.[14]
-
Data Analysis: Compare the tumor growth curves between the different treatment groups to determine the efficacy of the ADC.[14]
Linker Stability Assay (LC-MS/MS)
This assay quantifies the amount of intact ADC and released payload in plasma over time.[16][17][18][19]
Detailed Protocol:
-
ADC Incubation: Incubate the ADC at a final concentration of 100 µg/mL in fresh plasma (e.g., human, mouse) at 37°C. Include a control sample of the ADC in a formulation buffer (e.g., PBS) to monitor intrinsic stability.
-
Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately freeze the collected aliquots at -80°C.
-
Sample Preparation for Free Payload Analysis: Thaw the plasma aliquots on ice. Precipitate the plasma proteins by adding three volumes of cold acetonitrile (B52724) containing an internal standard.
-
Quantification by LC-MS/MS: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released MMAE payload.[16] For intact ADC analysis, immunocapture techniques can be used to isolate the ADC before analysis.[18]
Conclusion: Selecting the Optimal Linker
The choice between a cleavable and a non-cleavable linker is not a one-size-fits-all decision and depends on multiple factors, including the target antigen, the tumor microenvironment, the payload's properties, and the desired therapeutic window. Cleavable linkers are often favored for their potent bystander effect, which can be advantageous in treating heterogeneous tumors. However, this can come at the cost of lower plasma stability and a potential for increased off-target toxicity. Non-cleavable linkers generally offer superior plasma stability, leading to a wider therapeutic window and reduced off-target toxicity. The lack of a significant bystander effect makes them more suitable for treating hematological malignancies or solid tumors with homogenous and high antigen expression. A thorough preclinical evaluation, encompassing the assays detailed in this guide, is essential for selecting the optimal linker strategy to maximize the therapeutic success of a this compound-based ADC.
References
- 1. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. about-Graphviz/attributes/color/colors.dot at master · ReneNyffenegger/about-Graphviz · GitHub [github.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DOT Language | Graphviz [graphviz.org]
- 15. youtube.com [youtube.com]
- 16. An anti-HER2 antibody conjugated with monomethyl auristatin E is highly effective in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 18. color | Graphviz [graphviz.org]
- 19. Anti-CD30 (clone cAC10)-vc-MMAE ADC - Creative Biolabs [creativebiolabs.net]
A Comparative Guide to the Validation of Analytical Methods for Vedotin ADC Characterization
For Researchers, Scientists, and Drug Development Professionals
The development and manufacturing of vedotin antibody-drug conjugates (ADCs) necessitate a robust analytical framework to ensure product quality, consistency, and safety. This guide provides an objective comparison of key analytical methods for the characterization of this compound ADCs, supported by experimental data and detailed protocols. The focus is on providing a clear, data-driven comparison to aid in the selection of appropriate analytical strategies throughout the drug development lifecycle.
Core Analytical Techniques for this compound ADC Characterization
The characterization of this compound ADCs is a multifaceted process that relies on a suite of orthogonal analytical techniques to assess critical quality attributes (CQAs). These attributes include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the presence of aggregates and fragments, purity, and charge heterogeneity. The primary analytical methods employed are chromatography, mass spectrometry, and electrophoresis.
Comparison of Key Analytical Methods
The selection of an analytical method is contingent on the specific CQA being evaluated. The following tables provide a summary of quantitative data for the most common techniques used in this compound ADC characterization.
| Critical Quality Attribute (CQA) | Primary Analytical Method | Orthogonal/Confirmatory Methods | Typical Resolution | Typical Precision (%RSD) | Typical Analysis Time (minutes) |
| Drug-to-Antibody Ratio (DAR) & Drug Distribution | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS) | Baseline separation of DAR species (e.g., DAR0, DAR2, DAR4) | < 5% | 20-40 |
| Aggregation & Fragmentation | Size-Exclusion Chromatography (SEC) | Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS), Dynamic Light Scattering (DLS) | Resolution > 2 between monomer and aggregate peaks | < 10% | 15-30 |
| Purity & Identity | Reversed-Phase HPLC (RP-HPLC), CE-SDS | Mass Spectrometry (MS), Peptide Mapping | High resolution of light and heavy chain fragments | < 5% | 20-60 |
| Charge Heterogeneity | Imaged Capillary Isoelectric Focusing (iCIEF) | Ion-Exchange Chromatography (IEX) | High resolution of charge variants | < 10% | 10-30 |
| Method | Principle | Key Advantages | Key Limitations |
| HIC | Separates based on hydrophobicity under non-denaturing conditions. | Preserves the native structure of the ADC, providing an accurate DAR distribution profile.[1] | High salt concentrations in the mobile phase can be corrosive to instrumentation. |
| SEC | Separates based on hydrodynamic radius. | Gold standard for quantifying high molecular weight species (aggregates) and fragments.[2] | Potential for non-specific interactions between the ADC and the column matrix. |
| RP-HPLC | Separates based on hydrophobicity under denaturing conditions. | High resolution for separating light and heavy chains and their drug-conjugated forms.[1][3] | Denaturing conditions do not allow for the analysis of the intact ADC structure. |
| MS | Measures the mass-to-charge ratio of ions. | Provides accurate mass information for DAR calculation and confirmation of identity.[4] | Can be complex to interpret, especially for heterogeneous mixtures. |
| CE-SDS | Separates based on molecular weight in a sieving matrix. | High resolution for purity assessment and quantification of fragments. | Requires specific instrumentation and can be lower throughput than HPLC methods. |
| iCIEF | Separates based on isoelectric point in a pH gradient. | High resolution for the characterization of charge variants arising from conjugation and post-translational modifications.[5][6][7][8] | Can be sensitive to sample matrix effects. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods for this compound ADC characterization.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To separate and quantify the different drug-loaded species of a this compound ADC to determine the average DAR and the distribution of drug loads.
Materials:
-
This compound ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the this compound ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
HPLC System Setup: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min. Set the UV detector to 280 nm.
-
Injection: Inject 10-20 µL of the prepared ADC sample.
-
Chromatographic Separation: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Data Analysis: Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species × DAR value) / Σ (Peak Area of all DAR species)
Size-Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in a this compound ADC sample.
Materials:
-
This compound ADC sample
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the this compound ADC sample to a final concentration of 1 mg/mL in the mobile phase.
-
HPLC System Setup: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min. Set the UV detector to 280 nm.
-
Injection: Inject 20 µL of the prepared ADC sample.
-
Chromatographic Separation: Run an isocratic elution for 30 minutes.
-
Data Analysis: Integrate the peaks corresponding to aggregates, the monomer, and fragments. Calculate the percentage of each species relative to the total peak area.
Reversed-Phase HPLC (RP-HPLC) for Purity Analysis
Objective: To assess the purity of a this compound ADC by separating its constituent light and heavy chains after reduction.
Materials:
-
This compound ADC sample
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
RP-HPLC column (e.g., C4 column)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Reduce the ADC sample by incubating with 10 mM DTT at 37°C for 30 minutes.
-
HPLC System Setup: Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min. Set the column temperature to 60°C and the UV detector to 280 nm.
-
Injection: Inject the reduced ADC sample.
-
Chromatographic Separation: Apply a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Data Analysis: Integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains. Calculate the percentage purity based on the area of the main peaks relative to the total peak area.
Visualizing Key Processes and Workflows
This compound ADC Characterization Workflow
The following diagram illustrates a typical analytical workflow for the comprehensive characterization of a this compound ADC, from initial assessment of critical quality attributes to in-depth structural elucidation.
Caption: A typical workflow for the analytical characterization of this compound ADCs.
Signaling Pathway of MMAE
Upon internalization and lysosomal trafficking, the this compound ADC releases its cytotoxic payload, monomethyl auristatin E (MMAE). MMAE then disrupts the microtubule dynamics within the cancer cell, leading to cell cycle arrest and apoptosis.[][10]
Caption: The intracellular mechanism of action of MMAE.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative native MS methodologies for antibody drug conjugate characterization: High resolution native MS and IM-MS for average DAR and DAR distribution assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Imaged Capillary Isoelectric Focusing Coupled to High-Resolution Mass Spectrometry (icIEF-MS) for Cysteine-Linked Antibody-Drug Conjugate (ADC) Heterogeneity Characterization Under Native Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Unraveling Cross-Resistance Between Vedotin Payloads and Conventional Chemotherapies
A Comparative Guide for Researchers
In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) incorporating the potent microtubule-disrupting agent monomethyl auristatin E (MMAE), such as brentuximab vedotin and enfortumab this compound, have become pivotal. However, the emergence of resistance presents a significant clinical challenge. Understanding the cross-resistance profiles between these this compound-based ADCs and other chemotherapeutic agents is crucial for optimizing sequential treatment strategies and developing novel therapies to overcome resistance. This guide provides an objective comparison of the performance of this compound-based ADCs and other chemotherapies in the context of resistance, supported by experimental data and detailed methodologies.
Mechanisms of Resistance to this compound-Based ADCs
Resistance to this compound ADCs is a multifaceted process. Key mechanisms include:
-
Upregulation of Drug Efflux Pumps: The most prominently documented mechanism is the overexpression of the ATP-binding cassette (ABC) transporter subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1).[1][2][3][4][5] This protein actively pumps the MMAE payload out of the cancer cell, thereby reducing its intracellular concentration and cytotoxic effect.[2][5]
-
Target Antigen Downregulation: A reduction in the expression of the target antigen on the cancer cell surface (e.g., CD30 for brentuximab this compound or Nectin-4 for enfortumab this compound) can limit the binding and internalization of the ADC, leading to reduced drug delivery.[1][3][6]
-
Alterations in Microtubule Dynamics: As MMAE targets tubulin polymerization, alterations in tubulin isotypes or the expression of microtubule-associated proteins can confer resistance.[6][7]
-
Impaired ADC Processing: Changes in the intracellular trafficking and lysosomal degradation of the ADC can hinder the release of the active MMAE payload.[8]
-
Payload Inactivation: Intracellular detoxification mechanisms may inactivate the MMAE payload.[6]
Quantitative Analysis of Cross-Resistance
The development of resistance to this compound-based ADCs can confer cross-resistance to other chemotherapeutic agents, particularly those that are substrates of the MDR1 efflux pump. The following tables summarize the in vitro sensitivity of this compound-resistant cell lines to various chemotherapies.
| Cell Line Model | Resistance to: | Fold Resistance | Cross-Resistance Observed To: | Fold Resistance | Reference |
| Hodgkin Lymphoma | |||||
| L428-R | Brentuximab this compound | ~8.7 | Unconjugated MMAE | Yes | [1][9] |
| KMH2-R | Brentuximab this compound | ~17 | - | - | [2][5] |
| Anaplastic Large Cell Lymphoma | |||||
| Karpas-299-R | Brentuximab this compound | >1000-10,000 | Unconjugated MMAE | ~10-40 | [9] |
| Bladder Cancer | |||||
| RT112-EVR | Enfortumab this compound | 4-5 | Unconjugated MMAE | Yes | [10] |
Table 1: Cross-Resistance Profile of Brentuximab this compound-Resistant Hodgkin Lymphoma Cell Lines
| Cell Line | Parental IC50 (µg/mL) | Resistant IC50 (µg/mL) | Fold Resistance | Reference |
| L428 | ||||
| Brentuximab this compound | ~34 | ~296 | ~8.7 | [1] |
| KMH2 | ||||
| Brentuximab this compound | 10 ± 2.4 | 172 ± 17 | ~17 | [2][5] |
Table 2: Sensitivity of this compound-Resistant Bladder Cancer Cells to Other Chemotherapies
| Cell Line | Treatment | IC50 (nM) | Fold Change vs. Parental | Reference |
| RT112 Parental | Enfortumab this compound | - | - | [10] |
| MMAE | - | - | [10] | |
| Sacituzumab Govitecan | - | - | [10] | |
| RT112 EV-Resistant | Enfortumab this compound | - | 4-5 fold increase | [10] |
| MMAE | - | Increased | [10] | |
| Sacituzumab Govitecan | - | More sensitive | [10] |
Interestingly, while both MMAE (the payload of this compound ADCs) and taxanes (e.g., paclitaxel, docetaxel) are microtubule-disrupting agents, cross-resistance is not always observed.[11][12][13][14] Case studies have reported that patients with urothelial carcinoma who are refractory to taxane-based chemotherapy can still respond to enfortumab this compound.[11][12][13][14] This suggests that despite their similar targets, the mechanisms of resistance may not completely overlap.
Signaling Pathways and Experimental Workflows
Signaling Pathway of MMAE-Induced Cytotoxicity and Resistance
The following diagram illustrates the mechanism of action of a this compound-based ADC and the key resistance pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CD30 Downregulation, MMAE Resistance, and MDR1 Upregulation Are All Associated with Resistance to Brentuximab this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of MDR1 overcomes resistance to brentuximab this compound in Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to overcome resistance to enfortumab this compound and pembrolizumab for patients with urothelial carcinoma: harnessing present knowledge for future advances [explorationpub.com]
- 7. Improving the targeting of tubulin-binding agents: lessons from drug resistance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acquired Resistance to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MMAE Payload Responsible for EV Resistance in Bladder Cancer | GU Oncology Now [guoncologynow.com]
- 11. Response of Patients with Taxane-Refractory Advanced Urothelial Cancer to Enfortumab this compound, a Microtubule-Disrupting Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Response of Patients with Taxane-Refractory Advanced Urothelial Cancer to Enfortumab this compound, a Microtubule-Disrupting Agent - ProQuest [proquest.com]
- 13. researchgate.net [researchgate.net]
- 14. Response of Patients with Taxane-Refractory Advanced Urothelial Cancer to Enfortumab this compound, a Microtubule-Disrupting Agent - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Target: A Comparative Guide to In Vivo Imaging for Vedotin ADC Validation
For researchers, scientists, and drug development professionals, validating the precise targeting of vedotin antibody-drug conjugates (ADCs) in vivo is a critical step in preclinical and clinical development. This guide provides an objective comparison of leading in vivo imaging techniques—Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Fluorescence Imaging—supported by experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.
This compound ADCs, such as brentuximab this compound, enfortumab this compound, and tisotumab this compound, are a class of targeted cancer therapies that deliver the potent cytotoxic agent monomethyl auristatin E (MMAE) to tumor cells expressing a specific surface antigen.[1][2][3] Visualizing the journey of these ADCs within a living organism is paramount to understanding their biodistribution, target engagement, and ultimately, their therapeutic efficacy and potential toxicities.
Comparative Analysis of In Vivo Imaging Modalities
The choice of an in vivo imaging modality depends on several factors, including the required sensitivity, resolution, and the specific biological question being addressed. PET, SPECT, and fluorescence imaging each offer unique advantages and limitations for tracking this compound ADCs.
| Imaging Modality | Principle | Key Advantages | Key Limitations | Typical Probes for this compound ADCs |
| PET | Detects pairs of gamma rays emitted by a positron-emitting radionuclide. | High sensitivity (picomolar range), quantitative, and excellent tissue penetration.[4][5] | Lower spatial resolution compared to fluorescence imaging, requires a cyclotron for radionuclide production.[4] | ⁸⁹Zr-labeled this compound ADC, ¹⁸F-labeled factor VII for TF-targeted this compound ADCs.[6][7] |
| SPECT | Detects gamma rays from a single-photon emitting radionuclide. | Wider availability of radionuclides, can be more cost-effective than PET.[8] | Lower sensitivity and resolution compared to PET.[9] | ¹¹¹In-labeled ADCs (analogous to this compound ADCs).[10] |
| Fluorescence | Detects photons emitted from a fluorescent probe upon excitation. | High spatial resolution (cellular level), real-time imaging capabilities.[11] | Limited tissue penetration, autofluorescence can be a challenge.[12] | Near-infrared (NIR) dyes (e.g., IRDye 800CW), Quantum Dots.[11][13] |
Quantitative Data Presentation
The following tables summarize quantitative data from preclinical studies validating the targeting of this compound ADCs using various in vivo imaging techniques.
Table 1: PET Imaging of Brentuximab this compound (Anti-CD30 ADC)
| Animal Model | Tumor Type | Tracer | Tumor Uptake (%ID/g at 24h) | Tumor-to-Muscle Ratio (at 24h) | Reference |
| Mouse | H460 (High CD30) | ⁸⁹Zr-Df-Brentuximab this compound | 9.93 ± 2.70 | Not Reported | [1][14][15] |
| Mouse | H358 (Medium CD30) | ⁸⁹Zr-Df-Brentuximab this compound | 8.05 ± 2.43 | Not Reported | [1][14] |
| Mouse | A549 (Low CD30) | ⁸⁹Zr-Df-Brentuximab this compound | 5.00 ± 1.56 | Not Reported | [1][14] |
| Mouse | H460 (High CD30) | ⁸⁹Zr-Df-IgG (Control) | 5.2 ± 1.0 | Not Reported | [1][14][15] |
Table 2: PET Imaging of Enfortumab this compound (Anti-Nectin-4 ADC) Analog
| Animal Model | Tumor Type | Tracer | Tumor Uptake (%IA/g at 60min) | Tumor-to-Blood Ratio (at 60min) | Tumor-to-Muscle Ratio (at 60min) | Reference |
| Mouse | HT1376 (High Nectin-4) | ⁶⁸Ga-AJ647 | 5.27 ± 1.09 | ~2.5 | ~15 | [16] |
| Mouse | UC14 (Medium Nectin-4) | ⁶⁸Ga-AJ647 | 3.93 ± 1.10 | ~2.0 | ~10 | [16] |
| Mouse | T24 (Low Nectin-4) | ⁶⁸Ga-AJ647 | <2.0 | ~1.0 | ~5 | [16] |
Note: %IA/g (percent injected activity per gram) is equivalent to %ID/g (percent injected dose per gram).
Table 3: SPECT Imaging of a Non-Vedotin ADC (for comparative purposes)
| Animal Model | Tumor Type | Tracer | Tumor Uptake (%ID/g at 72h) | Tumor-to-Blood Ratio (at 72h) | Reference |
| Mouse | Prostate Cancer PDX | ¹¹¹In-anti-TENB2 ADC | ~15 | ~2 | [10] |
Signaling Pathway and Experimental Workflows
Visualizing the biological processes and experimental steps is crucial for understanding and replicating these validation studies.
This compound ADC Mechanism of Action
The following diagram illustrates the targeting and internalization pathway of a this compound ADC, such as brentuximab this compound, which targets the CD30 receptor.
Experimental Workflow: PET/SPECT Imaging of this compound ADCs
This workflow outlines the key steps involved in radiolabeling a this compound ADC and performing in vivo imaging.
Experimental Workflow: Fluorescence Imaging of this compound ADCs
This diagram shows the general process for preparing and using a fluorescently labeled this compound ADC for in vivo imaging.
Detailed Experimental Protocols
PET Imaging with ⁸⁹Zr-labeled Brentuximab this compound
This protocol is based on the methodology described in studies imaging CD30 expression with radiolabeled brentuximab this compound.[1]
-
Chelator Conjugation:
-
Brentuximab this compound is conjugated with a bifunctional chelator, such as desferrioxamine-isothiocyanate (DFO-NCS).
-
The molar ratio of DFO-NCS to the ADC is optimized to ensure sufficient chelator attachment without compromising antibody integrity and binding affinity. Typically, a 5- to 20-fold molar excess of the chelator is used.
-
The conjugation reaction is carried out in a suitable buffer (e.g., PBS, pH 8.8-9.0) at room temperature for 1 hour.
-
The resulting DFO-conjugated ADC is purified using size-exclusion chromatography (e.g., PD-10 column).
-
-
⁸⁹Zr-Radiolabeling:
-
⁸⁹Zr-oxalate is neutralized with a buffer (e.g., 1 M HEPES, pH 7.2).
-
The DFO-conjugated ADC is added to the neutralized ⁸⁹Zr solution.
-
The reaction is incubated at 37°C for 60 minutes with gentle mixing.
-
Radiolabeling efficiency is determined by instant thin-layer chromatography (iTLC).
-
-
In Vivo Imaging:
-
Tumor-bearing mice (e.g., xenografts of human cancer cell lines with varying CD30 expression) are used.
-
Approximately 5-10 MBq of ⁸⁹Zr-Df-brentuximab this compound is administered via intravenous injection.
-
PET/CT scans are acquired at multiple time points (e.g., 24, 48, 72, and 120 hours) post-injection.
-
Image analysis is performed to quantify tracer uptake in tumors and other organs, expressed as %ID/g.
-
-
Ex Vivo Biodistribution:
-
At the final time point, mice are euthanized, and tissues of interest (tumor, blood, major organs) are harvested, weighed, and their radioactivity is measured using a gamma counter.
-
SPECT Imaging with ¹¹¹In-labeled ADC (Analogous Protocol)
This protocol is adapted from studies using ¹¹¹In-labeled antibodies for SPECT imaging.[10]
-
Chelator Conjugation:
-
The ADC is conjugated with a suitable chelator for ¹¹¹In, such as diethylenetriaminepentaacetic acid (DTPA).
-
The reaction conditions and purification are similar to those for DFO conjugation.
-
-
¹¹¹In-Radiolabeling:
-
The DTPA-conjugated ADC is incubated with ¹¹¹InCl₃ in a metal-free buffer (e.g., 0.1 M sodium acetate, pH 5.5) at room temperature for 30-60 minutes.
-
Labeling efficiency is assessed by iTLC.
-
-
In Vivo Imaging and Biodistribution:
-
The protocol for animal model preparation, injection of the radiolabeled ADC (typically 3-7 MBq), SPECT/CT imaging, and ex vivo biodistribution is analogous to the PET imaging protocol.
-
Fluorescence Imaging with NIR Dye-Conjugated ADC
This protocol is a general guide for labeling an ADC with a near-infrared (NIR) fluorescent dye.[17]
-
Dye Conjugation:
-
An amine-reactive NIR dye (e.g., IRDye 800CW NHS ester) is used to label the lysine (B10760008) residues on the ADC.
-
The ADC is buffer-exchanged into a reaction buffer (e.g., PBS, pH 8.5).
-
The dye, dissolved in an organic solvent like DMSO, is added to the ADC solution at a specific molar ratio (e.g., 5:1 dye-to-antibody).
-
The reaction is incubated for 1-2 hours at room temperature, protected from light.
-
Unconjugated dye is removed by size-exclusion chromatography.
-
-
In Vivo Imaging:
-
Tumor-bearing mice are injected intravenously with the fluorescently labeled ADC.
-
Whole-body fluorescence imaging is performed at various time points using an in vivo imaging system (e.g., IVIS).
-
Fluorescence intensity in the tumor and other regions is quantified.
-
-
Ex Vivo Analysis:
-
After the final imaging session, organs are harvested for ex vivo fluorescence imaging to confirm the in vivo findings and for histological analysis to determine the microscopic distribution of the ADC.
-
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Enfortumab this compound: ADC Targeting Nectin-4 in Cancer Therapy - Creative Biolabs [creativebiolabs.net]
- 3. onclive.com [onclive.com]
- 4. itnonline.com [itnonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Noninvasive Trafficking of Brentuximab this compound and PET Imaging of CD30 in Lung Cancer Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-Humans PET Imaging of Tissue Factor in Patients with Primary and Metastatic Cancers Using 18F-labeled Active-Site Inhibited Factor VII (18F-ASIS): Potential as Companion Diagnostic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Image Guided Biodistribution and Pharmacokinetic Studies of Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Head-to-Head Comparison between Peptide-Based Radiopharmaceutical for PET and SPECT in the Evaluation of Neuroendocrine Tumors: A Systematic Review [mdpi.com]
- 10. Biodistribution and efficacy of an anti-TENB2 antibody-drug conjugate in a patient-derived model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Vitro and In Vivo Fluorescence Imaging of Antibody–Drug Conjugate-Induced Tumor Apoptosis Using Annexin V–EGFP Conjugated Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imaging the distribution of an antibody-drug conjugate constituent targeting mesothelin with 89Zr and IRDye 800CW in mice bearing human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Noninvasive Trafficking of Brentuximab this compound and PET Imaging of CD30 in Lung Cancer Murine Models. | Semantic Scholar [semanticscholar.org]
- 15. Noninvasive Trafficking of Brentuximab this compound and PET Imaging of CD30 in Lung Cancer Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Application of Immuno-PET in Antibody–Drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Vedotin Antibody-Drug Conjugates: A Guide for Researchers
A detailed analysis of the pharmacokinetic profiles of brentuximab vedotin, enfortumab this compound, polatuzumab this compound, and disitamab this compound, providing researchers with essential data for drug development and comparative studies.
This guide offers a comprehensive comparison of the pharmacokinetics of four prominent this compound antibody-drug conjugates (ADCs): brentuximab this compound, enfortumab this compound, polatuzumab this compound, and disitamab this compound. The information presented is intended for researchers, scientists, and drug development professionals, providing objective data and supporting experimental methodologies to inform preclinical and clinical research.
Executive Summary
This compound ADCs, which utilize the potent microtubule-disrupting agent monomethyl auristatin E (MMAE), have emerged as a critical class of therapeutics in oncology. Understanding their distinct pharmacokinetic (PK) profiles is paramount for optimizing dosing strategies, predicting efficacy, and managing toxicities. This guide summarizes key PK parameters for the antibody-drug conjugate, the total antibody, and the unconjugated MMAE payload for each of the four this compound ADCs. Detailed experimental protocols for common bioanalytical methods and a visual representation of the this compound ADC mechanism of action are also provided.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for brentuximab this compound, enfortumab this compound, polatuzumab this compound, and disitamab this compound. These values have been compiled from various clinical studies and are presented to facilitate a direct comparison of their absorption, distribution, metabolism, and excretion (ADME) characteristics.
Table 1: Pharmacokinetic Parameters of this compound ADCs (Antibody-Drug Conjugate)
| Parameter | Brentuximab this compound | Enfortumab this compound | Polatuzumab this compound | Disitamab this compound |
| Cmax (µg/mL) | ~30 | ~25 | 3.5 - 7.8 | Data not available |
| AUC (day*µg/mL) | ~100 | ~120 | 17.3 - 24.8 | Data not available |
| Clearance (L/day) | 1.56[1] | 0.11 L/h (2.64 L/day)[2] | 0.82 - 1.1 L/day | Data not available |
| Volume of Distribution (Vd) (L) | 4.29 (central)[1] | 12.8 (steady state)[3] | 3.15 (central)[4] | Data not available |
| Half-life (t½) (days) | ~4-6 | 3.6[2][3] | ~7-12[5] | ~12-14 |
Table 2: Pharmacokinetic Parameters of Unconjugated Monomethyl Auristatin E (MMAE)
| Parameter | Brentuximab this compound | Enfortumab this compound | Polatuzumab this compound | Disitamab this compound |
| Cmax (ng/mL) | ~4 | ~3-5 | 1.3 - 3.0[6] | Data not available |
| AUC (day*ng/mL) | ~35 | ~100 | Data not available | Data not available |
| Clearance (L/day) | 55.7[1] | 2.11 L/h (50.64 L/day)[2] | Data not available | Data not available |
| Volume of Distribution (Vd) (L) | 79.8 (central)[1] | Data not available | Data not available | Data not available |
| Half-life (t½) (days) | ~2-4 | 2.6[2][3] | Formation rate-limited | Data not available |
Mechanism of Action of this compound ADCs
This compound ADCs exert their cytotoxic effects through a multi-step process that begins with the specific binding of the antibody component to its target antigen on the surface of cancer cells. This is followed by internalization of the ADC-antigen complex and subsequent trafficking to the lysosomes. Within the acidic environment of the lysosome, the linker connecting the antibody to the MMAE payload is cleaved, releasing the potent microtubule-disrupting agent into the cytoplasm. MMAE then binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest at the G2/M phase and ultimately, apoptosis.[7][8]
References
- 1. Population Pharmacokinetics of Brentuximab this compound in Patients With CD30-Expressing Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacology of the Antibody–Drug Conjugate Enfortumab this compound in Advanced Urothelial Carcinoma and Other Malignant Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. researchgate.net [researchgate.net]
- 5. Population pharmacokinetics and exposure–response analyses of polatuzumab this compound in patients with previously untreated DLBCL from the POLARIX study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 8. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Vedotin-Containing Antibody-Drug Conjugates in Clinical Trials
This guide provides a comprehensive comparison of the clinical trial data for three prominent vedotin-containing antibody-drug conjugates (ADCs): Tisotumab this compound, Enfortumab this compound, and Brentuximab this compound. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their performance based on available experimental data.
Introduction to this compound-Containing ADCs
This compound-containing ADCs are a class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of monomethyl auristatin E (MMAE), a microtubule-disrupting agent. The this compound component refers to MMAE and its linker technology. These ADCs are designed to selectively deliver MMAE to tumor cells that express a specific target antigen on their surface, thereby minimizing systemic toxicity and enhancing the therapeutic window.[1][2][3] The general mechanism involves the ADC binding to the target antigen, internalization of the ADC-antigen complex, and subsequent release of MMAE within the cancer cell, leading to cell cycle arrest and apoptosis.[1][2][4]
Comparative Efficacy of this compound-Containing ADCs
The clinical efficacy of tisotumab this compound, enfortumab this compound, and brentuximab this compound has been evaluated in numerous clinical trials, with meta-analyses providing a consolidated view of their performance across different cancer types.
| ADC | Cancer Type | Treatment Line | Overall Survival (OS) | Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Tisotumab this compound | Recurrent/Metastatic Cervical Cancer | Second- or Third-line | Median: 11.83 months[5] | Median: 4.22 months[5] | 29.9%[5] | 75.1%[5] |
| Enfortumab this compound | Metastatic Urothelial Carcinoma | Previously Treated | - | - | 47%[6] | - |
| Enfortumab this compound + Pembrolizumab (B1139204) | Metastatic Urothelial Carcinoma | First-line | 1-year survival rate: 79%[7] | - | 68%[7] | 86%[7] |
| Brentuximab this compound | Relapsed/Refractory Classical Hodgkin Lymphoma | Relapsed/Refractory | 1-year: 68.2-82.7%, 2-year: 58.0-81.9%, 5-year: 58.0-62.0%[8] | 1-year: 52.1-63.2%, 2-year: 45.2-56.2%, 5-year: 31.9-33.0%[8] | 62.6%[8] | - |
| Brentuximab this compound + AVD | Newly Diagnosed Stage III/IV Classical Hodgkin Lymphoma | First-line | 3-year rate: 83.1% (vs 76.0% with ABVD)[5] | 3-year rate: 83.1% (vs 76.0% with ABVD)[5] | - | - |
Comparative Safety Profiles
The safety profiles of these this compound-containing ADCs are crucial for their clinical application. The most common adverse events are summarized below.
| ADC | Common Adverse Events (Any Grade) | Grade ≥3 Adverse Events |
| Tisotumab this compound | Conjunctivitis, epistaxis, fatigue, alopecia, nausea.[9] Ocular events occurred in 53% of patients.[9] | Vomiting, fatigue, nausea, abdominal pain.[9] |
| Enfortumab this compound | Peripheral sensory neuropathy, alopecia, decreased appetite, dysgeusia, fatigue, nausea, pruritus.[10] | Peripheral sensory neuropathy, fatigue, nausea.[10] |
| Brentuximab this compound | Peripheral sensory neuropathy, fatigue, nausea, neutropenia, diarrhea.[11] | Neutropenia, peripheral neuropathy.[8] |
| Brentuximab this compound + AVD | Neutropenia, constipation, vomiting, fatigue, peripheral sensory neuropathy, diarrhea, pyrexia, abdominal pain, stomatitis.[12] | Febrile neutropenia (21% without G-CSF, 11% with G-CSF).[12] |
Experimental Protocols of Key Clinical Trials
The data presented in the meta-analyses are derived from pivotal clinical trials. Below are summaries of the methodologies for key studies.
innovaTV 301 (Tisotumab this compound) [11][13][14]
-
Objective: To evaluate the efficacy and safety of tisotumab this compound versus investigator's choice of chemotherapy in patients with recurrent or metastatic cervical cancer who had progressed after 1-2 prior lines of therapy.
-
Study Design: A global, randomized, open-label, phase 3 clinical trial.
-
Patient Population: Adult patients (≥18 years) with recurrent or metastatic cervical cancer and disease progression after receiving standard of care systemic chemotherapy.
-
Intervention: Patients were randomized 1:1 to receive either tisotumab this compound or investigator's choice of chemotherapy (topotecan, vinorelbine, gemcitabine (B846), irinotecan, or pemetrexed).
-
Primary Endpoint: Overall Survival (OS).
EV-304/KEYNOTE-B15 (Enfortumab this compound + Pembrolizumab) [6][15][16]
-
Objective: To assess the antitumor efficacy and safety of perioperative enfortumab this compound plus pembrolizumab compared with neoadjuvant gemcitabine and cisplatin (B142131) in cisplatin-eligible patients with muscle-invasive bladder cancer (MIBC).
-
Study Design: A phase 3, randomized, open-label study.
-
Patient Population: Patients with histologically confirmed urothelial carcinoma/MIBC (clinical stage T2-T4aN0M0 or T1-T4aN1M0) who were eligible for radical cystectomy and pelvic lymph node dissection.
-
Intervention: Patients were randomized 1:1 to receive either perioperative enfortumab this compound and pembrolizumab or neoadjuvant gemcitabine plus cisplatin.
-
Primary Endpoint: Event-Free Survival (EFS).
ECHELON-1 (Brentuximab this compound + AVD) [5][12][17]
-
Objective: To compare the efficacy and safety of brentuximab this compound plus doxorubicin, vinblastine, and dacarbazine (B1669748) (A+AVD) versus doxorubicin, bleomycin, vinblastine, and dacarbazine (ABVD) as frontline therapy for patients with stage III or IV classical Hodgkin lymphoma.
-
Study Design: An open-label, international, randomized, phase 3 study.
-
Patient Population: Previously untreated patients (≥18 years) with stage III or IV classical Hodgkin lymphoma.
-
Intervention: Patients were randomized 1:1 to receive up to six cycles of either A+AVD or ABVD.
-
Primary Endpoint: Modified Progression-Free Survival (PFS).
Signaling Pathways and Mechanism of Action
The targeted nature of these ADCs is defined by the monoclonal antibody component, which recognizes a specific antigen highly expressed on the tumor cell surface.
References
- 1. Brentuximab this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. onclive.com [onclive.com]
- 4. Mechanism of Action | Tivdak® (tisotumab this compound-tftv) HCP Site [tivdakhcp.com]
- 5. ashpublications.org [ashpublications.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. What are the therapeutic candidates targeting tissue factor? [synapse.patsnap.com]
- 8. What is the mechanism of action of Brentuximab this compound? [synapse.patsnap.com]
- 9. Tisotumab this compound as Second- or Third-Line Therapy for Recurrent Cervical Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. adcreview.com [adcreview.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. esmo.org [esmo.org]
- 14. Facebook [cancer.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. First-line brentuximab this compound regimen extends OS in advanced classical Hodgkin lymphoma [healio.com]
- 17. Tisotumab this compound Overview - Creative Biolabs [creativebiolabs.net]
Safety Operating Guide
Proper Disposal of Vedotin Compounds: A Guide for Laboratory Professionals
Ensuring safety and compliance in the handling and disposal of vedotin-based antibody-drug conjugates (ADCs) is paramount for protecting laboratory personnel and the environment. Vedotins, which incorporate the potent cytotoxic agent monomethyl auristatin E (MMAE), are classified as hazardous and cytotoxic waste.[1][2] Their disposal must adhere to stringent local, state, and federal regulations governing hazardous materials. This guide provides essential information on the proper operational and disposal procedures for this compound compounds in a research setting.
Immediate Safety and Handling
Before beginning any work with vedotins, it is crucial to have a comprehensive understanding of the associated risks and to implement appropriate safety measures. Personnel should be thoroughly trained in handling cytotoxic compounds and be provided with the necessary personal protective equipment (PPE).[3]
Key Safety Protocols:
-
Designated Work Area: All handling of this compound compounds should occur in a designated area, such as a certified biological safety cabinet (BSC) or a chemical fume hood, to prevent aerosolization and contamination.
-
Personal Protective Equipment (PPE): At a minimum, personnel should wear a lab coat, double gloves, and safety glasses. For procedures with a higher risk of aerosol generation, respiratory protection may be necessary.
-
Spill Management: A spill kit specifically for cytotoxic agents should be readily available. In the event of a spill, the area must be immediately decontaminated according to established protocols.
Disposal Procedures for this compound Waste
All materials that come into contact with this compound compounds are considered cytotoxic waste and must be segregated from the general laboratory waste stream.[4] This includes, but is not limited to:
-
Unused or expired this compound reagents
-
Contaminated labware (e.g., vials, pipette tips, culture plates)
-
Contaminated PPE (e.g., gloves, lab coats)
-
Solutions and media containing this compound compounds
Step-by-Step Disposal Workflow:
-
Segregation at the Source: Immediately after use, all this compound-contaminated waste must be placed in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.[4] These containers are often color-coded, typically yellow with a purple lid, to distinguish them from other waste streams.[4]
-
Container Labeling: Containers must be clearly labeled with the cytotoxic hazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste."
-
Secure Storage: Filled waste containers should be securely sealed and stored in a designated, controlled-access area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal service.
-
Professional Disposal: The final disposal of this compound waste must be conducted by a certified hazardous waste management company. The standard and required method for the destruction of cytotoxic waste is high-temperature incineration.[2][4]
Quantitative Data on this compound Disposal
Currently, there are no publicly available, standardized experimental protocols for the chemical inactivation of this compound compounds or their cytotoxic payload, MMAE, in a typical laboratory setting. The Safety Data Sheet for MMAE indicates that it is a stable compound under normal conditions. Therefore, chemical degradation is not a recommended or recognized method for routine laboratory disposal. The primary and mandated disposal method is through segregation and professional incineration.
For logistical purposes, laboratories should quantify the amount of this compound waste generated to ensure adequate container supply and to arrange for timely pickups from their hazardous waste contractor.
| Waste Type | Container Requirement | Disposal Method |
| Liquid this compound Waste | Leak-proof, rigid, labeled cytotoxic waste container | High-Temperature Incineration |
| Solid this compound Waste | Puncture-resistant, labeled cytotoxic waste container | High-Temperature Incineration |
| Sharps (needles, etc.) | Puncture-proof, labeled cytotoxic sharps container | High-Temperature Incineration |
| Contaminated PPE | Labeled cytotoxic waste bag within a rigid outer container | High-Temperature Incineration |
Logical Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound-containing materials in a laboratory environment.
By adhering to these procedures, research facilities can ensure the safe and compliant disposal of this compound compounds, thereby minimizing risk and protecting both personnel and the environment. Always consult your institution's specific safety and waste management protocols, as they may have additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
